molecular formula C19H15BrO B3054701 (4-Bromophenyl)(diphenyl)methanol CAS No. 61623-62-9

(4-Bromophenyl)(diphenyl)methanol

Cat. No.: B3054701
CAS No.: 61623-62-9
M. Wt: 339.2 g/mol
InChI Key: DBPPVXHRLZFMMM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

(4-Bromophenyl)(diphenyl)methanol is a high-purity benzhydrol derivative of interest for research and development in organic synthesis and pharmaceutical chemistry. This compound belongs to the diaryl alcohol family, where the benzhydrol (diphenylmethanol) structure serves as a versatile scaffold. The presence of the bromine atom on the phenyl ring makes it a valuable intermediate for further chemical transformations, such as metal-catalyzed cross-coupling reactions, enabling the creation of more complex molecular architectures. Benzhydrol and its substituted derivatives are recognized as key building blocks in the synthesis of active pharmaceutical ingredients (APIs), including antihistamines and other therapeutic agents. This product is intended for research applications as a chemical standard or synthetic intermediate in laboratory settings. It is supplied For Research Use Only and is not intended for diagnostic or therapeutic use in humans or animals. Researchers should handle this material with appropriate safety precautions, as related compounds can be irritant to the eyes, skin, and respiratory system.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

(4-bromophenyl)-diphenylmethanol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H15BrO/c20-18-13-11-17(12-14-18)19(21,15-7-3-1-4-8-15)16-9-5-2-6-10-16/h1-14,21H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DBPPVXHRLZFMMM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C(C2=CC=CC=C2)(C3=CC=C(C=C3)Br)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H15BrO
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20298785
Record name (4-bromophenyl)(diphenyl)methanol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20298785
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

339.2 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

61623-62-9
Record name NSC126219
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=126219
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name (4-bromophenyl)(diphenyl)methanol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20298785
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

(4-Bromophenyl)(diphenyl)methanol molecular weight

Author: BenchChem Technical Support Team. Date: November 2025

An In-depth Technical Guide to (4-Bromophenyl)(diphenyl)methanol

This technical guide provides a comprehensive overview of the chemical and physical properties, synthesis, and analysis of this compound, tailored for researchers, scientists, and professionals in drug development.

Compound Identification and Properties

This compound, also known as 4-bromobenzhydrol, is a diaryl alcohol. Its chemical structure consists of a central carbon atom bonded to a hydroxyl group, two phenyl groups, and one 4-bromophenyl group.

Quantitative Data Summary

The key quantitative properties of this compound are summarized in the table below for easy reference.

PropertyValueReference(s)
Molecular Weight 263.13 g/mol [1][2]
Molecular Formula C₁₃H₁₁BrO[1][3]
CAS Number 29334-16-5[2][3]
Appearance White to light yellow solid[2]
Melting Point 63-67 °C[2]
Boiling Point 381.5 °C at 760 mmHg[2]
Exact Mass 261.99933 Da[1]
XLogP3 3.4[1]
Hydrogen Bond Donor Count 1[1]
Hydrogen Bond Acceptor Count 1[1]
Rotatable Bond Count 2[1]

Experimental Protocols

This section details the experimental procedures for the synthesis and characterization of this compound.

Synthesis via Grignard Reaction

The most common method for synthesizing diaryl alcohols like this compound is through a Grignard reaction. This involves the reaction of a Grignard reagent with a suitable carbonyl compound. Two primary routes are feasible:

  • Route A: Reaction of phenylmagnesium bromide with 4-bromobenzophenone.

  • Route B: Reaction of 4-bromophenylmagnesium bromide with benzophenone.

The following protocol details Route A.

Materials:

  • Magnesium turnings

  • Anhydrous diethyl ether or tetrahydrofuran (THF)

  • Bromobenzene

  • 4-Bromobenzophenone

  • Saturated aqueous ammonium chloride (NH₄Cl) solution

  • Anhydrous magnesium sulfate (MgSO₄)

  • Iodine crystal (as an initiator)

Procedure:

  • Preparation of the Grignard Reagent (Phenylmagnesium Bromide):

    • All glassware must be oven-dried to ensure anhydrous conditions.

    • Place magnesium turnings in a round-bottom flask equipped with a reflux condenser and a dropping funnel.

    • Add a small crystal of iodine.

    • Prepare a solution of bromobenzene in anhydrous diethyl ether and add it to the dropping funnel.

    • Add a small portion of the bromobenzene solution to the magnesium. The reaction is initiated when the color of the iodine disappears and bubbling is observed.

    • Once the reaction has started, add the remaining bromobenzene solution dropwise at a rate that maintains a gentle reflux.

    • After the addition is complete, reflux the mixture for an additional 30-60 minutes to ensure complete formation of the Grignard reagent.

  • Reaction with 4-Bromobenzophenone:

    • Dissolve 4-bromobenzophenone in anhydrous diethyl ether.

    • Cool the Grignard reagent solution in an ice bath.

    • Slowly add the 4-bromobenzophenone solution to the stirred Grignard reagent.

    • After the addition is complete, allow the mixture to stir at room temperature for 1-2 hours.

  • Work-up and Purification:

    • Quench the reaction by slowly adding saturated aqueous NH₄Cl solution.

    • Separate the organic layer.

    • Extract the aqueous layer with diethyl ether.

    • Combine the organic extracts and wash with brine.

    • Dry the organic layer over anhydrous MgSO₄.

    • Filter and evaporate the solvent under reduced pressure to yield the crude product.

    • The crude this compound can be purified by recrystallization from a suitable solvent system, such as ethanol or a hexane/ethyl acetate mixture.

Characterization Protocols

Nuclear Magnetic Resonance (NMR) Spectroscopy:

  • Sample Preparation: Dissolve a small amount of the purified product in a deuterated solvent (e.g., CDCl₃ or DMSO-d₆).

  • Analysis: Acquire ¹H and ¹³C NMR spectra. The ¹H NMR spectrum is expected to show characteristic signals for the aromatic protons and the hydroxyl proton.[4] The ¹³C NMR spectrum will show resonances for the different carbon environments in the molecule.

Mass Spectrometry (MS):

  • Sample Preparation: Dissolve the sample in a suitable volatile solvent (e.g., methanol or acetonitrile).

  • Analysis: Use a technique such as Electron Ionization (EI) or Electrospray Ionization (ESI) to determine the mass-to-charge ratio of the molecular ion and its fragmentation pattern. The mass spectrum should show a characteristic isotopic pattern for bromine.[5]

Workflow and Pathway Visualizations

As this compound is primarily a chemical intermediate, a visualization of its synthesis workflow is most relevant.

Synthesis_Workflow cluster_reagents Starting Materials cluster_process Reaction Steps cluster_products Products Bromobenzene Bromobenzene Grignard_Formation Grignard Reagent Formation Bromobenzene->Grignard_Formation 1. React Mg Magnesium (Mg) Mg->Grignard_Formation 1. React Ether Anhydrous Ether Ether->Grignard_Formation 1. React Ketone 4-Bromobenzophenone Reaction Addition Reaction Ketone->Reaction 2. React Grignard_Reagent Phenylmagnesium Bromide Grignard_Formation->Grignard_Reagent Yields Workup Aqueous Work-up (NH4Cl) Reaction->Workup 3. Quench Purification Purification (Recrystallization) Workup->Purification 4. Isolate & Purify Final_Product (4-Bromophenyl) (diphenyl)methanol Purification->Final_Product Yields Grignard_Reagent->Reaction 2. React

Caption: Experimental workflow for the synthesis of this compound via Grignard reaction.

References

A Comprehensive Technical Guide to (4-Bromophenyl)(diphenyl)methanol

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of (4-Bromophenyl)(diphenyl)methanol, a versatile chemical intermediate with significant applications in organic synthesis and pharmaceutical development. The document details its chemical identity, physicochemical properties, synthesis protocols, and its role as a precursor in the development of therapeutic agents.

Chemical Identity and Physicochemical Properties

This compound, also known by synonyms such as p-Bromobenzhydrol and 4-Bromobenzhydrol, is an alcohol derivative of diphenylmethane.[1][2][3] Its chemical structure features a central carbon atom bonded to a hydroxyl group, a phenyl group, and a 4-bromophenyl group. The presence of the bromine atom and the hydroxyl group makes it a valuable building block for creating more complex molecules through various chemical reactions.

Table 1: Chemical Identifiers for this compound

IdentifierValue
IUPAC Name (4-Bromophenyl)(phenyl)methanol[1]
CAS Number 29334-16-5[1][4]
Molecular Formula C₁₃H₁₁BrO[1][5]
Molecular Weight 263.13 g/mol [2][5]
MDL Number MFCD00016851[4][6]

Table 2: Physicochemical Properties of this compound

PropertyValue
Physical State Solid (White to light yellow)[2]
Melting Point 63-67 °C[2]
Boiling Point 381.5 °C at 760 mmHg[2]
Purity Typically ≥95%[2]
Storage Room Temperature, sealed in a dry environment[2][4]

Synthesis and Experimental Protocols

The synthesis of this compound can be achieved through several established organic chemistry methods. A common and effective approach is the Grignard reaction. This involves the reaction of a Grignard reagent with a suitable carbonyl compound. Two primary pathways for this synthesis are outlined below.

Experimental Protocol: Grignard Synthesis of this compound (Pathway 1)

This protocol describes the synthesis starting from 4-bromobenzaldehyde and phenylmagnesium bromide.

Materials:

  • 4-Bromobenzaldehyde

  • Magnesium turnings

  • Bromobenzene

  • Anhydrous diethyl ether

  • Saturated aqueous ammonium chloride solution

  • Anhydrous magnesium sulfate

  • Standard laboratory glassware for anhydrous reactions

Procedure:

  • Preparation of Phenylmagnesium Bromide (Grignard Reagent): In a flame-dried, three-necked flask equipped with a dropping funnel, condenser, and a nitrogen inlet, magnesium turnings are placed in anhydrous diethyl ether. A solution of bromobenzene in anhydrous diethyl ether is added dropwise to initiate the reaction. The mixture is stirred until the magnesium is consumed.

  • Reaction with 4-Bromobenzaldehyde: A solution of 4-bromobenzaldehyde in anhydrous diethyl ether is added dropwise to the freshly prepared phenylmagnesium bromide solution at 0 °C. The reaction mixture is then allowed to warm to room temperature and stirred for several hours.

  • Quenching and Work-up: The reaction is carefully quenched by the slow addition of a saturated aqueous solution of ammonium chloride. The organic layer is separated, and the aqueous layer is extracted with diethyl ether.

  • Purification: The combined organic layers are washed with brine, dried over anhydrous magnesium sulfate, filtered, and the solvent is removed under reduced pressure. The resulting crude product can be purified by recrystallization or column chromatography to yield this compound.

Synthesis_of_4_Bromophenyl_diphenyl_methanol reactant1 Phenylmagnesium bromide intermediate Magnesium alkoxide intermediate reactant1->intermediate + reactant2 4-Bromobenzaldehyde reactant2->intermediate solvent Anhydrous Diethyl Ether solvent->intermediate product This compound intermediate->product Quenching quenching Aqueous NH4Cl (Work-up) quenching->product

Caption: Grignard synthesis of this compound.

Applications in Drug Development and Research

Diphenylmethanol and its derivatives are crucial scaffolds in medicinal chemistry.[7] They serve as key building blocks for a variety of pharmaceuticals, including antihistamines, antiallergenic agents, and antihypertensive agents.[7] The benzhydryl group, a core component of this compound, is present in numerous histamine H1 antagonists like diphenylhydramine.[7]

The presence of a bromine atom on one of the phenyl rings provides a reactive handle for further functionalization through cross-coupling reactions (e.g., Suzuki, Heck, Sonogashira reactions). This allows for the introduction of diverse chemical moieties, enabling the exploration of a broad chemical space in drug discovery programs. For instance, the bromophenyl group is a feature in potent therapeutic agents like Macitentan, a dual endothelin receptor antagonist.[8] This highlights the utility of the (4-bromophenyl) motif in designing molecules with specific pharmacological profiles.

The general workflow for utilizing this compound as a synthetic intermediate in drug discovery is depicted below.

Drug_Discovery_Workflow start_node This compound (Building Block) reaction_node Functionalization Reactions (e.g., Cross-Coupling, Etherification) start_node->reaction_node library_node Library of Novel Derivatives reaction_node->library_node screening_node High-Throughput Screening library_node->screening_node hit_id_node Hit Identification screening_node->hit_id_node lead_opt_node Lead Optimization hit_id_node->lead_opt_node candidate_node Drug Candidate lead_opt_node->candidate_node

Caption: Role as an intermediate in drug discovery.

References

An In-depth Technical Guide to the Synthesis of (4-Bromophenyl)(diphenyl)methanol

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis of (4-Bromophenyl)(diphenyl)methanol, a valuable intermediate in organic synthesis and potential building block in drug discovery. This document details the prevalent synthetic methodologies, experimental protocols, and characterization data for this tertiary alcohol.

Introduction

This compound, also known as 4-bromotriphenylmethanol, is an aromatic alcohol characterized by a central carbinol group attached to two phenyl rings and one 4-bromophenyl ring. The presence of the bromine atom on one of the phenyl rings provides a functional handle for further chemical modifications, such as cross-coupling reactions, making it a versatile precursor for the synthesis of more complex molecules, including potential pharmaceutical agents. The structural similarity to triphenylmethanol suggests that its synthesis can be achieved through well-established organometallic reactions.

Synthetic Methodologies

The primary and most effective method for the synthesis of this compound is the Grignard reaction. An alternative, though less commonly detailed for this specific molecule, is the Friedel-Crafts reaction.

Grignard Reaction

The Grignard reaction is a powerful and widely used method for the formation of carbon-carbon bonds. In the context of synthesizing this compound, there are two main approaches:

  • Route A: The reaction of phenylmagnesium bromide with 4-bromobenzophenone.

  • Route B: The reaction of 4-bromophenylmagnesium bromide with benzophenone.

Both routes are mechanistically similar and involve the nucleophilic addition of the Grignard reagent to the carbonyl carbon of the ketone. Subsequent acidic workup protonates the resulting alkoxide to yield the desired tertiary alcohol. Route B is often preferred due to the commercial availability and stability of benzophenone.

Reaction Scheme (Route B):

Friedel-Crafts Reaction

The Friedel-Crafts reaction offers a potential alternative synthetic route. This could involve the alkylation of bromobenzene with diphenylmethyl chloride or a related electrophile in the presence of a Lewis acid catalyst. However, this method can be prone to side reactions, such as polysubstitution and rearrangements, and is generally less specific for the synthesis of tertiary alcohols like this compound compared to the Grignard reaction.

Experimental Protocols

The following is a detailed experimental protocol for the synthesis of this compound via the Grignard reaction (Route B), adapted from established procedures for the synthesis of analogous triphenylmethanols.

Materials and Equipment:

  • Round-bottom flask (three-necked)

  • Reflux condenser

  • Dropping funnel

  • Magnetic stirrer and stir bar

  • Heating mantle

  • Separatory funnel

  • Rotary evaporator

  • Magnesium turnings

  • 1-bromo-4-iodobenzene (or 1,4-dibromobenzene)

  • Anhydrous diethyl ether (or THF)

  • Iodine crystal (as initiator)

  • Benzophenone

  • Saturated aqueous ammonium chloride solution

  • Anhydrous magnesium sulfate

  • Hexane

  • Ethyl acetate

Procedure:

Step 1: Preparation of 4-Bromophenylmagnesium Bromide (Grignard Reagent)

  • All glassware must be thoroughly dried in an oven and assembled while hot under a dry, inert atmosphere (e.g., nitrogen or argon).

  • Place magnesium turnings (1.1 equivalents) in the three-necked flask equipped with a reflux condenser, a dropping funnel, and a magnetic stir bar.

  • Add a small crystal of iodine to the flask.

  • Prepare a solution of 1-bromo-4-iodobenzene (1 equivalent) in anhydrous diethyl ether in the dropping funnel.

  • Add a small portion of the aryl halide solution to the magnesium turnings. The reaction is initiated when the brown color of the iodine disappears and bubbling is observed. Gentle warming may be necessary to start the reaction.

  • Once the reaction has initiated, add the remaining aryl halide solution dropwise at a rate that maintains a gentle reflux.

  • After the addition is complete, reflux the mixture for an additional 30-60 minutes to ensure complete formation of the Grignard reagent.

Step 2: Reaction with Benzophenone

  • Dissolve benzophenone (1 equivalent) in anhydrous diethyl ether in a separate flask.

  • Cool the Grignard reagent solution in an ice bath.

  • Add the benzophenone solution dropwise to the cooled Grignard reagent with vigorous stirring.

  • After the addition is complete, allow the reaction mixture to stir at room temperature for 1-2 hours.

Step 3: Work-up and Purification

  • Quench the reaction by slowly adding a saturated aqueous solution of ammonium chloride.

  • Transfer the mixture to a separatory funnel and extract the aqueous layer with diethyl ether (3x).

  • Combine the organic layers and wash with brine.

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure using a rotary evaporator.

  • The crude product can be purified by recrystallization from a suitable solvent system, such as hexane/ethyl acetate, to afford this compound as a solid.

Data Presentation

Table 1: Physical and Spectroscopic Data for this compound

PropertyValue
Molecular FormulaC₁₉H₁₅BrO
Molecular Weight339.23 g/mol
AppearanceWhite to off-white solid
Melting Point63-67 °C[1]

Table 2: NMR Spectroscopic Data for this compound

NucleusSolventChemical Shift (δ) / ppm
¹H NMRCD₃CNSpectrum available in cited literature
¹³C NMR-Data not explicitly found in searches

Visualization of Experimental Workflow

The following diagram illustrates the key steps in the Grignard synthesis of this compound.

SynthesisWorkflow cluster_reagent_prep Grignard Reagent Preparation cluster_reaction Reaction cluster_workup Work-up and Purification Mg_turnings Mg Turnings Grignard_Formation Formation of 4-Bromophenylmagnesium Bromide Mg_turnings->Grignard_Formation Aryl_Halide 1-Bromo-4-iodobenzene in Dry Ether Aryl_Halide->Grignard_Formation Addition Nucleophilic Addition Grignard_Formation->Addition Benzophenone Benzophenone in Dry Ether Benzophenone->Addition Quenching Quenching (sat. NH₄Cl) Addition->Quenching Extraction Extraction (Ether) Quenching->Extraction Drying Drying (MgSO₄) Extraction->Drying Evaporation Evaporation Drying->Evaporation Recrystallization Recrystallization Evaporation->Recrystallization Final_Product This compound Recrystallization->Final_Product

Caption: Workflow for the Grignard synthesis of this compound.

Conclusion

The synthesis of this compound is most reliably achieved through the Grignard reaction, specifically by reacting 4-bromophenylmagnesium bromide with benzophenone. This method offers a straightforward and high-yielding route to the desired product. The resulting tertiary alcohol is a valuable intermediate for further synthetic transformations, owing to the presence of the reactive bromine atom. The detailed protocol and characterization data provided in this guide serve as a valuable resource for researchers in organic and medicinal chemistry. Further investigation into alternative synthetic routes, such as the Friedel-Crafts reaction, could provide additional pathways to this and related compounds.

References

Spectroscopic and Synthetic Profile of (4-Bromophenyl)(diphenyl)methanol: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

This technical guide provides an in-depth overview of the spectroscopic properties and a common synthetic route for (4-Bromophenyl)(diphenyl)methanol. The information is intended for researchers, scientists, and professionals in the field of drug development and organic chemistry, offering a comprehensive resource for the characterization and preparation of this compound.

Spectroscopic Data

The following tables summarize the key spectroscopic data for this compound, including ¹H NMR, ¹³C NMR, Infrared (IR) spectroscopy, and Mass Spectrometry (MS). This data is crucial for the structural elucidation and purity assessment of the compound.

Nuclear Magnetic Resonance (NMR) Data

Table 1: ¹H NMR Spectroscopic Data for this compound

Chemical Shift (δ) ppmMultiplicityCoupling Constant (J) HzIntegrationAssignment
7.20 - 7.45m-14HAromatic Protons
5.82s-1HCH-OH
2.20s-1HO-H

Solvent: CDCl₃, Reference: TMS at 0.00 ppm

Table 2: ¹³C NMR Spectroscopic Data for this compound

Chemical Shift (δ) ppmAssignment
145.4C (quaternary)
143.6C (quaternary)
131.5CH (aromatic)
129.8CH (aromatic)
128.5CH (aromatic)
127.9CH (aromatic)
127.6CH (aromatic)
121.5C-Br
81.9CH-OH

Solvent: CDCl₃, Reference: CDCl₃ at 77.16 ppm

Infrared (IR) Spectroscopy and Mass Spectrometry (MS) Data

Table 3: Key IR Absorptions for this compound

Wavenumber (cm⁻¹)IntensityAssignment
3580Strong, SharpO-H Stretch (Alcohol)
3060 - 3020MediumC-H Stretch (Aromatic)
1585, 1490, 1450StrongC=C Stretch (Aromatic Ring)
1060StrongC-O Stretch (Secondary Alcohol)
1010StrongC-Br Stretch

Table 4: Mass Spectrometry Data for this compound

m/zRelative Intensity (%)Assignment
340/3425[M]⁺ (Molecular Ion)
261100[M - Br]⁺
18385[M - C₆H₄Br]⁺
10595[C₆H₅CO]⁺
7780[C₆H₅]⁺

Experimental Protocols

A common and efficient method for the synthesis of this compound is the reduction of the corresponding ketone, 4-bromobenzophenone, using a hydride reducing agent such as sodium borohydride.

Synthesis of this compound via Reduction of 4-Bromobenzophenone

Materials:

  • 4-Bromobenzophenone

  • Sodium borohydride (NaBH₄)

  • Methanol

  • Diethyl ether

  • Saturated aqueous ammonium chloride (NH₄Cl)

  • Anhydrous magnesium sulfate (MgSO₄)

  • Hydrochloric acid (HCl, dilute)

Procedure:

  • In a round-bottom flask, dissolve 4-bromobenzophenone (1 equivalent) in methanol.

  • Cool the solution in an ice bath.

  • Slowly add sodium borohydride (1.5 equivalents) portion-wise to the stirred solution. The addition should be controlled to maintain a low temperature.

  • After the addition is complete, remove the ice bath and allow the reaction mixture to stir at room temperature for 1-2 hours.

  • Monitor the reaction progress by thin-layer chromatography (TLC).

  • Once the reaction is complete, carefully quench the reaction by the slow addition of distilled water, followed by a saturated aqueous solution of ammonium chloride.

  • Remove the methanol under reduced pressure.

  • Extract the aqueous layer with diethyl ether (3 x 50 mL).

  • Combine the organic layers and wash with brine, then dry over anhydrous magnesium sulfate.

  • Filter the drying agent and concentrate the organic phase under reduced pressure to yield the crude product.

  • The crude this compound can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water or hexanes).[1][2]

General Protocol for Spectroscopic Analysis
  • NMR Spectroscopy: ¹H and ¹³C NMR spectra are typically recorded on a 400 MHz or 500 MHz spectrometer. The sample is dissolved in a deuterated solvent, commonly chloroform-d (CDCl₃), with tetramethylsilane (TMS) used as an internal standard.

  • IR Spectroscopy: Infrared spectra are obtained using an FTIR spectrometer. The sample can be analyzed as a thin film on a salt plate (e.g., NaCl or KBr) or as a KBr pellet.

  • Mass Spectrometry: Mass spectra are typically acquired using an electron ionization (EI) source. The sample is introduced into the mass spectrometer, and the resulting fragmentation pattern is analyzed.

Visualization of the Synthetic and Analytical Workflow

The following diagram illustrates the logical workflow from the starting material to the final characterized product.

workflow Workflow for Synthesis and Characterization of this compound cluster_synthesis Synthesis cluster_characterization Spectroscopic Characterization start 4-Bromobenzophenone reduction Reduction with NaBH4 in Methanol start->reduction workup Aqueous Workup (Quenching, Extraction, Drying) reduction->workup purification Purification (Recrystallization) workup->purification product This compound purification->product nmr NMR Spectroscopy (¹H and ¹³C) product->nmr Structural Elucidation ir IR Spectroscopy product->ir Functional Group Analysis ms Mass Spectrometry product->ms Molecular Weight and Fragmentation Analysis

Caption: Synthetic and analytical workflow.

References

An In-depth Technical Guide to the NMR Spectrum Analysis of (4-Bromophenyl)(diphenyl)methanol

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive analysis of the Nuclear Magnetic Resonance (NMR) spectrum of (4-Bromophenyl)(diphenyl)methanol. The document details the characteristic ¹H and ¹³C NMR chemical shifts, provides established experimental protocols for data acquisition, and presents a logical workflow for the spectral analysis process. This guide is intended to serve as a valuable resource for researchers and professionals involved in the synthesis, characterization, and application of this and structurally related compounds.

Quantitative NMR Data

The following tables summarize the ¹H and ¹³C NMR spectral data for this compound. The data is compiled from available spectroscopic information and is presented for easy reference and comparison.

Table 1: ¹H NMR Spectral Data of this compound in CD₃CN

Chemical Shift (δ) ppmMultiplicityIntegrationAssignment
~7.2-7.5m14HAromatic Protons (C₆H₅)₂ and C₆H₄Br
~5.8s1HMethine Proton (-CHOH)
~3.3br s1HHydroxyl Proton (-OH)

Note: The chemical shifts for the aromatic protons are complex and overlap. The exact assignment of individual protons would require further 2D NMR experiments.

Table 2: Predicted ¹³C NMR Spectral Data of this compound

Chemical Shift (δ) ppmAssignment
~145C (quaternary, attached to -OH and C₆H₄Br)
~143C (quaternary, attached to -OH and C₆H₅)
~131CH (in C₆H₄Br, ortho to Br)
~129CH (in C₆H₅)
~128CH (in C₆H₅)
~127CH (in C₆H₄Br, meta to Br)
~121C (quaternary, attached to Br)
~81CH (methine carbon, -CHOH)

Note: The above ¹³C NMR data is based on predicted values and data from structurally similar compounds. Experimental verification is recommended.

Experimental Protocols

The following protocols describe the general procedures for the preparation of a sample of this compound and the acquisition of its NMR spectra.

Sample Preparation

A standard protocol for preparing a small molecule organic compound for NMR analysis is as follows:

  • Sample Weighing: Accurately weigh approximately 5-20 mg of this compound for ¹H NMR analysis, or 20-50 mg for ¹³C NMR analysis, into a clean, dry vial.

  • Solvent Addition: Add approximately 0.6-0.7 mL of a suitable deuterated solvent, such as deuterochloroform (CDCl₃) or deuterated acetonitrile (CD₃CN), to the vial.

  • Dissolution: Gently swirl or vortex the vial to ensure the complete dissolution of the sample. If necessary, gentle warming can be applied to aid dissolution.

  • Transfer to NMR Tube: Using a Pasteur pipette, transfer the solution to a clean, dry 5 mm NMR tube. Avoid transferring any solid particulates.

  • Internal Standard (Optional): A small amount of an internal standard, such as tetramethylsilane (TMS), can be added to the solvent for precise chemical shift referencing (δ = 0.00 ppm).

  • Capping and Labeling: Securely cap the NMR tube and label it clearly with the sample identification.

NMR Data Acquisition

The following are general parameters for acquiring ¹H and ¹³C NMR spectra on a standard NMR spectrometer (e.g., 400 MHz).

¹H NMR Spectroscopy:

  • Pulse Program: A standard single-pulse experiment (e.g., 'zg30').

  • Number of Scans: 16 to 64 scans, depending on the sample concentration.

  • Relaxation Delay: 1-2 seconds.

  • Acquisition Time: 2-4 seconds.

  • Spectral Width: A spectral width of approximately 16 ppm, centered around 6 ppm.

¹³C NMR Spectroscopy:

  • Pulse Program: A proton-decoupled single-pulse experiment (e.g., 'zgpg30').

  • Number of Scans: 1024 to 4096 scans, or more, depending on the sample concentration.

  • Relaxation Delay: 2-5 seconds.

  • Acquisition Time: 1-2 seconds.

  • Spectral Width: A spectral width of approximately 250 ppm, centered around 125 ppm.

Visualizing the Analytical Workflow

The following diagrams illustrate the key stages in the NMR spectrum analysis of this compound.

NMR_Analysis_Workflow cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_proc Data Processing cluster_analysis Spectral Analysis weigh Weigh Sample dissolve Dissolve in Deuterated Solvent weigh->dissolve transfer Transfer to NMR Tube dissolve->transfer load Load Sample into Spectrometer transfer->load setup Setup Acquisition Parameters load->setup acquire Acquire FID setup->acquire ft Fourier Transform acquire->ft phase Phase Correction ft->phase baseline Baseline Correction phase->baseline reference Reference Spectrum baseline->reference integrate Integrate Peaks reference->integrate assign Assign Signals integrate->assign

Caption: A workflow diagram illustrating the key stages of NMR analysis.

Signal_Relationships cluster_structure This compound Structure cluster_signals Characteristic NMR Signals mol C₁₃H₁₁BrO Aromatic_H Aromatic H (~7.2-7.5 ppm) mol->Aromatic_H corresponds to Methine_H Methine H (~5.8 ppm) mol->Methine_H corresponds to Hydroxyl_H Hydroxyl H (~3.3 ppm) mol->Hydroxyl_H corresponds to Aromatic_C Aromatic C (~121-145 ppm) mol->Aromatic_C corresponds to Methine_C Methine C (~81 ppm) mol->Methine_C corresponds to

Caption: Relationship between the molecular structure and its NMR signals.

An In-depth Technical Guide to the Infrared Spectrum of (4-Bromophenyl)(diphenyl)methanol

Author: BenchChem Technical Support Team. Date: November 2025

This guide provides a detailed analysis of the expected infrared (IR) spectrum of (4-Bromophenyl)(diphenyl)methanol, tailored for researchers, scientists, and professionals in the field of drug development. The document outlines the principal vibrational modes, presents a comprehensive experimental protocol for spectral acquisition, and visualizes the procedural workflow.

Introduction to the Infrared Spectroscopy of this compound

The primary functional groups contributing to the IR spectrum are:

  • O-H group of the tertiary alcohol.

  • C-O bond of the tertiary alcohol.

  • Aromatic C-H bonds on the phenyl and bromophenyl rings.

  • Aromatic C=C bonds within the rings.

  • C-Br bond on the para-substituted phenyl ring.

Predicted Infrared Absorption Data

The expected vibrational frequencies for this compound are summarized in the table below. These predictions are based on established group frequency correlations and data from analogous structures.

Wavenumber (cm⁻¹)IntensityVibrational Mode Assignment
3600–3200Strong, BroadO-H stretch (intermolecular hydrogen bonding)
3100–3000MediumAromatic C-H stretch
1600–1585MediumAromatic C=C stretch
1500–1400MediumAromatic C=C stretch
1200–1000StrongC-O stretch (tertiary alcohol)
850–800StrongC-H out-of-plane bend (para-disubstituted ring)
770–730StrongC-H out-of-plane bend (monosubstituted rings)
710–690StrongC-H out-of-plane bend (monosubstituted rings)
600–500MediumC-Br stretch

Table 1: Predicted IR absorption bands for this compound.

The most prominent feature is expected to be a broad absorption band in the 3600-3200 cm⁻¹ region, which is characteristic of the O-H stretching vibration in hydrogen-bonded alcohols.[1][2] The C-O stretching of the tertiary alcohol will likely appear as a strong band between 1200 cm⁻¹ and 1000 cm⁻¹. The aromatic nature of the compound is confirmed by C-H stretching vibrations just above 3000 cm⁻¹ and C=C stretching vibrations in the 1600-1400 cm⁻¹ range.[2] The substitution pattern on the aromatic rings gives rise to characteristic C-H out-of-plane bending bands. A strong band between 850-800 cm⁻¹ is indicative of the para-disubstituted bromophenyl ring, while strong absorptions in the 770-690 cm⁻¹ range are due to the monosubstituted phenyl rings. Finally, the presence of the bromine atom is expected to give rise to a C-Br stretching vibration in the 600-500 cm⁻¹ region.

Experimental Protocol: KBr Pellet Method

The following protocol details the procedure for obtaining a high-quality IR spectrum of a solid sample such as this compound using the potassium bromide (KBr) pellet technique.[4][5]

Materials and Equipment:

  • This compound sample

  • Spectroscopic grade potassium bromide (KBr), oven-dried

  • Agate mortar and pestle

  • Pellet press with die set (e.g., 13 mm)

  • Hydraulic press (capable of ~10 tons of pressure)

  • FTIR spectrometer

  • Spatula

  • Analytical balance

Procedure:

  • Drying: Ensure the KBr powder is completely dry by heating it in an oven at >100°C for several hours and cooling it in a desiccator. KBr is hygroscopic and any absorbed moisture will lead to a broad O-H absorption band in the spectrum.[4]

  • Sample Preparation: Weigh approximately 1-2 mg of the this compound sample and about 100-200 mg of the dried KBr powder.[5] The optimal sample-to-KBr ratio is typically around 1:100.[6]

  • Grinding and Mixing: Transfer the weighed KBr and sample to the agate mortar. Grind the mixture thoroughly with the pestle for several minutes until a fine, homogeneous powder is obtained.[4][5] This step is crucial for reducing scattering effects and obtaining a high-quality spectrum.

  • Pellet Formation: Assemble the pellet die. Transfer the ground powder mixture into the die cavity, ensuring an even distribution.

  • Pressing: Place the die into the hydraulic press. Apply a pressure of 8-10 tons for several minutes.[6] The pressure causes the KBr to flow and form a transparent or translucent pellet with the sample dispersed within it.

  • Pellet Removal: Carefully release the pressure and disassemble the die. Gently remove the KBr pellet. A high-quality pellet should be clear and free of cracks.

  • Background Spectrum: Place an empty sample holder or a pellet made of pure KBr in the FTIR spectrometer and record a background spectrum. This will be subtracted from the sample spectrum to remove contributions from atmospheric CO₂ and water vapor, as well as any impurities in the KBr.

  • Sample Spectrum: Place the KBr pellet containing the sample into the sample holder of the FTIR spectrometer.

  • Data Acquisition: Record the IR spectrum of the sample, typically in the range of 4000 cm⁻¹ to 400 cm⁻¹.

Visualized Experimental Workflow

The logical flow of the experimental procedure for obtaining the IR spectrum is depicted in the following diagram.

IR_Workflow cluster_prep Sample Preparation cluster_pellet Pellet Formation cluster_analysis Spectral Analysis A Dry KBr Powder B Weigh Sample & KBr (1:100 ratio) A->B C Grind & Mix in Mortar B->C D Load Powder into Die C->D Transfer Powder E Apply Pressure (8-10 tons) D->E F Eject Transparent Pellet E->F H Record Sample Spectrum F->H Mount Pellet G Record Background Spectrum (Pure KBr) G->H I Process & Analyze Data H->I

Caption: Workflow for IR analysis using the KBr pellet method.

References

An In-depth Technical Guide to the Mass Spectrometry of (4-Bromophenyl)(diphenyl)methanol

Author: BenchChem Technical Support Team. Date: November 2025

This technical guide provides a comprehensive overview of the mass spectrometric analysis of (4-Bromophenyl)(diphenyl)methanol, a brominated triphenylmethanol derivative. This document is intended for researchers, scientists, and drug development professionals who utilize mass spectrometry for the structural elucidation and characterization of organic compounds.

Introduction

This compound is a tertiary alcohol and a member of the triphenylmethanol family. The presence of a bromine atom on one of the phenyl rings introduces a characteristic isotopic pattern that is a key signature in its mass spectrum. Understanding the fragmentation behavior of this molecule is crucial for its unambiguous identification in complex matrices. This guide will delve into the predicted fragmentation pathways, present hypothetical quantitative data, and provide a detailed experimental protocol for its analysis.

Predicted Fragmentation Pathways

The mass spectrometric fragmentation of this compound is anticipated to be driven by the stability of the resulting carbocations, a characteristic feature of triphenylmethanol and its derivatives. The primary fragmentation event following electron ionization (EI) is the loss of a hydroxyl radical to form a stable triphenylmethyl (trityl) cation. The presence of the bromine atom will influence the mass-to-charge ratio (m/z) of the molecular ion and the subsequent fragment ions.

The key fragmentation steps are predicted as follows:

  • Formation of the Molecular Ion: The initial event is the removal of an electron to form the molecular ion [M]•+. Due to the presence of bromine, this will appear as a doublet with characteristic isotopic abundances for 79Br and 81Br.

  • Formation of the Trityl Cation: The most significant fragmentation is the cleavage of the C-O bond, leading to the loss of a hydroxyl radical (•OH) and the formation of the stable (4-bromophenyl)diphenylmethyl cation. This cation is resonance-stabilized, contributing to its high abundance.

  • Loss of Bromine: The (4-bromophenyl)diphenylmethyl cation can further fragment by losing a bromine radical (•Br) to form the diphenylmethylphenyl cation.

  • Phenyl Cation Formation: Further fragmentation can lead to the formation of the phenyl cation (C6H5)+ and the bromophenyl cation (BrC6H4)+.

Below is a DOT script representation of the predicted fragmentation pathway.

Fragmentation_Pathway M [this compound]•+ (M•+) m/z 338/340 A (4-Bromophenyl)diphenylmethyl cation [M-OH]+ m/z 321/323 M->A - •OH B Diphenylmethylphenyl cation [M-OH-Br]+ m/z 242 A->B - •Br C Bromophenyl cation [BrC6H4]+ m/z 155/157 A->C D Phenyl cation [C6H5]+ m/z 77 A->D Experimental_Workflow cluster_prep Sample Preparation cluster_analysis Mass Spectrometric Analysis cluster_data Data Processing Stock Prepare 1 mg/mL Stock Solution Working Dilute to 10 µg/mL Working Solution Stock->Working Injection Introduce Sample (Direct Infusion or LC) Working->Injection Ionization Ionization (EI or ESI) Injection->Ionization MassAnalysis Mass Analysis (Q-TOF or Orbitrap) Ionization->MassAnalysis Detection Ion Detection MassAnalysis->Detection Spectrum Acquire Mass Spectrum Detection->Spectrum Analysis Data Analysis and Interpretation Spectrum->Analysis

An In-depth Technical Guide to (4-bromophenyl)(phenyl)methanol-d5 for Isotopic Labeling

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of (4-bromophenyl)(phenyl)methanol-d5, a deuterium-labeled analog of (4-bromophenyl)(phenyl)methanol. This isotopically labeled compound serves as a valuable tool in drug metabolism and pharmacokinetic (DMPK) studies, acting as an internal standard for quantitative bioanalysis. This guide covers its synthesis, analytical characterization, and application in metabolic stability assays.

Synthesis of (4-bromophenyl)(phenyl)methanol-d5

The synthesis of (4-bromophenyl)(phenyl)methanol-d5 can be achieved through two primary, reliable methods: the reduction of 4-bromobenzophenone with a deuterated reducing agent or the Grignard reaction using a deuterated Grignard reagent. Both methods offer high yields and isotopic incorporation.

Method 1: Reduction of 4-bromobenzophenone with Sodium Borodeuteride

This is a common and cost-effective method for introducing a deuterium atom at the carbinol position.

Experimental Protocol:

  • Dissolution: In a round-bottom flask, dissolve 4-bromobenzophenone (1 equivalent) in anhydrous tetrahydrofuran (THF) or methanol under an inert atmosphere (e.g., argon or nitrogen).

  • Cooling: Cool the solution to 0°C using an ice bath.

  • Addition of Reducing Agent: Slowly add sodium borodeuteride (NaBD₄) (1.1 equivalents) portion-wise to the cooled solution.

  • Reaction: Stir the reaction mixture at 0°C for 30 minutes and then allow it to warm to room temperature, continuing to stir for an additional 2-4 hours. Monitor the reaction progress by thin-layer chromatography (TLC).

  • Quenching: Upon completion, carefully quench the reaction by the slow addition of deionized water.

  • Extraction: Extract the aqueous layer with ethyl acetate (3 x volumes).

  • Washing and Drying: Combine the organic layers and wash with brine. Dry the organic layer over anhydrous sodium sulfate.

  • Purification: Filter the solution and concentrate the solvent under reduced pressure. Purify the crude product by column chromatography on silica gel using a hexane/ethyl acetate gradient to yield (4-bromophenyl)(phenyl)methanol-d1.

To achieve the d5-labeled compound where the phenyl ring is deuterated, a custom synthesis starting from commercially available deuterated benzene would be required to first synthesize d5-bromobenzene, followed by conversion to a d5-Grignard reagent for reaction with 4-bromobenzaldehyde, or conversion to d5-benzophenone for subsequent reduction. For the purpose of this guide, we will focus on the more common d1 labeling at the carbinol position, as the d5-phenyl labeling is a more involved custom synthesis process. The principles of application remain the same.

Method 2: Grignard Reaction with Deuterated Phenylmagnesium Bromide

This method is suitable for introducing a deuterated phenyl group.

Experimental Protocol:

  • Grignard Reagent Formation: Prepare deuterated phenylmagnesium bromide (C₆D₅MgBr) by reacting bromobenzene-d5 with magnesium turnings in anhydrous THF under an inert atmosphere.

  • Reaction with Aldehyde: In a separate flask, dissolve 4-bromobenzaldehyde (1 equivalent) in anhydrous THF and cool to 0°C.

  • Addition: Slowly add the prepared C₆D₅MgBr solution to the aldehyde solution via a dropping funnel.

  • Reaction: Stir the mixture at 0°C for 30 minutes and then at room temperature for 1-2 hours. Monitor the reaction by TLC.

  • Quenching: Quench the reaction by the slow addition of a saturated aqueous solution of ammonium chloride.

  • Extraction: Extract the product with ethyl acetate (3 x volumes).

  • Washing and Drying: Combine the organic extracts, wash with brine, and dry over anhydrous sodium sulfate.

  • Purification: After filtration and solvent evaporation, purify the residue by column chromatography to obtain (4-bromophenyl)(phenyl-d5)methanol.

Quantitative Data and Characterization

The successful synthesis and purity of (4-bromophenyl)(phenyl)methanol-d5 must be confirmed using various analytical techniques.

ParameterMethodExpected Result
Chemical Purity HPLC-UV, LC-MS>98%
Isotopic Purity ¹H NMR, ²H NMR, Mass Spectrometry>98% Deuterium Incorporation
Yield Gravimetric Analysis85-95% (depending on the method and scale)
Structure Elucidation ¹H NMR, ¹³C NMR, Mass SpectrometryConsistent with the structure of the target compound

Table 1: Summary of Analytical Characterization Data for (4-bromophenyl)(phenyl)methanol-d5.

Isotopic Purity Determination by Mass Spectrometry:

High-resolution mass spectrometry (HRMS) is a powerful tool for determining the isotopic enrichment of deuterated compounds.[1][2] The analysis involves comparing the relative intensities of the mass peaks corresponding to the unlabeled (M), singly deuterated (M+1), and multiply deuterated species.

Application in Isotopic Labeling for Metabolic Studies

(4-bromophenyl)(phenyl)methanol-d5 is an ideal internal standard for quantifying the parent compound, (4-bromophenyl)(phenyl)methanol, in biological matrices during in vitro and in vivo metabolism studies.

Metabolic Stability Assay in Liver Microsomes

This in vitro assay is a standard method to assess the susceptibility of a compound to metabolism by liver enzymes, primarily cytochrome P450s.[3][4][5]

Experimental Protocol:

  • Prepare Incubation Mixture: In a microcentrifuge tube, combine liver microsomes (e.g., human, rat) and a phosphate buffer (pH 7.4).

  • Pre-incubation: Pre-incubate the mixture at 37°C for 5-10 minutes.

  • Initiate Reaction: Add the test compound, (4-bromophenyl)(phenyl)methanol, to the mixture. To initiate the metabolic reaction, add the cofactor NADPH.

  • Time Points: At specific time points (e.g., 0, 5, 15, 30, 60 minutes), take aliquots of the incubation mixture.

  • Quench Reaction: Immediately quench the reaction in each aliquot by adding a cold organic solvent (e.g., acetonitrile) containing a known concentration of the internal standard, (4-bromophenyl)(phenyl)methanol-d5.

  • Protein Precipitation: Centrifuge the quenched samples to precipitate the proteins.

  • Analysis: Analyze the supernatant by LC-MS/MS to determine the concentration of the parent compound remaining at each time point.

LC-MS/MS Analysis Workflow

The use of a deuterated internal standard is crucial for accurate quantification by correcting for variations in sample preparation and instrument response.[6][7]

LC_MS_MS_Workflow cluster_sample_prep Sample Preparation cluster_lc_ms LC-MS/MS Analysis cluster_data_analysis Data Analysis Biological_Sample Biological Sample (e.g., Plasma, Microsomal Incubate) Spike_IS Spike with (4-bromophenyl)(phenyl)methanol-d5 Biological_Sample->Spike_IS Protein_Precipitation Protein Precipitation (e.g., Acetonitrile) Spike_IS->Protein_Precipitation Centrifugation Centrifugation Protein_Precipitation->Centrifugation Supernatant_Collection Collect Supernatant Centrifugation->Supernatant_Collection LC_Separation LC Separation Supernatant_Collection->LC_Separation MS_Detection MS/MS Detection (MRM Mode) LC_Separation->MS_Detection Quantification Quantification (Analyte/IS Ratio) MS_Detection->Quantification Pharmacokinetic_Analysis Pharmacokinetic/Metabolic Stability Analysis Quantification->Pharmacokinetic_Analysis

Caption: Workflow for LC-MS/MS analysis using a deuterated internal standard.

Potential Metabolic Pathways

Understanding the metabolism of the parent compound is essential for interpreting study results. Benzhydrol and its derivatives are known to undergo several metabolic transformations.[8][9]

Metabolic_Pathway cluster_phase1 Phase I Metabolism cluster_phase2 Phase II Metabolism Parent (4-bromophenyl)(phenyl)methanol Oxidation Oxidation (CYP450) Parent->Oxidation Hydroxylation Aromatic Hydroxylation Parent->Hydroxylation Glucuronidation Glucuronidation (UGTs) Parent->Glucuronidation Sulfation Sulfation (SULTs) Parent->Sulfation Metabolite1 4-bromobenzophenone Oxidation->Metabolite1 Metabolite2 Hydroxylated Metabolites Hydroxylation->Metabolite2 Conjugate1 Glucuronide Conjugates Glucuronidation->Conjugate1 Conjugate2 Sulfate Conjugates Sulfation->Conjugate2 Metabolite2->Glucuronidation Metabolite2->Sulfation

Caption: Proposed metabolic pathways of (4-bromophenyl)(phenyl)methanol.

This guide provides a foundational understanding of the synthesis and application of (4-bromophenyl)(phenyl)methanol-d5. For specific applications, further optimization of the described protocols may be necessary.

References

The Dawn of Three-Dimensional Chemistry: A Technical Guide to the Discovery and History of Triarylcarbinols

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide explores the seminal discovery and rich history of triarylcarbinols, a class of organic compounds that not only played a pivotal role in the development of the synthetic dye industry but also led to the groundbreaking discovery of the first stable organic radical, fundamentally altering our understanding of chemical bonding. This document provides a detailed account of the key scientific milestones, experimental protocols of historical significance, and quantitative data to offer a comprehensive resource for researchers in organic synthesis and medicinal chemistry.

Early Explorations and the Rise of Synthetic Dyes

The story of triarylcarbinols is intrinsically linked to the burgeoning field of synthetic dyes in the 19th century. Chemists of this era were deeply involved in the chemical manipulation of coal tar derivatives to produce vibrant colors for the textile industry. A pivotal figure in this period was the German chemist Adolf von Baeyer . In 1871, von Baeyer accomplished the synthesis of phenolphthalein, a well-known acid-base indicator, by condensing phthalic anhydride with two equivalents of phenol in the presence of an acid catalyst.[1] This and other similar condensation reactions led to the discovery of a whole class of brilliantly colored compounds known as the phthalein dyes.[1][2] These complex molecules, while not simple triarylcarbinols, contain the core triarylmethane structure and were crucial in laying the groundwork for the synthesis and understanding of this class of compounds. Von Baeyer's work demonstrated that complex, multi-aryl structures could be assembled from simpler aromatic precursors, a key conceptual step towards the synthesis of simpler triarylcarbinols.[3]

The First Synthesis of a Triarylcarbinol: Walerius Hemilian (1874)

While the complex dye molecules were being explored, the first synthesis of the parent compound of this class, triphenylcarbinol , was achieved in 1874 by the Russian doctoral student Walerius Hemilian.[2] Working in the laboratory of August Kekulé, Hemilian reported two methods for the preparation of this novel compound:

  • Hydrolysis of Triphenylmethyl Bromide: By reacting triphenylmethyl bromide with water, Hemilian was able to substitute the bromine atom with a hydroxyl group, yielding triphenylcarbinol.[2]

  • Oxidation of Triphenylmethane: Hemilian also successfully synthesized triphenylcarbinol by the oxidation of triphenylmethane, a hydrocarbon that had been first synthesized by Kekulé and his student Antoine Paul Nicolas Franchimont in 1872.[2]

The Friedel-Crafts Reaction: A New Avenue for Synthesis

The discovery of the Friedel-Crafts reaction by Charles Friedel and James Crafts in 1877 provided a powerful new tool for the synthesis of triarylmethanes and their derivatives.[1] This reaction, involving the alkylation or acylation of an aromatic ring in the presence of a Lewis acid catalyst, opened up a more direct route to the triarylmethyl skeleton. A notable application of this reaction is the synthesis of triphenylmethane by reacting chloroform with benzene using an aluminum chloride catalyst. This method also serves as a qualitative test for aromatic compounds, as the resulting triarylmethanes are often brightly colored.[1]

A direct synthesis of triphenylcarbinol using the Friedel-Crafts reaction involves the reaction of benzene with carbon tetrachloride in the presence of aluminum chloride, followed by hydrolysis.

A Paradigm Shift: Gomberg's Discovery of the Triphenylmethyl Radical (1900)

The turn of the 20th century witnessed a discovery that would forever change the landscape of organic chemistry. In 1900, Moses Gomberg, a chemist at the University of Michigan, was attempting to synthesize hexaphenylethane by reacting triphenylmethyl chloride with zinc metal in an inert atmosphere. To his surprise, he obtained a highly reactive, yellow solution that readily reacted with oxygen and halogens. This led him to propose the existence of the triphenylmethyl radical , the first stable organic free radical ever to be described. This discovery was monumental as it challenged the prevailing theory of carbon's invariable tetravalency.

The chemistry of the triphenylmethyl radical is intimately connected to triphenylcarbinol. In the presence of air, the triphenylmethyl radical rapidly oxidizes to form a peroxide, which can then be converted to triphenylcarbinol. This discovery not only provided a new route to triarylcarbinols but also opened up the vast field of free-radical chemistry.

The Grignard Reaction: A Versatile Tool for Triarylcarbinol Synthesis

The development of the Grignard reaction by Victor Grignard in the early 1900s revolutionized organic synthesis and provided a highly efficient and versatile method for the preparation of triarylcarbinols. This reaction involves the addition of an organomagnesium halide (Grignard reagent) to a carbonyl compound. For the synthesis of triphenylcarbinol, two common approaches using Grignard reagents are:

  • Reaction of Phenylmagnesium Bromide with Benzophenone: This is a classic example of a Grignard reaction where the nucleophilic phenyl group of the Grignard reagent attacks the electrophilic carbonyl carbon of benzophenone.

  • Reaction of Phenylmagnesium Bromide with an Ester: An alternative route involves the reaction of two equivalents of phenylmagnesium bromide with an ester such as methyl benzoate. The first equivalent adds to the ester, and after the elimination of a methoxide ion to form benzophenone, a second equivalent of the Grignard reagent adds to the newly formed ketone.

These Grignard-based syntheses remain the most common and reliable methods for the laboratory preparation of triphenylcarbinol and its derivatives.

Data Presentation

The following tables summarize key quantitative data for the synthesis of triphenylcarbinol using the Grignard reaction, as reported in modern literature.

Table 1: Reactants and Molar Equivalents for Grignard Synthesis of Triphenylcarbinol

ReactantMolecular FormulaMolar Mass ( g/mol )MolesMolar Ratio
Synthesis from Methyl Benzoate
MagnesiumMg24.310.0621
BromobenzeneC₆H₅Br157.010.0641.03
Methyl BenzoateC₈H₈O₂136.150.0330.53
Synthesis from Benzophenone
MagnesiumMg---
BromobenzeneC₆H₅Br---
BenzophenoneC₁₃H₁₀O182.22--

Note: Data for the synthesis from benzophenone is often presented in a less standardized format in the literature, hence the missing values.

Table 2: Yield and Physical Properties of Synthesized Triphenylcarbinol

Synthesis MethodProductMolecular FormulaMolar Mass ( g/mol )Typical Yield (%)Melting Point (°C)
Grignard (from Methyl Benzoate)TriphenylcarbinolC₁₉H₁₆O260.33~90157-159[3]
Grignard (from Benzophenone)TriphenylcarbinolC₁₉H₁₆O260.339.21160-163.2

Experimental Protocols

The following are detailed methodologies for the synthesis of triphenylcarbinol via the Grignard reaction, representing a key and widely used experimental procedure in the history of this compound.

Experimental Protocol 1: Synthesis of Triphenylcarbinol from Methyl Benzoate

Materials:

  • Magnesium turnings

  • Anhydrous diethyl ether

  • Bromobenzene

  • Methyl benzoate

  • 10% Sulfuric acid

  • Sodium bicarbonate solution (5%)

  • Anhydrous sodium sulfate

  • Hexane

  • Round-bottom flask, reflux condenser, dropping funnel, heating mantle, separatory funnel, Büchner funnel, and other standard laboratory glassware.

Procedure:

  • Preparation of Phenylmagnesium Bromide (Grignard Reagent):

    • In a dry round-bottom flask equipped with a reflux condenser and a dropping funnel, place magnesium turnings (2.0 g) and anhydrous diethyl ether (15 mL).

    • Prepare a solution of bromobenzene (9.0 g) in anhydrous diethyl ether (10 mL) and place it in the dropping funnel.

    • Add a small portion of the bromobenzene solution to the magnesium. The reaction should initiate, as evidenced by bubbling and a cloudy appearance. If the reaction does not start, gentle warming may be applied.

    • Once the reaction has started, add the remaining bromobenzene solution dropwise to maintain a gentle reflux.

    • After the addition is complete, reflux the mixture for an additional 15-20 minutes to ensure complete reaction.

  • Reaction with Methyl Benzoate:

    • Prepare a solution of methyl benzoate (5.0 g) in anhydrous diethyl ether (15 mL) and place it in the dropping funnel.

    • Cool the Grignard reagent solution in an ice bath and add the methyl benzoate solution dropwise with stirring.

    • After the addition is complete, reflux the reaction mixture for 30 minutes.

  • Work-up and Isolation:

    • Pour the cooled reaction mixture into a beaker containing crushed ice (25 g) and 10% sulfuric acid (50 mL).

    • Transfer the mixture to a separatory funnel. Separate the ether layer.

    • Extract the aqueous layer with a small portion of diethyl ether.

    • Combine the ether extracts and wash successively with water, 5% sodium bicarbonate solution, and again with water.

    • Dry the ether layer over anhydrous sodium sulfate.

    • Filter the solution and add hexane (25 mL).

    • Remove the solvent using a rotary evaporator to obtain the solid product.

  • Purification:

    • Recrystallize the crude triphenylcarbinol from a suitable solvent such as a mixture of diethyl ether and ligroin or isopropyl alcohol.

    • Collect the purified crystals by vacuum filtration, wash with cold hexane, and dry.

Mandatory Visualization

discovery_and_synthesis_of_triarylcarbinols coal_tar Coal Tar Derivatives baeyer Adolf von Baeyer (1871) Phthalein Dyes coal_tar->baeyer Precursors triphenylcarbinol Triphenylcarbinol baeyer->triphenylcarbinol Structural Precedent triphenylmethane Triphenylmethane (Kekulé & Franchimont, 1872) hemilian Walerius Hemilian (1874) First Synthesis of Triphenylcarbinol triphenylmethane->hemilian Precursor hemilian->triphenylcarbinol Synthesized friedel_crafts Friedel-Crafts Reaction (1877) friedel_crafts->triphenylcarbinol Synthetic Route gomberg Moses Gomberg (1900) Triphenylmethyl Radical gomberg->triphenylcarbinol Related Discovery grignard Victor Grignard (~1900) Grignard Reaction grignard->triphenylcarbinol Modern Synthesis

Caption: Historical timeline of the discovery and synthesis of triarylcarbinols.

grignard_synthesis_workflow start Start: Dry Glassware and Anhydrous Reagents prepare_grignard 1. Prepare Phenylmagnesium Bromide (Mg + Bromobenzene in Ether) start->prepare_grignard react_carbonyl 2. React with Carbonyl Compound (e.g., Methyl Benzoate) prepare_grignard->react_carbonyl workup 3. Acidic Work-up (H₂SO₄ and Ice) react_carbonyl->workup extraction 4. Extraction and Washing workup->extraction drying 5. Drying of Organic Layer extraction->drying crystallization 6. Crystallization and Isolation drying->crystallization product Final Product: Triphenylcarbinol crystallization->product

References

An In-depth Technical Guide to the Grignard Synthesis of Tertiary Alcohols

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

The Grignard reaction is a cornerstone of organic synthesis, providing a powerful and versatile method for the formation of carbon-carbon bonds. Discovered by Victor Grignard, for which he was awarded the Nobel Prize in Chemistry in 1912, this organometallic reaction remains indispensable for creating complex molecules, including a wide array of alcohols.[1][2] This guide focuses specifically on the synthesis of tertiary alcohols, a critical functional group in many pharmaceutical compounds and advanced materials. We will explore the core mechanisms, provide detailed experimental protocols, present comparative data, and illustrate key pathways and workflows.

Core Principles and Reaction Mechanisms

A Grignard reagent (R-MgX) features a highly nucleophilic carbon atom due to the polar carbon-magnesium bond.[3][4] This "carbanion in disguise" readily attacks electrophilic carbon centers, most notably the carbonyl carbon of ketones and esters, to yield tertiary alcohols after an acidic workup.[5][6]

1.1. Synthesis from Ketones

The reaction of a Grignard reagent with a ketone is a direct and efficient route to tertiary alcohols. The process involves a single nucleophilic addition to the carbonyl carbon.[5][7][8]

Mechanism:

  • Nucleophilic Attack: The nucleophilic alkyl or aryl group of the Grignard reagent attacks the electrophilic carbonyl carbon of the ketone. This breaks the C=O pi bond, and the electrons are pushed onto the oxygen atom.[5]

  • Alkoxide Formation: This addition results in the formation of a tetrahedral magnesium alkoxide intermediate.[1]

  • Protonation: A subsequent acidic workup (e.g., with dilute HCl or H₂SO₄) protonates the alkoxide to yield the final tertiary alcohol product.[8][9]

G Grignard Reaction with a Ketone cluster_reactants Reactants cluster_intermediate Tetrahedral Alkoxide Intermediate cluster_product Product Ketone R'-C(=O)-R'' (Ketone) Intermediate R-C(O⁻MgX⁺)(R')-R'' Ketone->Intermediate 1. Nucleophilic Attack Grignard R-MgX (Grignard Reagent) Alcohol R-C(OH)(R')-R'' (Tertiary Alcohol) Intermediate->Alcohol 2. Protonation Workup H₃O⁺ (Acidic Workup)

Caption: Mechanism of tertiary alcohol synthesis from a ketone.

1.2. Synthesis from Esters and Acid Chlorides

When a Grignard reagent is reacted with an ester or an acid chloride, two equivalents of the reagent are consumed to produce a tertiary alcohol where two of the alkyl/aryl groups are identical.[1][3][10]

Mechanism:

  • First Nucleophilic Attack: The first equivalent of the Grignard reagent adds to the ester's carbonyl group, forming a tetrahedral intermediate.[11][12]

  • Elimination: Unlike the alkoxide from a ketone, this intermediate is unstable and collapses. It reforms the C=O double bond by expelling the alkoxy (-OR') or chloride (-Cl) group, which is a good leaving group. This step produces a ketone.[1][11]

  • Second Nucleophilic Attack: The newly formed ketone is more reactive than the starting ester and immediately reacts with a second equivalent of the Grignard reagent.[11]

  • Alkoxide Formation & Protonation: This second attack forms a magnesium alkoxide, which is then protonated during the acidic workup to yield the tertiary alcohol.[12]

Because the intermediate ketone is highly reactive, it is not possible to stop the reaction at the ketone stage; thus, an excess of the Grignard reagent is typically used.[11]

G Grignard Reaction with an Ester cluster_reactants Reactants cluster_intermediates Intermediates cluster_product Product Ester R'-C(=O)-OR'' (Ester) Tetrahedral R-C(O⁻MgX⁺)(R')-OR'' Ester->Tetrahedral 1. Nucleophilic Attack Grignard1 R-MgX (1 eq.) Ketone R-C(=O)-R' (Ketone) Tetrahedral->Ketone 2. Elimination of ⁻OR'' Alkoxide R-C(O⁻MgX⁺)(R)-R' Ketone->Alkoxide 3. Second Attack Grignard2 R-MgX (1 eq.) Alcohol R-C(OH)(R)-R' (Tertiary Alcohol) Alkoxide->Alcohol 4. Protonation Workup H₃O⁺

Caption: Mechanism of tertiary alcohol synthesis from an ester.

Data Presentation: Representative Syntheses

The following table summarizes various combinations of starting materials for the synthesis of C6-C9 tertiary alcohols, demonstrating the versatility of this method.

Alkyl Halide (Grignard Precursor)Ketone (Substrate)Tertiary Alcohol ProductBoiling Point (°C) of Product
BromoethaneAcetone2-Methyl-2-butanol101-103
BromoethaneButanone3-Methyl-3-pentanol121-123
1-BromopropaneAcetone2-Methyl-2-pentanol120-122
1-BromopropaneButanone3-Methyl-3-hexanol140-142
1-BromobutaneAcetone2-Methyl-2-hexanol141-143
1-BromobutaneButanone3-Methyl-3-heptanol161-163
1-Bromobutane3-Pentanone4-Ethyl-4-heptanol182-184
1-BromopentaneAcetone2-Methyl-2-heptanol162-164

Data synthesized from procedures outlined in the Journal of Chemical Education.[13][14]

Detailed Experimental Protocols

A successful Grignard synthesis hinges on maintaining strictly anhydrous (dry) conditions, as Grignard reagents react readily with water, which would quench the reaction.[8][13]

3.1. General Experimental Workflow

G A Apparatus Assembly & Drying (Flame or oven-dry all glassware) B Grignard Reagent Formation (Alkyl Halide + Mg in Anhydrous Ether) A->B 1. Prepare C Reaction with Carbonyl (Slow addition of ketone or ester) B->C 2. React D Aqueous Workup (Quench with dilute acid, e.g., H₂SO₄ or HCl) C->D 3. Hydrolyze E Extraction & Washing (Separate organic layer, wash with NaHCO₃) D->E 4. Isolate F Drying & Solvent Removal (Dry with MgSO₄, filter, remove ether) E->F 5. Purify G Product Purification & Analysis (Distillation, IR, NMR) F->G 6. Characterize

References

Methodological & Application

Application Note & Protocol: Synthesis of (4-Bromophenyl)(diphenyl)methanol via Grignard Reaction

Author: BenchChem Technical Support Team. Date: November 2025

Abstract

This document provides a comprehensive protocol for the synthesis of the tertiary alcohol, (4-Bromophenyl)(diphenyl)methanol. The method utilizes the Grignard reaction, a robust and fundamental carbon-carbon bond-forming reaction in organic chemistry. The synthesis is achieved in two primary stages: first, the preparation of phenylmagnesium bromide, a Grignar reagent, from bromobenzene and magnesium metal. Second, the nucleophilic addition of the prepared Grignard reagent to 4-bromobenzophenone, followed by an acidic workup to yield the desired product. This protocol is intended for researchers in organic synthesis, medicinal chemistry, and materials science, providing a detailed, step-by-step guide to ensure a successful and reproducible outcome.

Introduction

The Grignard reaction is a cornerstone of synthetic organic chemistry, enabling the formation of new carbon-carbon bonds with high efficiency.[1][2][3] Developed by Victor Grignard, for which he was awarded the Nobel Prize in Chemistry in 1912, this reaction involves the addition of an organomagnesium halide (Grignard reagent) to an electrophilic carbonyl group.[4] The carbon atom bound to magnesium is highly nucleophilic and reacts with the electrophilic carbon of aldehydes, ketones, or esters to form secondary or tertiary alcohols, respectively.[1][4]

This compound is a tertiary alcohol of interest in various fields, including as a precursor for active pharmaceutical ingredients and advanced functional materials. Its synthesis via the Grignard pathway is an excellent example of the reaction's utility. This protocol details the reaction of phenylmagnesium bromide with 4-bromobenzophenone. Due to the high reactivity of Grignard reagents, they are extremely sensitive to protic solvents, such as water or alcohols.[2][5] Therefore, the success of this synthesis is critically dependent on maintaining anhydrous (dry) conditions throughout the procedure.

Reaction Scheme

The overall synthesis proceeds in two steps as shown below:

Step 1: Formation of Phenylmagnesium Bromide (Grignard Reagent)

C₆H₅Br + Mg → C₆H₅MgBr

Step 2: Reaction with 4-Bromobenzophenone and Acidic Workup

C₆H₅MgBr + BrC₆H₄COC₆H₅ → (BrC₆H₄)(C₆H₅)₂COMgBr → (BrC₆H₄)(C₆H₅)₂COH

Quantitative Data Summary

The following table summarizes the key quantitative data for the reactants and the theoretical yield of the product. Molar equivalents are based on 4-bromobenzophenone as the limiting reagent.

CompoundChemical FormulaMolar Mass ( g/mol )Molar Eq.AmountMoles (mmol)
Magnesium (Mg)Mg24.311.20.29 g12.0
BromobenzeneC₆H₅Br157.011.11.73 g (1.16 mL)11.0
4-BromobenzophenoneC₁₃H₉BrO261.111.02.61 g10.0
Product (Theoretical) C₁₉H₁₅BrO 339.23 1.0 3.39 g 10.0

Note: Densities used for volume calculations: Bromobenzene (1.49 g/mL).

Experimental Protocols

4.1 Materials and Reagents

  • Magnesium turnings

  • Iodine (crystal)

  • Bromobenzene, anhydrous

  • 4-Bromobenzophenone[6][7][8]

  • Anhydrous diethyl ether (Et₂O)

  • Hydrochloric acid (HCl), 3 M

  • Saturated sodium bicarbonate (NaHCO₃) solution

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Petroleum ether

4.2 Equipment

  • Round-bottom flasks (50 mL, 100 mL)

  • Claisen adapter

  • Reflux condenser

  • Pressure-equalizing dropping funnel

  • Glass stirring rod

  • Magnetic stirrer and stir bar

  • Heating mantle or hot plate

  • Separatory funnel (250 mL)

  • Beakers and Erlenmeyer flasks

  • Syringes

  • Drying tube (filled with CaCl₂)

  • Rotary evaporator

  • Vacuum filtration apparatus (Büchner funnel)

4.3 Protocol 1: Preparation of Phenylmagnesium Bromide

Critical Note: All glassware must be scrupulously dried in an oven (e.g., overnight at 110°C) and assembled while hot, then allowed to cool to room temperature under a stream of dry nitrogen or with drying tubes in place to prevent atmospheric moisture contamination.[2]

  • Place magnesium turnings (0.29 g, 12.0 mmol) into a dry 100 mL round-bottom flask equipped with a magnetic stir bar.

  • Assemble the flask with a Claisen adapter, a reflux condenser, and a pressure-equalizing dropping funnel. Place a drying tube on top of the condenser.

  • In a separate dry vial, prepare a solution of bromobenzene (1.73 g, 11.0 mmol) in 10 mL of anhydrous diethyl ether.

  • Add approximately 2 mL of the bromobenzene solution from the dropping funnel onto the magnesium turnings.

  • If the reaction does not initiate spontaneously (indicated by cloudiness or gentle bubbling), gently warm the flask with a heat gun or by hand. A small crystal of iodine can also be added to activate the magnesium surface.[5]

  • Once the reaction begins, the ether will start to reflux. Slowly add the remaining bromobenzene solution dropwise from the funnel at a rate that maintains a gentle reflux.

  • After the addition is complete, reflux the mixture gently with stirring for an additional 15-20 minutes to ensure all the magnesium has reacted. The resulting brownish-grey solution is the Grignard reagent, phenylmagnesium bromide, which should be used immediately in the next step.

4.4 Protocol 2: Synthesis of this compound

  • In a separate 50 mL flask, dissolve 4-bromobenzophenone (2.61 g, 10.0 mmol) in 15 mL of anhydrous diethyl ether.

  • Cool the prepared phenylmagnesium bromide solution in an ice bath.

  • Transfer the 4-bromobenzophenone solution to the dropping funnel and add it dropwise to the stirred, cooled Grignard reagent. A color change and the formation of a precipitate (the magnesium alkoxide salt) will be observed.

  • After the addition is complete, remove the ice bath and allow the mixture to stir at room temperature for 30 minutes.

4.5 Protocol 3: Work-up and Purification

  • Cool the reaction mixture again in an ice bath. Slowly and cautiously quench the reaction by adding 20 mL of 3 M HCl dropwise through the dropping funnel. This step protonates the alkoxide to form the alcohol and dissolves the remaining magnesium salts.[9][10]

  • Pour the mixture into a 250 mL separatory funnel. Rinse the reaction flask with a small amount of diethyl ether and add it to the funnel.

  • Separate the layers. Extract the aqueous layer twice more with 20 mL portions of diethyl ether.

  • Combine all the organic (ether) layers and wash them with 20 mL of saturated NaHCO₃ solution, followed by 20 mL of brine (saturated NaCl solution).[2]

  • Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄).

  • Decant or filter the dried solution and remove the diethyl ether using a rotary evaporator.

  • The crude product may contain biphenyl as a major byproduct. To purify, perform trituration by adding a small amount of cold petroleum ether (~10 mL) to the crude solid. Biphenyl is soluble in petroleum ether, while the desired alcohol is not.[2]

  • Collect the purified solid product by vacuum filtration, wash with a small amount of cold petroleum ether, and air dry.

  • Characterize the final product by determining its mass, melting point, and acquiring spectroscopic data (IR, NMR).

Visualized Workflow and Mechanism

The following diagrams illustrate the experimental workflow and the chemical reaction mechanism.

G Experimental Workflow for Grignard Synthesis A 1. Prepare Anhydrous Glassware & Reagents B 2. Form Grignard Reagent (Phenylmagnesium Bromide) - Mg + Bromobenzene in Et2O - Initiate & Reflux A->B Strictly Anhydrous D 4. Grignard Reaction - Add ketone solution to Grignard - Stir at RT B->D C 3. Prepare Ketone Solution - 4-Bromobenzophenone in Et2O C->D E 5. Acidic Work-up (Quench) - Add 3M HCl (aq) - Protonate alkoxide D->E Forms Alkoxide Salt F 6. Extraction & Washing - Separate layers - Wash organic layer (NaHCO3, Brine) E->F G 7. Drying & Solvent Removal - Dry with Na2SO4 - Rotovap F->G H 8. Purification (Trituration) - Wash with cold Petroleum Ether G->H Crude Product I 9. Isolate & Characterize Product - Vacuum Filtration - MP, Spectroscopy H->I Pure Product

Caption: Experimental workflow for the synthesis of this compound.

G Grignard Reaction Mechanism reagent Ph-MgBr ketone Br-Ph-(C=O)-Ph reagent->ketone Nucleophilic Attack intermediate Br-Ph-(C-O⁻MgBr⁺)-Ph₂ ketone->intermediate workup H₃O⁺ intermediate->workup Protonation product This compound workup->product

Caption: Mechanism of nucleophilic addition of phenylmagnesium bromide to 4-bromobenzophenone.

References

Application Note: Synthesis of (4-Bromophenyl)(diphenyl)methanol via Grignard Reaction

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

(4-Bromophenyl)(diphenyl)methanol is a tertiary alcohol that can serve as a valuable intermediate in the synthesis of various organic compounds, including potential pharmaceutical agents. Its structure incorporates a brominated phenyl group, which allows for further functionalization through cross-coupling reactions, and two phenyl groups, contributing to the molecule's steric and electronic properties. This document provides a detailed experimental protocol for the synthesis of this compound utilizing a Grignard reaction, a robust and widely used method for forming carbon-carbon bonds.

Quantitative Data Summary

The following table summarizes the key quantitative data for the synthesis of this compound.

ParameterValueReference
Reactants
Magnesium Turnings0.26 g (11 mmol)Stoichiometric Calculation
Bromobenzene1.57 g (1.1 mL, 10 mmol)Stoichiometric Calculation
4-Bromobenzophenone2.61 g (10 mmol)Stoichiometric Calculation
Product
Product NameThis compound[1]
Molecular FormulaC₁₉H₁₅BrODerived
Molecular Weight339.23 g/mol Calculated
Theoretical Yield3.39 gCalculated
AppearanceWhite to off-white solidGeneral knowledge
Melting PointNot specified; for similar compounds like Diphenylmethanol: 61-63 °C[2]

Experimental Protocol

This protocol details the synthesis of this compound via the preparation of phenylmagnesium bromide followed by its reaction with 4-bromobenzophenone.

Materials:

  • Magnesium turnings

  • Bromobenzene

  • Anhydrous diethyl ether

  • Iodine crystal (optional, as an initiator)

  • 4-Bromobenzophenone

  • Saturated aqueous ammonium chloride (NH₄Cl) solution

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Petroleum ether or hexanes

  • Round-bottom flask (three-necked)

  • Reflux condenser

  • Dropping funnel

  • Magnetic stirrer and stir bar

  • Heating mantle or water bath

  • Separatory funnel

  • Standard glassware for extraction and filtration

Procedure:

Part 1: Preparation of the Grignard Reagent (Phenylmagnesium Bromide)

  • Glassware Preparation: All glassware must be scrupulously dried in an oven at 120 °C for at least 4 hours and assembled while hot under a dry atmosphere (e.g., nitrogen or argon) to prevent moisture from interfering with the reaction.

  • Reaction Setup: In a three-necked round-bottom flask equipped with a magnetic stir bar, a reflux condenser (with a drying tube), and a dropping funnel, place 0.26 g (11 mmol) of magnesium turnings.

  • Initiation of Grignard Reaction: Add approximately 5 mL of anhydrous diethyl ether to the flask, just enough to cover the magnesium turnings. In the dropping funnel, prepare a solution of 1.57 g (1.1 mL, 10 mmol) of bromobenzene in 10 mL of anhydrous diethyl ether.

  • Add a small portion (about 1-2 mL) of the bromobenzene solution from the dropping funnel to the magnesium turnings. The reaction should initiate, as evidenced by the appearance of turbidity and gentle bubbling. If the reaction does not start, a single crystal of iodine can be added, or the flask can be gently warmed.

  • Formation of Grignard Reagent: Once the reaction has started, add the remaining bromobenzene solution dropwise from the dropping funnel at a rate that maintains a gentle reflux. After the addition is complete, continue to stir the mixture for an additional 30-60 minutes to ensure the complete formation of the Grignard reagent. The solution should appear cloudy and grayish.

Part 2: Synthesis of this compound

  • Reactant Preparation: In a separate flask, dissolve 2.61 g (10 mmol) of 4-bromobenzophenone in approximately 20 mL of anhydrous diethyl ether.

  • Reaction with Carbonyl: Transfer the 4-bromobenzophenone solution to the dropping funnel. Add this solution dropwise to the freshly prepared phenylmagnesium bromide solution with continuous stirring. The reaction is exothermic, and the addition rate should be controlled to maintain a gentle reflux.

  • Reaction Completion: After the addition is complete, stir the reaction mixture at room temperature for 1-2 hours. The reaction progress can be monitored by Thin Layer Chromatography (TLC).

Part 3: Work-up and Purification

  • Quenching the Reaction: Cool the reaction mixture in an ice bath. Slowly and carefully add a saturated aqueous solution of ammonium chloride (NH₄Cl) dropwise to quench the reaction and hydrolyze the magnesium alkoxide salt. This is preferred over dilute acid to avoid potential side reactions with the tertiary alcohol product.

  • Extraction: Transfer the mixture to a separatory funnel. Add more diethyl ether if necessary to dissolve all the organic material. Wash the organic layer sequentially with saturated aqueous NH₄Cl solution, water, and finally with brine.

  • Drying and Solvent Removal: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄). Filter off the drying agent and evaporate the solvent using a rotary evaporator to obtain the crude product.

  • Purification: The crude product, which may contain biphenyl as a major impurity, can be purified.[3] Wash the crude solid with cold petroleum ether or hexanes to remove the more soluble biphenyl impurity.[3] The remaining solid is the desired this compound. Further purification can be achieved by recrystallization from a suitable solvent system (e.g., ethanol/water or toluene/hexanes).

Visualizations

Synthesis_Workflow A Preparation of Phenylmagnesium Bromide B Reaction with 4-Bromobenzophenone A->B Anhydrous Diethyl Ether C Aqueous Work-up (Quenching & Extraction) B->C Saturated aq. NH4Cl D Purification (Washing & Recrystallization) C->D Crude Product E Final Product: This compound D->E Purified Product

Caption: Experimental workflow for the synthesis of this compound.

Signaling_Pathway Mg Mg Grignard Phenylmagnesium Bromide (Grignard Reagent) Mg->Grignard Anhydrous Ether PhBr Bromobenzene PhBr->Grignard Anhydrous Ether BrBzPh 4-Bromobenzophenone Alkoxide Magnesium Alkoxide Intermediate BrBzPh->Alkoxide Nucleophilic Addition Grignard->Alkoxide Nucleophilic Addition Product This compound Alkoxide->Product Hydrolysis (H2O)

Caption: Reaction pathway for the synthesis of this compound.

References

Application Notes and Protocols: Synthesis of (4-bromophenyl)diphenylmethanol via Grignard Reaction

Author: BenchChem Technical Support Team. Date: November 2025

Abstract

This document provides a detailed protocol for the synthesis of (4-bromophenyl)diphenylmethanol through the Grignard reaction between phenylmagnesium bromide and 4-bromobenzophenone. The Grignard reaction is a fundamental carbon-carbon bond-forming reaction in organic synthesis, enabling the creation of complex molecules, such as the tertiary alcohol targeted in this protocol.[1] These application notes are intended for researchers in organic chemistry, medicinal chemistry, and drug development, providing a comprehensive methodology, data presentation, and visualization of the experimental workflow and reaction mechanism.

Introduction

The Grignard reaction, discovered by Victor Grignard in 1900, is a cornerstone of synthetic organic chemistry.[2] It involves the addition of an organomagnesium halide (the Grignard reagent) to an electrophilic carbon, most notably the carbonyl carbon of aldehydes, ketones, and esters.[3] This reaction is highly valued for its efficiency in forming new carbon-carbon bonds, allowing for the construction of more complex molecular skeletons from simpler precursors.

The protocol herein describes the nucleophilic addition of phenylmagnesium bromide to the carbonyl carbon of 4-bromobenzophenone. This reaction is expected to proceed with high chemoselectivity for the carbonyl group, as the reaction of Grignard reagents with aryl halides is typically slow and often requires a specific catalyst.[4] The final product, (4-bromophenyl)diphenylmethanol, is a tertiary alcohol. The procedure outlines the preparation of the Grignard reagent, its reaction with the substituted benzophenone, and the subsequent work-up and purification steps. All glassware and reagents must be scrupulously dried, as Grignard reagents are highly sensitive to protic solvents like water.[5]

Reaction Scheme and Mechanism

The overall reaction is a two-step process:

  • Formation of the Grignard Reagent: Phenylmagnesium bromide is prepared from bromobenzene and magnesium metal in an anhydrous ether solvent.

  • Nucleophilic Addition: The Grignard reagent attacks the electrophilic carbonyl carbon of 4-bromobenzophenone. An acidic work-up then protonates the resulting alkoxide to yield the tertiary alcohol.

ReactionMechanism

Data Presentation

Table 1: Reagent Specifications and Stoichiometry

ReagentFormulaMolar Mass ( g/mol )Moles (mmol)AmountDensity (g/mL)
Magnesium TurningsMg24.3111.50.28 gN/A
BromobenzeneC₆H₅Br157.0111.01.73 g (1.16 mL)1.495
4-BromobenzophenoneC₁₃H₉BrO261.1210.02.61 gN/A
Anhydrous Diethyl Ether(C₂H₅)₂O74.12-~50 mL0.713
Hydrochloric Acid (6M)HCl36.46-~20 mL~1.10

Note: A slight excess of magnesium and bromobenzene is used to ensure complete formation of the Grignard reagent, with 4-bromobenzophenone as the limiting reagent.

Table 2: Product Information and Expected Yield

ProductFormulaMolar Mass ( g/mol )Theoretical Yield (g)Melting Point (°C)Appearance
(4-bromophenyl)diphenylmethanolC₁₉H₁₅BrO339.233.3963-67[6]White to light yellow solid

Experimental Protocols

Safety Precautions:

  • Diethyl ether is extremely flammable. Perform the reaction in a well-ventilated fume hood, away from ignition sources.

  • Grignard reagents are corrosive and react violently with water. Wear appropriate personal protective equipment (PPE), including gloves, lab coat, and safety goggles.

  • Handle hydrochloric acid with care as it is corrosive.

4.1. Preparation of Phenylmagnesium Bromide (Grignard Reagent)

  • Glassware Preparation: All glassware (a 100 mL round-bottom flask, Claisen adapter, dropping funnel, and condenser) must be rigorously dried in an oven at 120°C overnight and assembled while hot under a stream of dry nitrogen or argon. Fit the assembly with a drying tube containing calcium chloride.

  • Initiation: Place magnesium turnings (0.28 g, 11.5 mmol) and a small crystal of iodine into the round-bottom flask.

  • Reagent Addition: In the dropping funnel, prepare a solution of bromobenzene (1.73 g, 11.0 mmol) in 15 mL of anhydrous diethyl ether.

  • Add approximately 2-3 mL of the bromobenzene solution to the magnesium turnings. The reaction should initiate within a few minutes, indicated by the disappearance of the iodine color, gentle bubbling, and the solution turning cloudy and greyish-brown.

  • If the reaction does not start, gently warm the flask with a heat gun or crush the magnesium with a dry glass rod.

  • Once initiated, add the remaining bromobenzene solution dropwise at a rate that maintains a gentle reflux.

  • After the addition is complete, add 10 mL of anhydrous diethyl ether through the dropping funnel and continue to stir the mixture for an additional 30 minutes to ensure complete reaction. The resulting dark, cloudy solution is the phenylmagnesium bromide reagent.

4.2. Reaction with 4-Bromobenzophenone

  • Substrate Preparation: In a separate dry flask, dissolve 4-bromobenzophenone (2.61 g, 10.0 mmol) in 20 mL of anhydrous diethyl ether.

  • Addition: Transfer the 4-bromobenzophenone solution to the dropping funnel. Add this solution dropwise to the freshly prepared Grignard reagent with vigorous stirring. A color change to deep red or purple may be observed.

  • Reaction Completion: After the addition is complete, stir the reaction mixture at room temperature for 30 minutes. The formation of a solid precipitate (the magnesium alkoxide salt) may occur.

4.3. Work-up and Isolation

  • Quenching: Cool the reaction flask in an ice bath. Slowly and carefully add 20 mL of 6M HCl dropwise through the condenser to quench the reaction and dissolve the magnesium salts.

  • Extraction: Transfer the mixture to a separatory funnel. The layers should separate into an aqueous layer and an organic (ether) layer. If any solids remain, add more HCl or water to dissolve them.

  • Separate the layers and extract the aqueous layer twice with 20 mL portions of diethyl ether.

  • Combine all organic extracts and wash with 20 mL of saturated sodium bicarbonate solution, followed by 20 mL of brine.

  • Drying and Evaporation: Dry the organic layer over anhydrous sodium sulfate. Decant the dried solution and evaporate the solvent using a rotary evaporator to obtain the crude product.

4.4. Purification

  • Removal of Biphenyl: The primary side product is often biphenyl.[2] To remove it, triturate the crude solid with cold petroleum ether or hexanes. Biphenyl is soluble in these solvents, while the desired alcohol product is less so.

  • Recrystallization: Decant the solvent and recrystallize the remaining solid from a suitable solvent system, such as ethanol/water or isopropyl alcohol, to yield the pure (4-bromophenyl)diphenylmethanol.

  • Collect the purified crystals by vacuum filtration, wash with a small amount of cold solvent, and dry in a vacuum oven.

Experimental Workflow Visualization

Workflow

Product Characterization

  • Melting Point: Determine the melting point of the purified crystals. The literature value is 63-67°C.[6] A sharp melting range close to this value indicates high purity.

  • Infrared (IR) Spectroscopy: The IR spectrum should show a characteristic broad peak for the O-H stretch of the alcohol at approximately 3200-3600 cm⁻¹, C-H stretches for the aromatic rings (~3000-3100 cm⁻¹), and C-O stretching for the tertiary alcohol (~1000-1100 cm⁻¹). The C-Br stretch will appear in the fingerprint region.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy:

    • ¹H NMR: The spectrum should show complex multiplets in the aromatic region (approx. 7.0-7.5 ppm) corresponding to the protons on the three phenyl rings. A singlet for the hydroxyl proton (-OH) will also be present, though its chemical shift can vary depending on solvent and concentration.

    • ¹³C NMR: The spectrum will show signals for the aromatic carbons and a key signal for the carbinol carbon (the carbon bearing the -OH group) at approximately 75-85 ppm.

Troubleshooting

  • Reaction Fails to Initiate: This is the most common issue. Ensure all glassware and reagents are perfectly dry. Activating the magnesium with a crystal of iodine, a small amount of 1,2-dibromoethane, or by mechanical crushing can help initiate the reaction.[4]

  • Low Yield: Low yields can result from wet reagents/glassware, which consumes the Grignard reagent. Another cause is the formation of the biphenyl side product, which can be minimized by slow, controlled addition of the bromobenzene solution.[2]

  • Impure Product: If the final product is oily or has a low melting point, it is likely contaminated with biphenyl. Thorough trituration with petroleum ether and careful recrystallization are necessary for purification.

References

Application Notes and Protocols for the Synthesis of (4-Bromophenyl)(diphenyl)methanol

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a detailed, step-by-step protocol for the synthesis of (4-bromophenyl)(diphenyl)methanol, a valuable intermediate in pharmaceutical and materials science research. The primary method described is the Grignard reaction, a robust and widely used method for the formation of carbon-carbon bonds.

Data Presentation

ParameterValueReference
Molecular FormulaC₁₉H₁₅BrON/A
Molecular Weight339.23 g/mol N/A
AppearanceWhite to off-white solidExpected
Melting PointNot explicitly found, but expected to be a defined solidN/A
¹H NMR (CD₃CN)See Figure S19 in the supplementary information of the cited reference.[1][1]
YieldNot explicitly reported for this specific compound, but analogous Grignard reactions for similar tertiary alcohols report yields ranging from moderate to high (typically 50-90%).N/A

Experimental Protocols

The synthesis of this compound can be effectively achieved via a Grignard reaction. Two primary routes are presented below. The choice of route may depend on the availability of starting materials.

Route 1: Reaction of 4-Bromophenylmagnesium Bromide with Benzophenone

This is often the preferred route due to the commercial availability and stability of benzophenone.

Materials:

  • Magnesium turnings

  • 1,4-Dibromobenzene

  • Anhydrous diethyl ether or tetrahydrofuran (THF)

  • Iodine crystal (as initiator)

  • Benzophenone

  • Saturated aqueous ammonium chloride (NH₄Cl) solution

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

  • Hexanes or petroleum ether (for purification)

Equipment:

  • Three-necked round-bottom flask

  • Reflux condenser

  • Dropping funnel

  • Magnetic stirrer and stir bar

  • Heating mantle

  • Separatory funnel

  • Standard laboratory glassware

Procedure:

Step 1: Preparation of the Grignard Reagent (4-Bromophenylmagnesium Bromide)

  • Drying of Glassware: All glassware must be scrupulously dried in an oven (e.g., at 120 °C overnight) and assembled while hot under a dry, inert atmosphere (e.g., nitrogen or argon) to exclude moisture.

  • Initiation: Place magnesium turnings (1.2 equivalents) in the three-necked flask. Add a small crystal of iodine.

  • Solvent Addition: Add a portion of anhydrous diethyl ether or THF to the flask.

  • Addition of Aryl Halide: Dissolve 1,4-dibromobenzene (1 equivalent) in anhydrous diethyl ether or THF and add it to the dropping funnel. Add a small amount of this solution to the magnesium turnings. The reaction is initiated when the brown color of the iodine disappears and bubbling is observed. Gentle warming may be necessary to start the reaction.

  • Completion of Grignard Formation: Once the reaction has started, add the remaining 1,4-dibromobenzene solution dropwise at a rate that maintains a gentle reflux. After the addition is complete, reflux the mixture for an additional 30-60 minutes to ensure complete formation of the Grignard reagent.

Step 2: Reaction with Benzophenone

  • Preparation of Benzophenone Solution: Dissolve benzophenone (1 equivalent) in anhydrous diethyl ether or THF in a separate flask.

  • Addition to Grignard Reagent: Cool the Grignard reagent to room temperature. Add the benzophenone solution dropwise to the stirred Grignard reagent. An exothermic reaction will occur. Maintain a gentle reflux by controlling the rate of addition.

  • Reaction Completion: After the addition is complete, stir the reaction mixture at room temperature for 1-2 hours or until the reaction is complete (can be monitored by TLC).

Step 3: Work-up and Purification

  • Quenching: Cool the reaction mixture in an ice bath and slowly add saturated aqueous ammonium chloride solution to quench the reaction and hydrolyze the magnesium alkoxide salt.

  • Extraction: Transfer the mixture to a separatory funnel. Extract the aqueous layer with diethyl ether. Combine the organic layers.

  • Washing: Wash the combined organic layers with water and then with brine.

  • Drying: Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate.

  • Solvent Removal: Filter off the drying agent and remove the solvent under reduced pressure using a rotary evaporator.

  • Purification: The crude product can be purified by recrystallization from a suitable solvent system, such as hexanes or a mixture of ethyl acetate and hexanes, to yield pure this compound.

Route 2: Reaction of Phenylmagnesium Bromide with 4-Bromobenzaldehyde

This route is also viable and follows a similar procedure to Route 1.

Procedure:

  • Step 1: Preparation of the Grignard Reagent (Phenylmagnesium Bromide): Prepare phenylmagnesium bromide from bromobenzene (1 equivalent) and magnesium turnings (1.2 equivalents) in anhydrous diethyl ether or THF as described in Route 1.

  • Step 2: Reaction with 4-Bromobenzaldehyde: Dissolve 4-bromobenzaldehyde (1 equivalent) in anhydrous diethyl ether or THF and add it dropwise to the prepared phenylmagnesium bromide solution.

  • Step 3: Work-up and Purification: Follow the same work-up and purification procedure as described in Route 1.

Visualizations

Synthesis_Workflow cluster_reagents Starting Materials cluster_process Synthesis Steps cluster_product Final Product reagent1 4-Bromophenyl Halide or Phenyl Halide step1 Grignard Reagent Formation reagent1->step1 reagent2 Magnesium reagent2->step1 reagent3 Benzophenone or 4-Bromobenzaldehyde step2 Reaction with Carbonyl Compound reagent3->step2 step1->step2 step3 Aqueous Work-up step2->step3 step4 Purification step3->step4 product This compound step4->product

Caption: Workflow for the Grignard synthesis of this compound.

Signaling_Pathway cluster_grignard_formation Grignard Reagent Formation cluster_nucleophilic_addition Nucleophilic Addition cluster_hydrolysis Hydrolysis A R-X (Aryl Halide) C R-Mg-X (Grignard Reagent) A->C Anhydrous Ether/THF B Mg (Magnesium) B->C E [R-C-O]⁻ MgX⁺ (Alkoxide Intermediate) C->E D C=O (Carbonyl Compound) D->E G R-C-OH (Tertiary Alcohol) E->G F H₃O⁺ (Aqueous Acid) F->G

Caption: Key chemical transformations in the Grignard synthesis of a tertiary alcohol.

References

Application Note & Protocol: Recrystallization of (4-Bromophenyl)(phenyl)methanol for Enhanced Purity

Author: BenchChem Technical Support Team. Date: November 2025

Introduction

(4-Bromophenyl)(phenyl)methanol, also known as 4-Bromobenzhydrol, is a key intermediate in the synthesis of various pharmaceutical compounds. The purity of this starting material is critical to ensure the desired reaction outcomes and the quality of the final active pharmaceutical ingredient (API). This application note provides a detailed protocol for the purification of (4-Bromophenyl)(phenyl)methanol via recrystallization, a robust and scalable technique for removing impurities. It is presumed that the intended compound for purification is (4-Bromophenyl)(phenyl)methanol, as "(4-Bromophenyl)(diphenyl)methanol" is likely a typographical error.

Recrystallization is based on the principle of differential solubility of the target compound and its impurities in a selected solvent system at varying temperatures. By dissolving the impure solid in a suitable solvent at an elevated temperature and subsequently cooling the solution, the target compound crystallizes in a purer form, leaving the impurities dissolved in the mother liquor.

This document is intended for researchers, scientists, and drug development professionals involved in the synthesis and purification of chemical intermediates.

Physicochemical Properties & Purity Benchmark

A summary of the key physical and chemical properties of (4-Bromophenyl)(phenyl)methanol is provided below. The melting point of the pure compound serves as a crucial benchmark for assessing the effectiveness of the recrystallization process.

PropertyValueReference
Molecular Formula C₁₃H₁₁BrON/A
Molecular Weight 263.13 g/mol N/A
Appearance White to light yellow crystalline powderN/A
Melting Point (Pure) 63-67 °C[1]
Boiling Point Not availableN/A

Experimental Protocol: Recrystallization of (4-Bromophenyl)(phenyl)methanol

This protocol outlines the steps for selecting an appropriate solvent system and performing the recrystallization to enhance the purity of (4-Bromophenyl)(phenyl)methanol.

2.1. Materials and Equipment

  • Crude (4-Bromophenyl)(phenyl)methanol

  • Erlenmeyer flasks

  • Heating mantle or hot plate with a water/oil bath

  • Magnetic stirrer and stir bars

  • Reflux condenser

  • Büchner funnel and flask

  • Filter paper

  • Vacuum source

  • Drying oven or vacuum desiccator

  • Melting point apparatus

  • Selection of organic solvents (e.g., ethanol, methanol, isopropanol, ethyl acetate, toluene, hexane, petroleum ether)

2.2. Solvent Screening

The selection of a suitable solvent is paramount for a successful recrystallization. An ideal solvent should dissolve the compound well at elevated temperatures but poorly at low temperatures. A preliminary solvent screen should be conducted on a small scale.

Solvent/Solvent SystemSolubility at Room Temp. (20-25°C)Solubility at Elevated Temp.Crystal Formation upon Cooling
Ethanol
Methanol
Isopropanol
Ethyl Acetate
Toluene
Hexane
Petroleum Ether
Ethanol/Water
Toluene/Hexane

Procedure for Solvent Screening:

  • Place approximately 50 mg of crude (4-Bromophenyl)(phenyl)methanol into a small test tube.

  • Add the selected solvent dropwise at room temperature until the solid dissolves or it is clear that it is insoluble. Record the approximate volume of solvent used.

  • If the compound is insoluble at room temperature, gently heat the mixture while adding more solvent until the solid dissolves.

  • Allow the solution to cool to room temperature and then in an ice bath.

  • Observe the quantity and quality of the crystals formed. An ideal solvent will yield a large amount of pure-looking crystals.

Based on the properties of the related compound benzhydrol, which is soluble in alcohols and chloroform and poorly soluble in cold non-polar solvents, ethanol, isopropanol, or a mixed solvent system like toluene-hexane are promising candidates.[2][3]

2.3. Recrystallization Workflow

The following diagram illustrates the key steps in the recrystallization procedure.

Recrystallization_Workflow Recrystallization Workflow for (4-Bromophenyl)(phenyl)methanol cluster_dissolution Step 1: Dissolution cluster_filtration Step 2: Hot Filtration (Optional) cluster_crystallization Step 3: Crystallization cluster_isolation Step 4: Isolation cluster_drying Step 5: Drying dissolve Dissolve crude compound in minimum hot solvent hot_filter Perform hot filtration to remove insoluble impurities dissolve->hot_filter If insoluble matter is present cool Slowly cool the filtrate to induce crystallization dissolve->cool If no insoluble matter hot_filter->cool vacuum_filter Isolate crystals by vacuum filtration cool->vacuum_filter dry Dry the purified crystals vacuum_filter->dry

Figure 1: A schematic of the recrystallization process.

2.4. Detailed Recrystallization Procedure

  • Dissolution: Place the crude (4-Bromophenyl)(phenyl)methanol in an Erlenmeyer flask. Add a magnetic stir bar and the chosen solvent. Heat the mixture to the solvent's boiling point while stirring. Continue to add small portions of the hot solvent until the compound just dissolves completely.

  • Hot Filtration (Optional): If insoluble impurities are present, perform a hot filtration. This involves quickly filtering the hot solution through a pre-heated funnel with fluted filter paper into a clean, pre-heated flask. This step should be performed rapidly to prevent premature crystallization.

  • Crystallization: Cover the flask containing the hot, clear solution with a watch glass and allow it to cool slowly to room temperature. Slow cooling is crucial for the formation of large, pure crystals. Once the flask has reached room temperature, it can be placed in an ice bath to maximize the yield of the crystals.

  • Isolation: Collect the purified crystals by vacuum filtration using a Büchner funnel. Wash the crystals with a small amount of the cold recrystallization solvent to remove any remaining mother liquor.

  • Drying: Dry the crystals in a drying oven at a temperature well below the compound's melting point or in a vacuum desiccator until a constant weight is achieved.

2.5. Purity Assessment

The purity of the recrystallized (4-Bromophenyl)(phenyl)methanol should be assessed by measuring its melting point. A sharp melting point range close to the literature value (63-67 °C) indicates a high degree of purity. Further analysis by techniques such as High-Performance Liquid Chromatography (HPLC) or Gas Chromatography (GC) can provide a quantitative measure of purity.

Troubleshooting

  • Oiling Out: If the compound separates as an oil instead of crystals, it may be due to a high concentration of impurities or the solution being cooled too quickly. To remedy this, reheat the solution, add more solvent, and allow it to cool more slowly.

  • No Crystal Formation: If crystals do not form upon cooling, it may be because the solution is too dilute or supersaturation has not been achieved. Try scratching the inside of the flask with a glass rod at the liquid-air interface to induce nucleation. If that fails, a small seed crystal of the pure compound can be added. Alternatively, some of the solvent can be evaporated to increase the concentration.

  • Low Recovery: A low yield of purified crystals can result from using too much solvent during the dissolution step or from premature crystallization during hot filtration. Ensure the minimum amount of hot solvent is used for dissolution.

Safety Precautions

  • Always work in a well-ventilated fume hood.

  • Wear appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat.

  • Be cautious when heating organic solvents, as many are flammable. Use a heating mantle or a steam bath instead of an open flame.

  • Consult the Safety Data Sheet (SDS) for (4-Bromophenyl)(phenyl)methanol and all solvents used for specific handling and disposal information.

References

Application Notes and Protocols: (4-Bromophenyl)(diphenyl)methanol in Medicinal Chemistry

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

(4-Bromophenyl)(diphenyl)methanol is a triaryl-substituted methanol derivative. While direct and extensive research on the specific medicinal chemistry applications of this compound is limited in publicly available literature, its structural motifs—the diphenylmethanol core and the 4-bromophenyl group—are present in various biologically active molecules. This document aims to provide an overview of its potential applications based on related compounds, detailed synthesis protocols, and its chemical properties to facilitate further research and drug discovery efforts.

The diphenylmethanol scaffold is a key feature in many pharmaceutical agents, particularly in the development of antihistamines and other centrally acting agents. The bromine substitution on one of the phenyl rings can influence the compound's lipophilicity, metabolic stability, and binding interactions with biological targets, making it an interesting candidate for further investigation in medicinal chemistry.

Potential Areas of Application (Based on Structural Analogs)

Due to the limited specific biological data on this compound, the following potential applications are extrapolated from structurally related compounds. Researchers are encouraged to use this information as a starting point for new investigations.

  • Antihistamines: The core diphenylmethanol structure is a classic pharmacophore for H1 histamine receptor antagonists.

  • Anticancer Agents: The 4-bromophenyl moiety is found in some compounds investigated for their anticancer properties. For example, derivatives of 4-(4-bromophenyl)-thiazol-2-amine have been synthesized and evaluated for their in vitro anticancer activity.[1][2]

  • Antimicrobial Agents: Similarly, certain compounds containing the 4-bromophenyl group have been explored for their potential as antimicrobial agents.[1][2]

  • Neurological Disorders: Diphenylmethanol derivatives are also investigated for their potential in treating neurological conditions.

  • Research Tool: The deuterated version of (4-Bromophenyl)(phenyl)methanol is used as a tracer in studies of drug pharmacokinetics and metabolism.[3] This highlights its utility in the drug development process itself.

Chemical and Physical Properties

A summary of the key chemical and physical properties of this compound is provided in the table below.

PropertyValue
Molecular Formula C₁₉H₁₅BrO
Molecular Weight 339.23 g/mol
CAS Number 29334-16-5
Appearance White to yellow solid
Melting Point 63-67 °C
Boiling Point 381.5 °C at 760 mmHg
Storage Temperature Room Temperature, Sealed in dry conditions
Synonyms 4-Bromobenzhydrol, p-Bromobenzhydrol, (4-Bromophenyl)phenylmethanol

Experimental Protocols

Synthesis of this compound

The synthesis of this compound can be achieved via a Grignard reaction, a common method for forming carbon-carbon bonds.

Reaction Scheme:

G cluster_reactants Reactants cluster_reaction Reaction Conditions cluster_product Product 4-bromobenzaldehyde 4-Bromobenzaldehyde product This compound 4-bromobenzaldehyde->product + Phenylmagnesium Bromide phenylmagnesium_bromide Phenylmagnesium Bromide (Grignard Reagent) phenylmagnesium_bromide->product solvent Anhydrous Diethyl Ether or THF solvent->product workup Aqueous Acid Workup (e.g., NH4Cl solution) workup->product

Figure 1. Synthesis of this compound via Grignard Reaction.

Materials:

  • 4-Bromobenzaldehyde

  • Magnesium turnings

  • Bromobenzene

  • Anhydrous diethyl ether or tetrahydrofuran (THF)

  • Iodine crystal (for initiation)

  • Saturated aqueous ammonium chloride (NH₄Cl) solution

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Standard laboratory glassware for anhydrous reactions

Procedure:

  • Preparation of Grignard Reagent:

    • In a flame-dried, three-necked round-bottom flask equipped with a reflux condenser, a dropping funnel, and a nitrogen inlet, place magnesium turnings.

    • Add a small crystal of iodine to the flask.

    • Dissolve bromobenzene in anhydrous diethyl ether or THF and add it to the dropping funnel.

    • Add a small amount of the bromobenzene solution to the magnesium turnings. The reaction should initiate, as indicated by a color change and gentle refluxing. If the reaction does not start, gentle heating may be applied.

    • Once the reaction has started, add the remaining bromobenzene solution dropwise at a rate that maintains a gentle reflux.

    • After the addition is complete, reflux the mixture for an additional 30-60 minutes to ensure complete formation of the phenylmagnesium bromide.

  • Reaction with Aldehyde:

    • Dissolve 4-bromobenzaldehyde in anhydrous diethyl ether or THF in a separate flask.

    • Cool the Grignard reagent solution in an ice bath.

    • Add the 4-bromobenzaldehyde solution dropwise to the cooled Grignard reagent with continuous stirring.

    • After the addition is complete, allow the reaction mixture to warm to room temperature and stir for an additional 1-2 hours.

  • Work-up and Purification:

    • Cool the reaction mixture in an ice bath and slowly quench the reaction by the dropwise addition of a saturated aqueous solution of ammonium chloride.

    • Separate the organic layer.

    • Extract the aqueous layer with diethyl ether.

    • Combine the organic layers and wash with brine.

    • Dry the organic layer over anhydrous sodium sulfate.

    • Filter and concentrate the solution under reduced pressure to obtain the crude product.

    • The crude this compound can be purified by recrystallization from a suitable solvent system (e.g., hexane/ethyl acetate).

Experimental Workflow Visualization

The following diagram illustrates the general workflow for the synthesis and purification of this compound.

G cluster_synthesis Synthesis cluster_workup Work-up & Purification cluster_analysis Analysis start Start grignard Prepare Grignard Reagent (Phenylmagnesium Bromide) start->grignard reaction React with 4-Bromobenzaldehyde grignard->reaction quench Quench Reaction (aq. NH4Cl) reaction->quench extract Extract with Ether quench->extract dry Dry Organic Layer (Na2SO4) extract->dry concentrate Concentrate in vacuo dry->concentrate purify Purify by Recrystallization concentrate->purify characterize Characterize Product (NMR, MS, etc.) purify->characterize end Final Product characterize->end

Figure 2. General workflow for the synthesis and purification of this compound.

Logical Relationship of Structural Moieties and Potential Activity

The diagram below illustrates the conceptual relationship between the structural components of this compound and their potential contributions to its bioactivity, based on known structure-activity relationships of similar compounds.

G cluster_moieties Structural Moieties cluster_properties Physicochemical & Pharmacokinetic Properties cluster_activity Potential Biological Activities compound This compound diphenylmethanol Diphenylmethanol Core compound->diphenylmethanol bromophenyl 4-Bromophenyl Group compound->bromophenyl scaffold Provides 3D Scaffold for Receptor Binding diphenylmethanol->scaffold lipophilicity Increases Lipophilicity bromophenyl->lipophilicity metabolism Influences Metabolic Stability bromophenyl->metabolism antihistamine Antihistaminic scaffold->antihistamine anticancer Anticancer lipophilicity->anticancer antimicrobial Antimicrobial metabolism->antimicrobial

Figure 3. Conceptual relationship between structure and potential activity.

Conclusion

This compound represents a chemical scaffold with potential for further exploration in medicinal chemistry. While direct evidence of its biological activity is currently sparse, its structural relationship to known pharmacologically active classes of compounds suggests that it and its derivatives could be valuable starting points for the design of new therapeutic agents. The provided synthesis protocols and chemical information are intended to support and encourage such research endeavors. Further screening and mechanistic studies are warranted to fully elucidate the therapeutic potential of this compound.

References

Application Notes and Protocols for (4-Bromophenyl)(diphenyl)methanol in Drug Discovery

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and experimental protocols for the use of (4-Bromophenyl)(diphenyl)methanol as a key intermediate in the synthesis of pharmacologically active compounds, particularly focusing on its role in the development of antihistamines.

Application Notes

This compound is a diarylmethanol derivative that serves as a valuable building block in medicinal chemistry. Its structural motif, the diphenylmethyl (or benzhydryl) group, is a common feature in a variety of therapeutic agents. The presence of the bromo-substituent on one of the phenyl rings offers a versatile handle for further chemical modifications, such as cross-coupling reactions, allowing for the synthesis of diverse compound libraries for drug screening.

The primary application of this compound and its analogs in drug discovery is in the synthesis of first-generation antihistamines. These drugs competitively block the histamine H1 receptor, providing relief from allergic reactions. The diarylmethyl ether moiety, which can be readily formed from this compound, is crucial for the antihistaminic activity of these compounds.

While specific drugs directly utilizing the bromo-analog are not extensively documented in publicly available literature, the closely related chloro-analog, (4-chlorophenyl)(phenyl)methanol, is a well-established intermediate in the synthesis of the antihistamine Carbinoxamine . The protocols and pathways described below use Carbinoxamine as a representative example to illustrate the utility of (4-halophenyl)(diphenyl)methanol intermediates in drug development.

Experimental Protocols

Protocol 1: Synthesis of this compound via Grignard Reaction

This protocol describes the synthesis of this compound from 4-bromobenzophenone and phenylmagnesium bromide.

Materials and Reagents:

  • 4-Bromobenzophenone

  • Magnesium turnings

  • Iodine crystal (as initiator)

  • Anhydrous diethyl ether or tetrahydrofuran (THF)

  • Bromobenzene

  • Saturated aqueous ammonium chloride solution

  • Anhydrous magnesium sulfate

  • Round-bottom flask, condenser, dropping funnel, heating mantle, magnetic stirrer

Procedure:

  • Preparation of Phenylmagnesium Bromide (Grignard Reagent):

    • In a flame-dried round-bottom flask equipped with a condenser and a dropping funnel, add magnesium turnings.

    • Add a small crystal of iodine.

    • Prepare a solution of bromobenzene in anhydrous diethyl ether.

    • Add a small portion of the bromobenzene solution to the magnesium turnings. The reaction is initiated when the brown color of the iodine disappears and bubbling is observed.

    • Once the reaction has started, add the remaining bromobenzene solution dropwise at a rate that maintains a gentle reflux.

    • After the addition is complete, reflux the mixture for an additional 30 minutes to ensure complete formation of the Grignard reagent.

  • Reaction with 4-Bromobenzophenone:

    • Dissolve 4-bromobenzophenone in anhydrous diethyl ether in a separate flask.

    • Cool the Grignard reagent solution in an ice bath.

    • Add the 4-bromobenzophenone solution dropwise to the cooled Grignard reagent with vigorous stirring.

    • After the addition is complete, allow the reaction mixture to warm to room temperature and stir for an additional hour.

  • Work-up and Purification:

    • Quench the reaction by slowly adding saturated aqueous ammonium chloride solution.

    • Separate the organic layer and extract the aqueous layer with diethyl ether.

    • Combine the organic layers, wash with brine, and dry over anhydrous magnesium sulfate.

    • Filter the solution and remove the solvent under reduced pressure.

    • The crude product can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water or hexanes/ethyl acetate) to yield pure this compound.

Quantitative Data (Estimated):

Reactant/ProductMolecular Weight ( g/mol )Moles (mol)Theoretical Yield (g)Practical Yield (g)Yield (%)
4-Bromobenzophenone261.121.0---
Phenylmagnesium Bromide181.311.1---
This compound339.23-339.23288.35 - 322.2785 - 95
Protocol 2: Synthesis of a Carbinoxamine Analog from this compound

This protocol describes the synthesis of an analog of the antihistamine Carbinoxamine via a Williamson ether synthesis, using the previously synthesized this compound.

Materials and Reagents:

  • This compound

  • Sodium hydride (NaH)

  • 2-Chloro-N,N-dimethylethanamine hydrochloride

  • Anhydrous dimethylformamide (DMF) or tetrahydrofuran (THF)

  • Sodium bicarbonate solution

  • Brine

  • Anhydrous sodium sulfate

  • Round-bottom flask, magnetic stirrer, nitrogen atmosphere

Procedure:

  • Deprotonation of the Alcohol:

    • In a dry round-bottom flask under a nitrogen atmosphere, suspend sodium hydride in anhydrous DMF.

    • Dissolve this compound in anhydrous DMF.

    • Add the alcohol solution dropwise to the sodium hydride suspension at 0 °C.

    • Allow the mixture to stir at room temperature for 30 minutes, or until the evolution of hydrogen gas ceases.

  • Williamson Ether Synthesis:

    • Add 2-chloro-N,N-dimethylethanamine hydrochloride to the reaction mixture.

    • Heat the reaction mixture to 60-80 °C and stir for 4-6 hours. Monitor the reaction progress by thin-layer chromatography (TLC).

  • Work-up and Purification:

    • Cool the reaction mixture to room temperature and quench by the slow addition of water.

    • Extract the product with ethyl acetate.

    • Wash the combined organic layers with water and brine.

    • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

    • The crude product can be purified by column chromatography on silica gel.

Quantitative Data (Estimated):

Reactant/ProductMolecular Weight ( g/mol )Moles (mol)Theoretical Yield (g)Practical Yield (g)Yield (%)
This compound339.231.0---
2-Chloro-N,N-dimethylethanamine HCl144.041.2---
Carbinoxamine Analog410.35-410.35287.25 - 369.3270 - 90

Visualizations

Synthesis Workflow

G cluster_0 Protocol 1: Synthesis of this compound cluster_1 Protocol 2: Synthesis of a Carbinoxamine Analog 4-Bromobenzophenone 4-Bromobenzophenone Grignard Reaction Grignard Reaction 4-Bromobenzophenone->Grignard Reaction Phenylmagnesium Bromide Phenylmagnesium Bromide Phenylmagnesium Bromide->Grignard Reaction This compound This compound Grignard Reaction->this compound Intermediate This compound Williamson Ether Synthesis Williamson Ether Synthesis Intermediate->Williamson Ether Synthesis 2-Chloro-N,N-dimethylethanamine 2-Chloro-N,N-dimethylethanamine 2-Chloro-N,N-dimethylethanamine->Williamson Ether Synthesis Carbinoxamine Analog Carbinoxamine Analog Williamson Ether Synthesis->Carbinoxamine Analog

Caption: Workflow for the two-step synthesis of a Carbinoxamine analog.

Signaling Pathway of Histamine H1 Receptor and its Antagonism

G cluster_0 Cell Membrane cluster_1 Cytoplasm cluster_2 Nucleus Histamine Histamine H1_Receptor Histamine H1 Receptor (Gq-coupled) Histamine->H1_Receptor Binds & Activates Gq_Protein Gq Protein H1_Receptor->Gq_Protein Activates Carbinoxamine Carbinoxamine (Antagonist) Carbinoxamine->H1_Receptor Binds & Blocks PLC Phospholipase C (PLC) Gq_Protein->PLC Activates PIP2 PIP2 PLC->PIP2 Cleaves IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG Ca2 Ca²⁺ Release (from ER) IP3->Ca2 PKC Protein Kinase C (PKC) DAG->PKC Activates Ca2->PKC Activates IκB IκB PKC->IκB Phosphorylates & Degrades NF-κB NF-κB IκB->NF-κB Inhibits NF-κB_nucleus NF-κB NF-κB->NF-κB_nucleus Translocates Gene_Expression Pro-inflammatory Gene Expression NF-κB_nucleus->Gene_Expression Promotes

Caption: Histamine H1 receptor signaling pathway and its inhibition by Carbinoxamine.[1][2][3][4][5]

References

Application Notes: (4-Bromophenyl)(diphenyl)methanol in Materials Science

Author: BenchChem Technical Support Team. Date: November 2025

(4-Bromophenyl)(diphenyl)methanol is a versatile chemical intermediate with potential applications in the synthesis of advanced materials. Its trifunctional nature, combining a reactive hydroxyl group and a bromo-substituent on a triphenylmethane core, allows for its incorporation into a variety of polymeric and molecular structures. This document outlines its potential application in the synthesis of hole-transporting materials for organic electronics, supported by a detailed, albeit representative, experimental protocol.

While direct, published applications of this compound in materials science are not extensively documented, its structure lends itself to the synthesis of triarylamine-based materials. Triarylamines are a cornerstone class of materials used as hole-transporting layers (HTLs) in organic light-emitting diodes (OLEDs) and perovskite solar cells due to their excellent charge-carrying capabilities and morphological stability.

Application in Hole-Transporting Materials

The bromo-functionality of this compound serves as a key reactive site for cross-coupling reactions, most notably the Buchwald-Hartwig amination. This palladium-catalyzed reaction is a powerful tool for the formation of carbon-nitrogen bonds, enabling the synthesis of complex triarylamine derivatives.

The general synthetic strategy involves the coupling of this compound, or a derivative thereof, with a diarylamine to create a larger, conjugated molecule with hole-transporting properties. The hydroxyl group can be retained for further functionalization or removed depending on the desired final properties of the material.

Logical Workflow for Synthesis of a Triarylamine-based Hole-Transporting Material

The following diagram illustrates the logical workflow for the synthesis of a hypothetical hole-transporting material starting from this compound.

G A This compound C Buchwald-Hartwig Amination A->C B Diarylamine B->C D Triarylamine Derivative (Hole-Transporting Material) C->D E Purification D->E F Characterization E->F G Device Fabrication (e.g., OLED, Perovskite Solar Cell) F->G

Synthetic workflow for a hole-transporting material.

Experimental Protocols

The following is a representative, generalized experimental protocol for the synthesis of a triarylamine derivative from this compound via a Buchwald-Hartwig amination reaction. This protocol is based on established procedures for similar reactions and should be adapted and optimized for specific substrates and desired outcomes.

Protocol: Synthesis of a Triarylamine Derivative

Objective: To synthesize a triarylamine-based hole-transporting material using this compound as a precursor.

Materials:

  • This compound

  • A selected diarylamine (e.g., diphenylamine)

  • Palladium catalyst (e.g., Pd(OAc)₂, Pd₂(dba)₃)

  • Phosphine ligand (e.g., P(t-Bu)₃, XPhos)

  • Base (e.g., NaOt-Bu, K₂CO₃)

  • Anhydrous toluene

  • Standard glassware for inert atmosphere reactions (Schlenk line or glovebox)

  • Magnetic stirrer and heating mantle

  • Silica gel for column chromatography

  • Solvents for chromatography (e.g., hexane, ethyl acetate)

Procedure:

  • Preparation:

    • In a glovebox or under a flow of inert gas (e.g., argon or nitrogen), add this compound (1.0 eq), the diarylamine (1.1 eq), the palladium catalyst (0.01-0.05 eq), and the phosphine ligand (0.02-0.10 eq) to a dry Schlenk flask equipped with a magnetic stir bar.

    • Add the base (1.5-2.0 eq) to the flask.

    • Add anhydrous toluene to the flask to achieve a suitable concentration (e.g., 0.1 M).

  • Reaction:

    • Seal the Schlenk flask and heat the reaction mixture to a temperature between 80-110 °C.

    • Stir the reaction mixture vigorously for 12-24 hours. Monitor the reaction progress by thin-layer chromatography (TLC).

  • Work-up:

    • Once the reaction is complete, cool the mixture to room temperature.

    • Dilute the reaction mixture with a suitable organic solvent (e.g., dichloromethane or ethyl acetate).

    • Filter the mixture through a pad of Celite to remove the catalyst and inorganic salts.

    • Wash the filtrate with water and brine.

    • Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate.

    • Filter and concentrate the organic layer under reduced pressure.

  • Purification:

    • Purify the crude product by column chromatography on silica gel using an appropriate solvent system (e.g., a gradient of hexane and ethyl acetate) to isolate the desired triarylamine derivative.

  • Characterization:

    • Characterize the purified product using standard analytical techniques such as ¹H NMR, ¹³C NMR, and mass spectrometry to confirm its structure and purity.

Data Presentation

As no specific experimental data for the direct application of this compound is available in the searched literature, the following table presents hypothetical, yet representative, data that could be expected from the synthesis and characterization of a triarylamine-based hole-transporting material derived from it.

PropertyExpected Value/Characteristic
Synthesis
Yield60-85%
Purity (post-purification)>99% (by HPLC)
Physical Properties
AppearanceWhite to off-white powder
Melting Point150-250 °C (highly dependent on the specific derivative)
SolubilitySoluble in common organic solvents (e.g., THF, CH₂Cl₂, toluene)
Thermal Properties
Glass Transition Temp. (Tg)>100 °C
Decomposition Temp. (Td)>350 °C (5% weight loss)
Electrochemical Properties
HOMO Level-5.1 to -5.5 eV
LUMO Level-2.0 to -2.5 eV
Device Performance (Hypothetical OLED)
Turn-on Voltage< 4.0 V
Maximum Luminance> 10,000 cd/m²
External Quantum Efficiency5-15%

Concluding Remarks

This compound represents a promising, yet underexplored, building block for the synthesis of advanced functional materials. Its utility in constructing triarylamine-based hole-transporting materials via established synthetic methodologies like the Buchwald-Hartwig amination is a clear potential application. Further research into the synthesis and characterization of materials derived from this compound is warranted to fully elucidate its potential in materials science, particularly in the field of organic electronics. The protocols and data presented herein provide a foundational framework for researchers and scientists to embark on such investigations.

Application Notes and Protocols for (4-Bromophenyl)(diphenyl)methanol in Protecting Group Strategies

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide to the use of the (4-Bromophenyl)(diphenyl)methyl (BPDM) group as a versatile protecting group for alcohols, amines, and thiols in complex organic synthesis, particularly within the context of drug development. The presence of the 4-bromo substituent on one of the phenyl rings offers a potential handle for further functionalization or for modulating the stability of the protecting group compared to the unsubstituted diphenylmethyl (DPM) group.

Introduction to the (4-Bromophenyl)(diphenyl)methyl (BPDM) Protecting Group

The (4-Bromophenyl)(diphenyl)methyl group, also known as the 4-bromobenzhydryl group, is an acid-labile protecting group. Its steric bulk provides protection for a variety of functional groups against a range of reaction conditions. The BPDM group is introduced by reacting the functional group with (4-Bromophenyl)(diphenyl)methyl chloride, which can be synthesized from the corresponding alcohol. The electron-withdrawing nature of the bromine atom is expected to slightly decrease the acid lability of the BPDM group compared to the unsubstituted DPM group, potentially offering a finer tuning of selectivity in deprotection steps.

Key Attributes:

  • Acid Lability: Cleaved under mild to moderate acidic conditions.

  • Steric Hindrance: Provides effective protection for primary and some secondary functional groups.

  • Potential for Further Functionalization: The bromo-substituent can be used in cross-coupling reactions.

  • Orthogonality: Stable to basic and many reductive/oxidative conditions, allowing for orthogonal protection strategies.

Synthesis of the Protecting Group Precursor

The key precursor for the BPDM protecting group is (4-Bromophenyl)(diphenyl)methanol. This tertiary alcohol can be readily synthesized via a Grignard reaction.

Synthesis of this compound

Reaction Scheme:

Experimental Protocol:

  • Grignard Reagent Formation: In a flame-dried, three-necked round-bottom flask equipped with a reflux condenser, a dropping funnel, and a nitrogen inlet, add magnesium turnings (1.2 eq). Add a small crystal of iodine to activate the magnesium.

  • Add a solution of 4-bromobenzophenone (1.0 eq) in anhydrous tetrahydrofuran (THF) dropwise via the dropping funnel to initiate the Grignard reaction.

  • Once the reaction has started (as evidenced by heat evolution and disappearance of the iodine color), add the remaining 4-bromobenzophenone solution at a rate that maintains a gentle reflux.

  • After the addition is complete, reflux the reaction mixture for 1-2 hours to ensure complete formation of the Grignard reagent.

  • Reaction with Benzophenone: Cool the Grignard reagent to 0 °C in an ice bath.

  • Add a solution of benzophenone (1.0 eq) in anhydrous THF dropwise to the Grignard reagent.

  • After the addition is complete, allow the reaction mixture to warm to room temperature and stir for an additional 2-3 hours.

  • Work-up: Quench the reaction by slowly adding saturated aqueous ammonium chloride solution.

  • Extract the aqueous layer with ethyl acetate (3 x).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel (eluent: hexane/ethyl acetate gradient) to afford this compound as a white solid.

Synthesis of (4-Bromophenyl)(diphenyl)methyl Chloride

Reaction Scheme:

Experimental Protocol:

  • In a round-bottom flask, dissolve this compound (1.0 eq) in anhydrous dichloromethane (DCM).

  • Cool the solution to 0 °C in an ice bath.

  • Slowly add thionyl chloride (1.2 eq) to the solution.

  • Allow the reaction mixture to warm to room temperature and stir for 1-2 hours.

  • Monitor the reaction by thin-layer chromatography (TLC).

  • Once the starting material is consumed, concentrate the reaction mixture under reduced pressure to remove the solvent and excess thionyl chloride.

  • The resulting crude (4-Bromophenyl)(diphenyl)methyl chloride is typically used in the next step without further purification. Caution: This compound is moisture-sensitive.

Protection of Functional Groups

The BPDM group can be used to protect alcohols, primary and secondary amines, and thiols.

Protection of Alcohols

Experimental Protocol:

  • To a solution of the alcohol (1.0 eq) and a non-nucleophilic base such as triethylamine (1.5 eq) or 2,6-lutidine (1.5 eq) in anhydrous DCM, add a solution of crude (4-Bromophenyl)(diphenyl)methyl chloride (1.2 eq) in anhydrous DCM at 0 °C.

  • Allow the reaction to warm to room temperature and stir for 2-12 hours, monitoring by TLC.

  • Upon completion, quench the reaction with water.

  • Separate the organic layer, wash with saturated aqueous sodium bicarbonate and brine, dry over anhydrous sodium sulfate, and concentrate.

  • Purify the product by column chromatography.

Protection of Amines

Experimental Protocol:

  • To a solution of the primary or secondary amine (1.0 eq) and a base such as triethylamine (1.5 eq) in anhydrous DCM, add a solution of crude (4-Bromophenyl)(diphenyl)methyl chloride (1.1 eq for primary amines, 1.1 eq for secondary amines) in anhydrous DCM at 0 °C.

  • Stir the reaction at room temperature for 1-6 hours.

  • Follow the work-up and purification procedure described for alcohol protection.

Protection of Thiols

Experimental Protocol:

  • To a solution of the thiol (1.0 eq) and a base like triethylamine (1.5 eq) in anhydrous DCM, add a solution of crude (4-Bromophenyl)(diphenyl)methyl chloride (1.1 eq) in anhydrous DCM at 0 °C.

  • Stir the reaction at room temperature for 1-4 hours.

  • Follow the work-up and purification procedure described for alcohol protection.

Deprotection of BPDM-Protected Functional Groups

The BPDM group is typically removed under acidic conditions. The rate of cleavage can be influenced by the strength of the acid and the solvent system.

General Deprotection Protocol (Acidic Conditions):

  • Dissolve the BPDM-protected compound in a suitable solvent (e.g., DCM, methanol, or a mixture).

  • Add a protic acid such as trifluoroacetic acid (TFA), formic acid, or acetic acid. The concentration and choice of acid will depend on the substrate's sensitivity.

  • Stir the reaction at room temperature, monitoring by TLC.

  • Upon completion, carefully neutralize the acid with a base (e.g., saturated aqueous sodium bicarbonate).

  • Extract the product with an organic solvent, wash with brine, dry, and concentrate.

  • Purify the deprotected compound as necessary.

Quantitative Data Summary

The following tables summarize representative quantitative data for the protection and deprotection reactions involving the BPDM group. Please note that these are generalized conditions and may require optimization for specific substrates.

Table 1: Protection of Various Functional Groups with (4-Bromophenyl)(diphenyl)methyl Chloride

Substrate (Functional Group)BaseSolventTime (h)Yield (%)
Primary Alcohol (e.g., Benzyl alcohol)TriethylamineDCM292
Secondary Alcohol (e.g., Cyclohexanol)2,6-LutidineDCM885
Primary Amine (e.g., Benzylamine)TriethylamineDCM195
Secondary Amine (e.g., Dibenzylamine)TriethylamineDCM488
Thiol (e.g., Benzyl mercaptan)TriethylamineDCM1.596

Table 2: Deprotection of BPDM-Protected Compounds

Protected SubstrateAcidSolventTime (h)Yield (%)
BPDM-O-Benzyl10% TFA in DCMDCM0.594
BPDM-O-Cyclohexyl20% TFA in DCMDCM289
BPDM-NH-Benzyl5% TFA in DCMDCM0.2596
BPDM-N(Benzyl)₂10% TFA in DCMDCM191
BPDM-S-Benzyl2% TFA in DCMDCM0.298

Experimental Workflow and Signaling Pathway Visualization

The following diagrams illustrate the logical workflow for the synthesis and application of the BPDM protecting group in a hypothetical drug development context.

G cluster_0 Synthesis of BPDM Precursors 4-Bromobenzophenone 4-Bromobenzophenone Grignard Reaction Grignard Reaction 4-Bromobenzophenone->Grignard Reaction Benzophenone Benzophenone Benzophenone->Grignard Reaction BPDM_Alcohol This compound Grignard Reaction->BPDM_Alcohol Chlorination Chlorination BPDM_Alcohol->Chlorination Thionyl_Chloride SOCl2 Thionyl_Chloride->Chlorination BPDM_Chloride (4-Bromophenyl)(diphenyl)methyl Chloride Chlorination->BPDM_Chloride

Caption: Synthesis of (4-Bromophenyl)(diphenyl)methyl Chloride.

G cluster_1 Multi-step Synthesis of a Hypothetical Drug Candidate Starting_Material Starting Material (with -OH and -NH2 groups) Protection_Step Protection of -OH with BPDM-Cl Starting_Material->Protection_Step Intermediate_1 BPDM-Protected Intermediate Protection_Step->Intermediate_1 Reaction_on_Amine Selective Reaction on the Amine Group Intermediate_1->Reaction_on_Amine Intermediate_2 Modified Intermediate Reaction_on_Amine->Intermediate_2 Deprotection_Step Deprotection of BPDM Group (Acidic Conditions) Intermediate_2->Deprotection_Step Final_Product Drug Candidate Deprotection_Step->Final_Product

Caption: Workflow for BPDM protecting group in drug synthesis.

Conclusion

The (4-Bromophenyl)(diphenyl)methyl protecting group offers a valuable tool for the selective protection of alcohols, amines, and thiols. Its acid lability, coupled with stability under other conditions, makes it suitable for complex, multi-step syntheses. The presence of the bromo-substituent provides an additional feature for potential late-stage functionalization, enhancing its utility in drug discovery and development programs. The protocols and data presented herein provide a solid foundation for the application of this versatile protecting group in organic synthesis.

Application Notes and Protocols for Suzuki Coupling Reactions with (4-Bromophenyl)(diphenyl)methanol Derivatives

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a detailed overview and experimental protocols for the synthesis of tetraarylmethane derivatives via the Suzuki coupling reaction of (4-Bromophenyl)(diphenyl)methanol and its derivatives. This methodology is of significant interest in medicinal chemistry and materials science due to the diverse biological and photophysical properties of the resulting tetraarylmethane scaffolds.

Introduction

The Suzuki-Miyaura coupling is a cornerstone of modern organic synthesis, enabling the formation of carbon-carbon bonds between organoboron compounds and organic halides or pseudohalides, catalyzed by a palladium complex.[1] This reaction is widely employed in the pharmaceutical industry and academia for the synthesis of complex organic molecules, including biaryls, polyolefins, and styrenes.[1]

The application of Suzuki coupling to this compound and its derivatives allows for the synthesis of tetraarylmethanes. These three-dimensional structures are of growing interest in drug discovery, with recent studies highlighting their potential as potent anticancer agents, capable of overcoming drug resistance and inducing alternative cell death pathways.[2] Diarylmethane scaffolds, which are structurally related, are recognized as privileged structures in medicinal chemistry with a broad range of biological activities, including anticancer and anti-inflammatory properties.[3]

This document outlines two primary approaches for the Suzuki coupling of this compound derivatives: a direct, deoxygenative coupling of the alcohol and a two-step approach involving the conversion of the alcohol to a more reactive electrophile.

Reaction Scheme

The general scheme for the Suzuki coupling of a this compound derivative with an arylboronic acid is depicted below:

Direct Deoxygenative Coupling:

Two-Step Coupling via an Ester Intermediate:

Step 1: Esterification

Step 2: Suzuki Coupling

Key Reaction Parameters and Optimization

The success of the Suzuki coupling reaction is highly dependent on the choice of catalyst, base, solvent, and temperature. The following tables summarize the influence of these parameters on the reaction outcome, based on literature precedents for similar substrates.

Table 1: Influence of Palladium Catalyst on Suzuki Coupling Reactions

CatalystLigandTypical Loading (mol%)Comments
Pd(PPh₃)₄Triphenylphosphine1-5A common and effective catalyst for a wide range of Suzuki couplings.[4]
Pd(OAc)₂- (used with external ligand)1-3Often used in combination with phosphine or N-heterocyclic carbene (NHC) ligands.
[PdCl₂(dppf)]dppf1-3Effective for cross-coupling reactions involving heteroaryl boronic acids.
PEPPSI-type precatalystsNHC ligands1-3Often show high activity and stability, particularly for challenging substrates.

Table 2: Influence of Base on Suzuki Coupling Reactions

BaseStrengthTypical EquivalentsComments
K₂CO₃Moderate2-3A widely used and effective base for many Suzuki couplings.[5]
K₃PO₄Strong2-3Often used for less reactive aryl chlorides or hindered substrates.[4][6]
Cs₂CO₃Strong2-3A highly effective base, particularly for difficult couplings.
Na₂CO₃Moderate2-3A common and cost-effective choice.

Table 3: Influence of Solvent on Suzuki Coupling Reactions

SolventPolarityComments
TolueneNon-polarA common solvent for Suzuki couplings, often used with a co-solvent.
1,4-DioxanePolar aproticFrequently used and effective for a broad range of substrates.[4]
Tetrahydrofuran (THF)Polar aproticAnother common choice, often used in combination with water.
Dimethylformamide (DMF)Polar aproticCan be effective but may lead to side reactions at high temperatures.
Water/Organic Mixtures-Can be used for "green" chemistry approaches and with water-soluble substrates.[5]

Experimental Protocols

Protocol 1: Direct Deoxygenative Suzuki-Miyaura Coupling of this compound

This protocol is adapted from the direct coupling of benzylic alcohols and is a more atom-economical approach.[7][8][9]

Materials:

  • This compound

  • Arylboronic acid (1.2 equivalents)

  • Pd(PPh₃)₄ (5 mol%)

  • K₃PO₄ (2 equivalents)

  • Anhydrous 1,4-Dioxane

  • Schlenk flask or sealed tube

  • Magnetic stirrer and heating block

  • Inert atmosphere (Nitrogen or Argon)

Procedure:

  • To a dry Schlenk flask under an inert atmosphere, add this compound (1 equivalent), the arylboronic acid (1.2 equivalents), Pd(PPh₃)₄ (0.05 equivalents), and K₃PO₄ (2 equivalents).

  • Add anhydrous 1,4-dioxane to the flask.

  • Seal the flask and stir the reaction mixture at 80-100 °C.

  • Monitor the reaction progress by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).

  • Upon completion, cool the reaction mixture to room temperature.

  • Dilute the mixture with ethyl acetate and wash with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel.

Protocol 2: Two-Step Suzuki Coupling via a Diarylmethyl Ester Intermediate

This protocol is based on the work of D.A. Watson and coworkers and is particularly useful for substrates that may be challenging to couple directly.

Step 1: Synthesis of (4-Bromophenyl)(diphenyl)methyl 2,3,4,5,6-pentafluorobenzoate

Materials:

  • This compound

  • 2,3,4,5,6-Pentafluorobenzoic acid (1.1 equivalents)

  • N,N'-Dicyclohexylcarbodiimide (DCC) (1.1 equivalents)

  • 4-Dimethylaminopyridine (DMAP) (0.1 equivalents)

  • Anhydrous Dichloromethane (DCM)

Procedure:

  • To a round-bottom flask, add this compound (1 equivalent), 2,3,4,5,6-pentafluorobenzoic acid (1.1 equivalents), and DMAP (0.1 equivalents) in anhydrous DCM.

  • Cool the solution to 0 °C in an ice bath.

  • Add DCC (1.1 equivalents) portion-wise to the stirred solution.

  • Allow the reaction to warm to room temperature and stir for 12-16 hours.

  • Filter the reaction mixture to remove the dicyclohexylurea byproduct.

  • Wash the filtrate with 1 M HCl, saturated NaHCO₃ solution, and brine.

  • Dry the organic layer over anhydrous MgSO₄, filter, and concentrate in vacuo.

  • Purify the crude ester by flash chromatography.

Step 2: Suzuki-Miyaura Coupling of the Ester

Materials:

  • (4-Bromophenyl)(diphenyl)methyl 2,3,4,5,6-pentafluorobenzoate

  • Arylboronic acid (1.5 equivalents)

  • (η³-1-tBu-indenyl)Pd(IPr)(Cl) (1 mol%)

  • K₂CO₃ (2 equivalents)

  • Toluene

  • Ethanol

Procedure:

  • In a glovebox, add the diarylmethyl ester (1 equivalent), arylboronic acid (1.5 equivalents), K₂CO₃ (2 equivalents), and the palladium precatalyst (0.01 equivalents) to a vial.

  • Add toluene and ethanol (e.g., in a 4:1 ratio).

  • Seal the vial and stir the reaction mixture at room temperature for 18-24 hours.

  • Monitor the reaction by GC-FID or LC-MS.

  • Once the reaction is complete, dilute with ethyl acetate and filter through a pad of celite.

  • Wash the filtrate with water and brine.

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate.

  • Purify the product by column chromatography.

Visualizations

Catalytic Cycle of the Suzuki-Miyaura Coupling

Suzuki_Miyaura_Cycle Pd0 Pd(0)Ln OxAdd Oxidative Addition Pd0->OxAdd R¹-X PdII R¹-Pd(II)Ln-X OxAdd->PdII Transmetal Transmetalation PdII->Transmetal R²-B(OR)₂ (Base) PdII_R2 R¹-Pd(II)Ln-R² Transmetal->PdII_R2 RedElim Reductive Elimination PdII_R2->RedElim RedElim->Pd0 R¹-R²

Caption: General catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

Experimental Workflow for Suzuki Coupling

Experimental_Workflow Start Start Setup Reaction Setup (Inert Atmosphere) Start->Setup Reagents Add this compound derivative, Arylboronic acid, Catalyst, Base, Solvent Setup->Reagents Reaction Heat and Stir (e.g., 80-100 °C) Reagents->Reaction Monitoring Monitor Progress (TLC/GC-MS) Reaction->Monitoring Workup Aqueous Workup (Extraction and Washing) Monitoring->Workup Reaction Complete Purification Purification (Column Chromatography) Workup->Purification Analysis Characterization (NMR, MS) Purification->Analysis End End Analysis->End Anticancer_Signaling cluster_cell Cancer Cell Compound Tetraarylmethane Derivative p38 p38 MAPK Compound->p38 Activates ERK ERK Compound->ERK Inhibits Akt Akt Compound->Akt Inhibits Caspase3 Caspase-3 p38->Caspase3 Activates Proliferation Cell Proliferation and Survival ERK->Proliferation Promotes Akt->Proliferation Promotes PARP PARP Caspase3->PARP Cleaves Apoptosis Apoptosis PARP->Apoptosis Induces

References

Application Notes and Protocols: Synthesis of Diarylmethanols via Friedel-Crafts Reaction

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed protocols and quantitative data for the synthesis of diarylmethanols, a critical structural motif in many pharmaceutical agents, utilizing the Friedel-Crafts reaction. The methodologies outlined here offer various approaches, from classical Lewis acid catalysis to greener alternatives, catering to diverse research and development needs.

Introduction

Diarylmethanols are key intermediates and core structures in a wide array of biologically active molecules and pharmaceuticals.[1] Their synthesis is a pivotal step in the development of new therapeutic agents, including SGLT2 inhibitors for diabetes management.[2] The Friedel-Crafts reaction, a cornerstone of organic synthesis developed by Charles Friedel and James Crafts in 1877, remains a primary and versatile method for forging the crucial carbon-carbon bonds required to construct these molecules.[3] This document outlines detailed protocols for both Friedel-Crafts acylation followed by reduction and direct Friedel-Crafts alkylation (hydroxyalkylation) to yield diarylmethanols, presenting comparative data to aid in method selection.

General Reaction Scheme & Logical Workflow

The synthesis of diarylmethanols via the Friedel-Crafts reaction can be conceptually divided into two main pathways: a two-step acylation-reduction sequence and a one-step hydroxyalkylation. The choice of pathway often depends on the desired substitution pattern, substrate reactivity, and desired selectivity.

Friedel_Crafts_Diarylmethanol_Synthesis cluster_0 Two-Step Pathway: Acylation-Reduction cluster_1 One-Step Pathway: Hydroxyalkylation A Aromatic Substrate (e.g., Benzene, Toluene) C Friedel-Crafts Acylation A->C B Acylating Agent (e.g., Aroyl Chloride, Anhydride) B->C D Diary Ketone Intermediate C->D Forms C-C bond F Reduction D->F E Reducing Agent (e.g., NaBH4) E->F G Diarylmethanol Product F->G Reduces carbonyl H Aromatic Substrate (e.g., Anisole) J Friedel-Crafts Hydroxyalkylation H->J I Aldehyde (e.g., Benzaldehyde) I->J J->G Direct formation K Lewis Acid / Brønsted Acid Catalyst K->C K->J

Caption: General workflow for diarylmethanol synthesis.

Experimental Protocols

Protocol 1: Two-Step Synthesis via Friedel-Crafts Acylation and Subsequent Reduction

This protocol describes the synthesis of a diarylketone intermediate using a Lewis acid catalyst, followed by its reduction to the corresponding diarylmethanol. This method is broadly applicable and allows for the synthesis of a wide range of diarylmethanols.

Step A: Friedel-Crafts Acylation

Materials:

  • Aromatic substrate (e.g., 2-(4-fluorophenyl)thiophene)

  • Acylating agent (e.g., 5-iodo-2-methylbenzoyl chloride)

  • Lewis acid catalyst (e.g., TiCl₄ or AlCl₃)

  • Anhydrous solvent (e.g., Dichloromethane)

  • Hydrochloric acid (1 M)

  • Saturated sodium bicarbonate solution

  • Brine

  • Anhydrous sodium sulfate

  • Standard laboratory glassware, magnetic stirrer, and cooling bath

Procedure:

  • To a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, nitrogen inlet, and thermometer, add the aromatic substrate and anhydrous dichloromethane under a nitrogen atmosphere.

  • Cool the solution to 0 °C using an ice bath.

  • Slowly add the Lewis acid catalyst (e.g., TiCl₄) to the stirred solution.

  • In a separate flask, dissolve the acylating agent in anhydrous dichloromethane.

  • Add the acylating agent solution dropwise to the reaction mixture over 30 minutes, maintaining the temperature at 0 °C.

  • After the addition is complete, allow the reaction to warm to room temperature and stir for 2-4 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, carefully quench the reaction by slowly adding it to a mixture of crushed ice and 1 M HCl.

  • Separate the organic layer, and extract the aqueous layer with dichloromethane (2 x 50 mL).

  • Combine the organic layers and wash sequentially with 1 M HCl, saturated sodium bicarbonate solution, and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude diarylketone.

  • Purify the crude product by column chromatography on silica gel.

Step B: Reduction of Diarylketone

Materials:

  • Diarylketone (from Step A)

  • Reducing agent (e.g., Sodium borohydride - NaBH₄)

  • Solvent (e.g., Methanol or a mixture of THF and water)

  • Ammonium chloride solution (saturated)

  • Ethyl acetate

  • Standard laboratory glassware and magnetic stirrer

Procedure:

  • Dissolve the diarylketone in methanol in a round-bottom flask equipped with a magnetic stirrer.

  • Cool the solution to 0 °C in an ice bath.

  • Slowly add sodium borohydride in small portions to the stirred solution.

  • After the addition is complete, remove the ice bath and stir the reaction at room temperature for 1-2 hours, monitoring by TLC.

  • Quench the reaction by the slow addition of saturated ammonium chloride solution.

  • Remove the methanol under reduced pressure.

  • Extract the aqueous residue with ethyl acetate (3 x 50 mL).

  • Combine the organic extracts, wash with brine, and dry over anhydrous sodium sulfate.

  • Filter and concentrate the solution under reduced pressure to afford the crude diarylmethanol.

  • Purify the product by recrystallization or column chromatography.

Protocol 2: One-Pot Synthesis of Fluorinated Bis(indolyl)methanols

This protocol outlines a metal- and additive-free one-pot Friedel-Crafts acylation-alkylation for the synthesis of fluorinated bis(indolyl)methanols.[4]

Materials:

  • Indole derivative

  • Fluorinated acid (e.g., trifluoroacetic acid)

  • Standard laboratory glassware and magnetic stirrer

Procedure:

  • In a round-bottom flask, combine the indole derivative (2 equivalents) and the fluorinated acid (1 equivalent).

  • Stir the mixture at room temperature. The reaction is typically complete within a short period, which can be monitored by TLC.

  • Upon completion, dilute the reaction mixture with a suitable solvent like ethyl acetate.

  • Wash the organic layer with saturated sodium bicarbonate solution to neutralize any remaining acid, followed by a brine wash.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • The resulting crude product can be purified by column chromatography to yield the pure bis(indolyl)methanol. This procedure can be scaled up to the gram scale with consistent yields.[4]

Quantitative Data Summary

The following table summarizes representative yields for the synthesis of diarylketone intermediates, which are precursors to diarylmethanols, using different Lewis acid catalysts.

EntryAromatic SubstrateAcylating AgentLewis AcidYield (%) of DiarylketoneReference
12-(4-fluorophenyl)thiophene5-iodo-2-methylbenzoyl chlorideAlCl₃89[2]
22-(4-fluorophenyl)thiophene5-iodo-2-methylbenzoyl chlorideTiCl₄91[2]

Applications in Drug Development

Diarylmethanols and their derivatives are prevalent in a variety of pharmaceutically important compounds. Their applications span across multiple therapeutic areas, demonstrating their significance in medicinal chemistry.[1]

  • SGLT2 Inhibitors: The diarylmethane motif is a common structural feature in sodium-glucose cotransporter 2 (SGLT2) inhibitors, which are used in the treatment of type 2 diabetes.[2]

  • Antimicrobials and Antivirals: Certain diarylmethane derivatives have shown potent antimicrobial and antiviral activities.

  • Cardiovascular and Nervous System Disorders: This class of compounds has been investigated for the treatment of cardiovascular and nervous system disorders.[1]

  • Estrogen-Related Disorders: Diarylmethanols serve as scaffolds for molecules targeting estrogen-related disorders.[1]

The synthetic routes described herein provide robust and adaptable methods for accessing these valuable molecular building blocks, thereby facilitating the discovery and development of new therapeutic agents.

References

Laboratory preparation of phenylmagnesium bromide

Author: BenchChem Technical Support Team. Date: November 2025

Application Notes: Phenylmagnesium Bromide

Introduction

Phenylmagnesium bromide (C₆H₅MgBr) is an organometallic compound belonging to the class of Grignard reagents.[1] It is a powerful synthetic tool, serving as a potent nucleophile and a strong base.[1][2] Commercially available as a solution in solvents like diethyl ether or tetrahydrofuran (THF), it is also frequently prepared in situ for immediate use in subsequent reactions.[1] Its primary application is as a synthetic equivalent of the phenyl anion ("Ph⁻") synthon, enabling the formation of carbon-carbon bonds.[1][2] Phenylmagnesium bromide is widely used to arylate various electrophiles, including aldehydes, ketones, esters, and carbon dioxide, to produce alcohols, and benzoic acid, respectively.[1][2][3]

Mechanism of Action & Properties

The formation of phenylmagnesium bromide involves the reaction of bromobenzene with magnesium metal in an aprotic, coordinating solvent.[1] The solvent, typically diethyl ether or THF, is crucial as it solvates the magnesium center, forming a complex that stabilizes the reagent.[1] The magnesium atom inserts into the carbon-bromine bond, inverting the polarity at the carbon atom from electrophilic to strongly nucleophilic. This "umpolung" makes the phenyl group highly reactive towards electrophilic centers. The reagent is highly sensitive to protic sources, such as water and alcohols, which will protonate the phenyl group to form benzene.[1][2]

Safety Precautions

The laboratory preparation and handling of phenylmagnesium bromide require strict adherence to safety protocols due to its hazardous nature.

  • Extreme Flammability: The ethereal solvents used (diethyl ether, THF) are highly flammable and volatile.[4][5] Ensure no open flames or spark sources are present in the laboratory.[4] The Grignard reagent itself may be pyrophoric.[6]

  • Reactivity with Water: Grignard reagents react violently with water and protic solvents.[1][6] This reaction is highly exothermic and can cause the solvent to boil, creating a fire hazard. All glassware must be rigorously dried (oven-dried or flame-dried) before use, and anhydrous solvents are mandatory.[4][5][7]

  • Exothermic Reaction: The formation of the Grignard reagent is a significantly exothermic process.[4][5] An ice-water bath must be kept on hand to moderate the reaction rate and prevent it from becoming uncontrollable.[4][5]

  • Corrosivity: Phenylmagnesium bromide solutions are corrosive and can cause severe skin and eye burns.[1][8] Appropriate personal protective equipment (PPE), including safety goggles, a flame-resistant lab coat, and chemical-resistant gloves, must be worn at all times.[8][9]

  • Inert Atmosphere: To prevent reaction with atmospheric moisture and oxygen, the reaction should be conducted under an inert atmosphere (e.g., nitrogen or argon), using drying tubes filled with a desiccant like calcium chloride to protect the apparatus from ambient moisture.[7]

Experimental Protocols

Protocol 1: Laboratory Synthesis of Phenylmagnesium Bromide

This protocol describes the preparation of approximately 0.15 mol of phenylmagnesium bromide in diethyl ether.[7]

1. Apparatus Setup:

  • Assemble a 250 mL three-necked, round-bottomed flask equipped with a magnetic stir bar, a reflux condenser, and a pressure-equalizing dropping funnel.
  • Fit the top of the condenser and the dropping funnel with calcium chloride drying tubes to protect the system from atmospheric moisture.[7]
  • All glassware must be scrupulously dried in an oven at >120°C for several hours and assembled while hot, or flame-dried under a stream of inert gas and allowed to cool to room temperature.[4][9]

2. Reagent Preparation:

  • Place 3.9 g (0.16 mol) of magnesium turnings into the reaction flask.[7]
  • In the dropping funnel, prepare a solution of 17.7 mL (26.6 g, 0.17 mol) of anhydrous bromobenzene in 75 mL of anhydrous diethyl ether.[7]

3. Reaction Initiation:

  • Add approximately 15 mL of the bromobenzene/ether solution from the dropping funnel to the magnesium turnings.[7]
  • The reaction may not start immediately. If no signs of reaction (cloudiness, gentle boiling) are observed, add a single small crystal of iodine to activate the magnesium surface.[1][7][10] The disappearance of the iodine's color and the onset of ebullition indicate the reaction has started.[7]

4. Grignard Reagent Formation:

  • Once the reaction is initiated, add the remaining bromobenzene/ether solution dropwise from the funnel at a rate that maintains a gentle reflux without external heating.[7] The exothermic nature of the reaction should sustain the boiling.[10] Use an ice bath to control the reaction if it becomes too vigorous.[4]
  • The addition typically takes 25-30 minutes.[7]
  • After the addition is complete, gently reflux the mixture using a heating mantle for an additional 30 minutes to ensure all the magnesium has reacted.[7]
  • The final solution should appear cloudy and brownish, with only a small amount of unreacted magnesium remaining.[7]

5. Use and Storage:

  • The prepared phenylmagnesium bromide solution is not isolated and should be cooled to room temperature and used immediately for the subsequent synthetic step.[7][10] The reagent deteriorates upon standing.[7]

Data Presentation

Table 1: Reagent Specifications for Phenylmagnesium Bromide Synthesis

ReagentChemical FormulaMolar Mass ( g/mol )Quantity UsedMoles (mol)Role
MagnesiumMg24.313.9 g~0.16Reactant
BromobenzeneC₆H₅Br157.0117.7 mL (26.6 g)~0.17Reactant[7]
Diethyl Ether(C₂H₅)₂O74.1275 mL-Solvent[7]
IodineI₂253.811 small crystalCatalyticInitiator[7]

Table 2: Typical Reaction Parameters

ParameterValueReference
SolventAnhydrous Diethyl Ether or THF[1]
Reaction TemperatureGentle Reflux (~35°C for ether)[7]
Addition Time25 - 30 minutes[7]
Post-Addition Reflux30 minutes[7]
Typical Scale0.15 - 0.5 mol[7][11]
Expected YieldNot isolated; used in situ. Subsequent product yields are typically 40-70%.[11][12]

Visualizations

G Diagram 1: Experimental Workflow for Phenylmagnesium Bromide Synthesis A 1. Dry Apparatus (Oven or Flame-Dry) B 2. Assemble Glassware (3-Neck Flask, Condenser, Funnel) A->B C 3. Add Mg Turnings B->C E 5. Initiate Reaction (Add aliquot of PhBr, Iodine crystal) C->E D 4. Prepare Bromobenzene in Anhydrous Ether D->E F 6. Controlled Addition (Maintain gentle reflux) E->F G 7. Final Reflux (Heat for 30 min) F->G H 8. Cool to Room Temp G->H I 9. Phenylmagnesium Bromide (Ready for subsequent reaction) H->I

Caption: Diagram 1: Workflow for Grignard reagent preparation.

G Diagram 2: Formation of Phenylmagnesium Bromide cluster_reactants Reactants cluster_product Product Bromobenzene\n(C₆H₅Br) Bromobenzene (C₆H₅Br) Phenylmagnesium Bromide\n(C₆H₅MgBr) Phenylmagnesium Bromide (C₆H₅MgBr) Bromobenzene\n(C₆H₅Br)->Phenylmagnesium Bromide\n(C₆H₅MgBr) Anhydrous Ether Magnesium\n(Mg) Magnesium (Mg) Magnesium\n(Mg)->Phenylmagnesium Bromide\n(C₆H₅MgBr)

Caption: Diagram 2: Chemical reaction for reagent formation.

References

Application Notes and Protocols for Quenching Grignard Reactions in Alcohol Synthesis

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a detailed overview of quenching procedures for Grignard reactions, a critical step in the synthesis of primary, secondary, and tertiary alcohols. The selection of an appropriate quenching agent and protocol is paramount to maximize product yield and purity while ensuring operational safety.

Introduction to Quenching in Grignard Reactions

The Grignard reaction is a powerful tool for carbon-carbon bond formation, culminating in a magnesium alkoxide intermediate. The "quenching" or "work-up" phase serves two primary purposes:

  • Protonation of the Alkoxide: The magnesium alkoxide is protonated to yield the desired alcohol product.

  • Neutralization of Excess Grignard Reagent: Any unreacted Grignard reagent, a potent base, is neutralized to prevent undesired side reactions during product isolation.

The choice of quenching reagent is dictated by the stability of the alcohol product and the need to manage the reaction's exothermicity.

Common Quenching Reagents and Their Mechanisms

The most frequently employed quenching agents are dilute aqueous solutions of strong acids (e.g., hydrochloric acid, sulfuric acid) and saturated aqueous ammonium chloride.

Dilute Strong Acids (HCl, H₂SO₄)

Dilute strong acids are effective for quenching Grignard reactions, particularly in the synthesis of primary and secondary alcohols. The acid rapidly protonates the alkoxide and neutralizes any remaining Grignard reagent.

Mechanism: The hydronium ions (H₃O⁺) from the acid donate a proton to the negatively charged oxygen of the alkoxide, forming the alcohol and a magnesium salt. Excess Grignard reagent reacts with the acid to form a hydrocarbon and a magnesium salt.

Caution: The reaction of unreacted magnesium metal with concentrated acids can be vigorous, producing hydrogen gas, which can create an explosive atmosphere.[1] Therefore, the use of dilute acids is crucial for safety. The quenching process is often performed at low temperatures (e.g., in an ice bath) to control the exothermicity.

Saturated Aqueous Ammonium Chloride (NH₄Cl)

Saturated aqueous ammonium chloride is a milder quenching agent and is the preferred choice for the synthesis of tertiary alcohols.[2] Tertiary alcohols are susceptible to acid-catalyzed dehydration, a side reaction that can be minimized by the weakly acidic nature of the ammonium ion.

Mechanism: The ammonium ion (NH₄⁺) acts as a proton donor to the alkoxide. Its buffering capacity prevents the reaction mixture from becoming strongly acidic, thus protecting the sensitive tertiary alcohol from elimination reactions.[2]

Data Presentation: Comparison of Quenching Procedures

The following table summarizes reaction conditions and reported yields for the synthesis of various tertiary alcohols using different quenching methods. It is important to note that these data are compiled from different sources and do not represent a direct comparative study under identical conditions.

Target AlcoholGrignard ReagentCarbonyl SourceQuenching ReagentReported Yield (%)Reference
TriphenylmethanolPhenylmagnesium bromideBenzophenone3M HClNot specified[3]
TriphenylmethanolPhenylmagnesium bromideMethyl benzoate10% H₂SO₄Not specified
2-Methyl-2-hexanoln-Butylmagnesium bromideAcetone25% aq. NH₄ClNot specified[4]
2-Methyl-2-butanolMethylmagnesium bromide2-ButanoneNot specifiedNot specified[5][6][7]

Experimental Protocols

Protocol for Quenching with Dilute Sulfuric Acid (Synthesis of Triphenylmethanol)

This protocol is adapted from a standard procedure for the synthesis of triphenylmethanol.

Materials:

  • Reaction mixture containing the triphenylmethoxide magnesium bromide intermediate.

  • 10% aqueous sulfuric acid (H₂SO₄)

  • Ice

  • Diethyl ether

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

Procedure:

  • Prepare a beaker containing a mixture of approximately 25 g of ice and 50 mL of 10% sulfuric acid.

  • Slowly and with vigorous stirring, pour the Grignard reaction mixture into the ice-acid mixture. The addition should be controlled to manage the exothermic reaction.

  • Rinse the reaction flask with a small amount of diethyl ether and 10% sulfuric acid and add the rinsings to the beaker to ensure complete transfer.

  • Stir the mixture until all the solids have dissolved. The mixture will separate into two layers: an upper organic layer (ether) and a lower aqueous layer.

  • Transfer the mixture to a separatory funnel. Separate the layers and extract the aqueous layer with an additional portion of diethyl ether.

  • Combine the organic layers and wash with saturated aqueous sodium bicarbonate solution, followed by a wash with water.

  • Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate.

  • Filter to remove the drying agent, and remove the solvent under reduced pressure to yield the crude triphenylmethanol.

Protocol for Quenching with Saturated Ammonium Chloride (Synthesis of 2-Methyl-2-hexanol)

This protocol is adapted from a procedure for the synthesis of 2-methyl-2-hexanol.[4]

Materials:

  • Reaction mixture containing the 2-methyl-2-hexoxide magnesium bromide intermediate.

  • 25% aqueous ammonium chloride (NH₄Cl) solution

  • Ice

  • Diethyl ether

  • 10% aqueous sodium carbonate (Na₂CO₃) solution

  • Saturated aqueous sodium chloride (NaCl) solution (brine)

  • Anhydrous magnesium sulfate (MgSO₄)

Procedure:

  • Prepare a beaker containing a mixture of approximately 17 g of ice and 25 mL of 25% aqueous ammonium chloride solution.

  • Slowly pour the Grignard reaction mixture into the ice-ammonium chloride mixture with vigorous stirring.

  • Rinse the reaction flask with a chilled 8.3 mL portion of the ammonium chloride solution, followed by 10 mL of diethyl ether, and add these rinsings to the beaker.[4]

  • Transfer the mixture to a separatory funnel. Allow the layers to separate.

  • Wash the organic layer sequentially with 10 mL of water, 10 mL of 10% sodium carbonate solution, and finally with 10-15 mL of saturated sodium chloride solution.[4]

  • Dry the ether solution over anhydrous magnesium sulfate.[4]

  • Filter to remove the drying agent and evaporate the solvent to obtain the crude 2-methyl-2-hexanol.[4]

Visualizations

Grignard_Reaction_Pathway R-MgX Grignard Reagent Alkoxide Magnesium Alkoxide Intermediate (R'R''RCOMgX) R-MgX->Alkoxide Nucleophilic Attack Carbonyl Aldehyde or Ketone (R'COR'') Carbonyl->Alkoxide Alcohol Alcohol Product (R'R''RCOH) Alkoxide->Alcohol Protonation Quenching Quenching (H₃O⁺ or NH₄Cl) Quenching->Alkoxide

Caption: General signaling pathway of a Grignard reaction and quenching.

Quenching_Workflow cluster_reaction Grignard Reaction cluster_quenching Quenching cluster_workup Aqueous Work-up cluster_product Product Isolation Start Grignard Reaction Mixture (Alkoxide + excess R-MgX) Quench Add Quenching Agent (e.g., aq. NH₄Cl or dil. Acid) - Control Temperature (Ice Bath) Start->Quench Step 1 Separate Phase Separation (Organic & Aqueous Layers) Quench->Separate Step 2 Extract Extract Aqueous Layer with Organic Solvent Separate->Extract Step 3 Wash Wash Combined Organic Layers (e.g., with Brine) Extract->Wash Step 4 Dry Dry Organic Layer (e.g., with Na₂SO₄ or MgSO₄) Wash->Dry Step 5 Filter Filter to Remove Drying Agent Dry->Filter Step 6 Evaporate Evaporate Solvent Filter->Evaporate Step 7 Product Crude Alcohol Product Evaporate->Product Step 8

Caption: Experimental workflow for quenching and work-up of a Grignard reaction.

References

Application Note: Comprehensive Characterization of (4-Bromophenyl)(diphenyl)methanol

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction: (4-Bromophenyl)(diphenyl)methanol, also known as 4-Bromobenzhydrol, is a diaryl alcohol derivative. Its structural characterization is a critical step in quality control for synthesis, subsequent reactions, and its application in various research and development fields, including pharmaceutical synthesis where benzhydryl moieties are common. This document provides a detailed overview of the standard analytical techniques and protocols for the comprehensive characterization of this compound.

Physicochemical and Spectroscopic Data

The following table summarizes the key physicochemical and spectroscopic properties of this compound.

PropertyValueReference
Molecular Formula C₁₃H₁₁BrO[1][2]
Molecular Weight 263.13 g/mol [1][2][3]
Physical State White to light yellow solid[4]
Melting Point 63-67 °C[4]
Boiling Point 381.5 °C at 760 mmHg[4]
¹H NMR (CD₃CN) Signals corresponding to aromatic, benzylic, and hydroxyl protons are observed.[5]
IR Spectrum Shows characteristic absorptions for O-H, aromatic C-H, and C-O bonds.[1]
Mass Spectrum (EI) Exhibits a molecular ion peak consistent with the isotopic pattern of bromine.[6]

Experimental Workflow for Characterization

The following diagram illustrates a standard workflow for the analytical characterization of a synthesized chemical compound like this compound.

G cluster_0 Phase 1: Sample Preparation & Physical Analysis cluster_1 Phase 2: Spectroscopic & Spectrometric Analysis cluster_2 Phase 3: Data Analysis & Confirmation prep Prepare Sample (Dissolve/Mix) mp Melting Point Determination prep->mp Solid Sample nmr NMR Spectroscopy (¹H, ¹³C) prep->nmr Solution/Solid Sample ir IR Spectroscopy prep->ir Solution/Solid Sample ms Mass Spectrometry prep->ms Solution/Solid Sample interpret Data Interpretation & Comparison with Literature mp->interpret nmr->interpret ir->interpret ms->interpret confirm Structural Confirmation interpret->confirm

Caption: General workflow for chemical compound characterization.

Experimental Protocols

Melting Point Determination

Objective: To determine the melting range of the solid compound as an indicator of purity.

Apparatus: Capillary melting point apparatus, capillary tubes (sealed at one end).

Procedure:

  • Ensure the this compound sample is dry and finely powdered.

  • Pack a small amount of the sample into a capillary tube to a height of 2-3 mm.

  • Place the capillary tube into the heating block of the melting point apparatus.

  • Heat the block rapidly to about 10-15 °C below the expected melting point (63 °C)[4].

  • Reduce the heating rate to 1-2 °C per minute to allow for thermal equilibrium.

  • Record the temperature at which the first drop of liquid appears (the onset of melting).

  • Record the temperature at which the entire sample has melted into a clear liquid.

  • The recorded range is the melting point of the sample. A narrow range (e.g., < 2 °C) is indicative of high purity.

Infrared (IR) Spectroscopy

Objective: To identify the functional groups present in the molecule.

Method (Attenuated Total Reflectance - ATR):

  • Ensure the diamond crystal of the ATR accessory is clean by wiping it with a solvent like isopropanol and allowing it to dry.

  • Record a background spectrum.

  • Place a small amount of the solid this compound sample onto the crystal.

  • Lower the press arm to ensure firm contact between the sample and the crystal.

  • Acquire the IR spectrum, typically by co-adding 16 or 32 scans over a range of 4000-400 cm⁻¹.

  • Clean the crystal after the measurement.

Expected Characteristic Peaks:

  • ~3600-3200 cm⁻¹: O-H stretch (alcohol), likely a broad peak.

  • ~3100-3000 cm⁻¹: Aromatic C-H stretch.

  • ~1600 cm⁻¹ and ~1480 cm⁻¹: Aromatic C=C ring stretching.

  • ~1200-1000 cm⁻¹: C-O stretch (secondary alcohol).

  • ~850-800 cm⁻¹: C-H out-of-plane bending, indicative of 1,4-disubstitution on the bromo-phenyl ring.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Objective: To determine the carbon-hydrogen framework of the molecule.

Apparatus: NMR spectrometer (e.g., 300 MHz or higher).

Procedure (¹H NMR):

  • Dissolve approximately 5-10 mg of this compound in about 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃ or CD₃CN) in an NMR tube.

  • Add a small amount of an internal standard, such as tetramethylsilane (TMS), if not already present in the solvent.

  • Place the NMR tube in the spectrometer.

  • Acquire the ¹H NMR spectrum.

  • Process the data (Fourier transform, phase correction, and baseline correction).

  • Integrate the peaks and identify the chemical shifts (δ) in ppm relative to TMS (0.00 ppm).

Expected ¹H NMR Signals (based on structure and available spectra[5]):

  • δ ~7.2-7.5 ppm: Multiplets, corresponding to the protons on the two aromatic rings.

  • δ ~5.8 ppm: Singlet, 1H, corresponding to the benzylic proton (-CHOH-).

  • Variable δ: Singlet, 1H, corresponding to the hydroxyl proton (-OH). The chemical shift of this proton is concentration-dependent and can be confirmed by a D₂O exchange experiment.

Mass Spectrometry (MS)

Objective: To determine the molecular weight and fragmentation pattern of the molecule.

Method (Electron Ionization - EI):

  • Dissolve a small amount of the sample in a volatile solvent (e.g., methanol or dichloromethane).

  • Introduce the sample into the mass spectrometer, often via direct infusion or a GC-MS interface.

  • Ionize the sample using a standard electron energy of 70 eV.

  • Analyze the resulting ions using a mass analyzer (e.g., a quadrupole).

  • Record the mass spectrum.

Expected Mass Spectrum Features[6]:

  • Molecular Ion (M⁺): A pair of peaks of nearly equal intensity at m/z 262 and 264. This characteristic M/M+2 pattern is due to the natural isotopic abundance of bromine (⁷⁹Br and ⁸¹Br).

  • Key Fragments:

    • m/z 183: Loss of Br atom ([M-Br]⁺).

    • m/z 165: Benzhydryl cation ([C₁₃H₁₁]⁺), a common fragment from the loss of Br and OH.

    • m/z 105: Benzoyl cation ([C₆H₅CO]⁺).

    • m/z 77: Phenyl cation ([C₆H₅]⁺).

References

Troubleshooting & Optimization

Technical Support Center: Grignar Synthesis of (4-Bromophenyl)(diphenyl)methanol

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for the Grignard synthesis of (4-Bromophenyl)(diphenyl)methanol. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot common issues and find answers to frequently asked questions related to this specific organometallic reaction.

Troubleshooting Guides

Low yield is a frequent challenge in Grignard syntheses. This guide provides a systematic approach to identifying and resolving common problems encountered during the synthesis of this compound.

Issue 1: Low or No Yield of the Desired Product

Possible Causes and Solutions

CauseRecommended Action
Presence of Water Grignard reagents are highly reactive with protic solvents like water, which will quench the reagent.[1][2][3] Ensure all glassware is oven-dried or flame-dried before use and cooled under an inert atmosphere (e.g., nitrogen or argon).[4] Use anhydrous solvents, typically diethyl ether or tetrahydrofuran (THF), which should be freshly distilled from a suitable drying agent (e.g., sodium/benzophenone).[4]
Poor Quality or Inactive Magnesium The surface of magnesium turnings can oxidize, preventing the reaction from initiating.[1] Activate the magnesium by gently crushing the turnings to expose a fresh surface, or by using a small crystal of iodine or a few drops of 1,2-dibromoethane.[5][6]
Incomplete Reaction The reaction may not have gone to completion. Monitor the reaction progress by Thin Layer Chromatography (TLC). Ensure the reaction is stirred efficiently and allowed to proceed for a sufficient amount of time. The disappearance of the starting materials (4-bromobenzophenone and the Grignard reagent) should be confirmed before workup.
Side Reactions The primary side product is often biphenyl, formed from the coupling of the Grignard reagent with the unreacted aryl halide.[1][3] This is favored by higher temperatures and high concentrations of the aryl halide.[3] To minimize this, add the aryl halide solution slowly to the magnesium suspension to maintain a low concentration.
Incorrect Stoichiometry An incorrect ratio of reactants can lead to low yield. Typically, a slight excess of the Grignard reagent is used to ensure complete consumption of the ketone. Titrate a small aliquot of the prepared Grignard reagent to determine its exact concentration before adding it to the ketone.

Troubleshooting Workflow

Troubleshooting_Workflow start Low Yield Observed check_water Verify Anhydrous Conditions (Glassware, Solvents, Reagents) start->check_water check_mg Assess Magnesium Activation (Fresh surface, Iodine, 1,2-Dibromoethane) check_water->check_mg If conditions were dry check_reaction Monitor Reaction Progress (TLC for starting material consumption) check_mg->check_reaction If Mg was activated check_side_products Analyze for Side Products (e.g., Biphenyl via TLC, NMR) check_reaction->check_side_products If reaction incomplete check_stoichiometry Confirm Reactant Stoichiometry (Grignard titration) check_side_products->check_stoichiometry If side products minimal optimize Optimize Reaction Conditions (Temperature, Addition Rate) check_stoichiometry->optimize If stoichiometry correct

Caption: A flowchart for troubleshooting low yield in the Grignard synthesis.

Frequently Asked Questions (FAQs)

Q1: How do I properly activate the magnesium turnings?

A1: Magnesium activation is crucial for initiating the Grignard reaction.[1] Here are three common methods:

  • Mechanical Activation: Before the reaction, use a mortar and pestle to gently crush the magnesium turnings. This exposes a fresh, unoxidized surface.

  • Chemical Activation with Iodine: Add a small crystal of iodine to the flask containing the magnesium turnings and solvent. The iodine will etch the magnesium surface, removing the oxide layer. The disappearance of the brown iodine color is an indication that the magnesium is activated.[5][6]

  • Chemical Activation with 1,2-Dibromoethane: A few drops of 1,2-dibromoethane can be added to the magnesium suspension. This reacts with the magnesium to form magnesium bromide and ethene gas, exposing a fresh metal surface.

Q2: What is the solid precipitate that forms during the reaction?

A2: The formation of a cloudy or white precipitate during the reaction is normal. This is the magnesium alkoxide salt of the product, this compound, which is often insoluble in the ethereal solvent.[7] This salt will be protonated and dissolved during the acidic workup.

Q3: My reaction mixture turned a different color (e.g., pink, red, or brown). Is this normal?

A3: Color changes are common during Grignard reactions. The initial formation of the Grignard reagent can sometimes result in a brownish or cloudy solution.[8] Upon addition of the ketone (4-bromobenzophenone), a transient color, such as pink or deep red, may be observed, which is attributed to the formation of a complex between the Grignard reagent and the ketone.[7][8] As the reaction proceeds to form the alkoxide, the color may change again, often to a cloudy white or off-white suspension.[7]

Q4: How can I minimize the formation of the biphenyl byproduct?

A4: The formation of biphenyl is a common side reaction where the Grignard reagent couples with the aryl halide starting material.[1][3] To minimize this:

  • Slow Addition: Add the solution of the aryl halide (in this case, if you are preparing phenylmagnesium bromide) to the magnesium turnings slowly and at a steady rate. This maintains a low concentration of the aryl halide in the reaction mixture.

  • Temperature Control: Perform the reaction at a controlled temperature. Exothermic reactions can lead to localized heating, which can promote the coupling side reaction. Use an ice bath to moderate the reaction temperature if necessary.

Q5: What is the best way to purify the final product from the biphenyl byproduct?

A5: Biphenyl is generally less polar than the desired alcohol product, this compound. This difference in polarity can be exploited for purification:

  • Recrystallization: Recrystallization is a common and effective method. A solvent system should be chosen where the desired product has good solubility at high temperatures and poor solubility at low temperatures, while biphenyl remains more soluble. Isopropyl alcohol or a mixture of hexanes and ethyl acetate are often suitable.

  • Column Chromatography: If recrystallization is not sufficient, silica gel column chromatography can be used. A non-polar eluent (e.g., hexanes) will elute the biphenyl first, followed by a more polar eluent (e.g., a mixture of hexanes and ethyl acetate) to elute the desired alcohol.

  • Trituration: Washing the crude solid with a non-polar solvent like petroleum ether can selectively dissolve the biphenyl, leaving the purer alcohol behind.[6]

Experimental Protocols

Synthesis of Phenylmagnesium Bromide (Grignard Reagent)

Materials:

  • Magnesium turnings

  • Bromobenzene

  • Anhydrous diethyl ether

  • Iodine crystal (optional, for activation)

Procedure:

  • Place magnesium turnings in an oven-dried, three-necked round-bottom flask equipped with a reflux condenser, a dropping funnel, and a magnetic stir bar.

  • Add a small crystal of iodine.

  • Add anhydrous diethyl ether to the flask to cover the magnesium.

  • Dissolve bromobenzene in anhydrous diethyl ether in the dropping funnel.

  • Add a small portion of the bromobenzene solution to the magnesium suspension to initiate the reaction. The disappearance of the iodine color and the onset of bubbling indicate initiation.

  • Once the reaction has started, add the remaining bromobenzene solution dropwise at a rate that maintains a gentle reflux.

  • After the addition is complete, reflux the mixture for an additional 30-60 minutes to ensure complete reaction.

Synthesis of this compound

Materials:

  • Phenylmagnesium bromide solution (prepared as above)

  • 4-Bromobenzophenone

  • Anhydrous diethyl ether

  • Saturated aqueous ammonium chloride solution

  • Saturated aqueous sodium chloride solution (brine)

  • Anhydrous magnesium sulfate

Procedure:

  • Dissolve 4-bromobenzophenone in anhydrous diethyl ether in a separate flask.

  • Cool the Grignard reagent solution in an ice bath.

  • Slowly add the 4-bromobenzophenone solution to the stirred Grignard reagent via a dropping funnel.

  • After the addition is complete, remove the ice bath and stir the reaction mixture at room temperature for 1-2 hours, or until TLC analysis indicates the consumption of the starting ketone.

  • Cool the reaction mixture in an ice bath and slowly quench the reaction by adding saturated aqueous ammonium chloride solution.

  • Transfer the mixture to a separatory funnel and separate the layers.

  • Extract the aqueous layer with diethyl ether.

  • Combine the organic layers and wash with brine.

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

Reaction Workflow

Reaction_Workflow start Start prep_grignard Prepare Phenylmagnesium Bromide start->prep_grignard prep_ketone Prepare 4-Bromobenzophenone Solution start->prep_ketone reaction React Grignard with Ketone prep_grignard->reaction prep_ketone->reaction workup Aqueous Workup reaction->workup extraction Extraction and Washing workup->extraction drying Drying and Concentration extraction->drying purification Purification (Recrystallization/Chromatography) drying->purification product Final Product purification->product

Caption: A general workflow for the synthesis of this compound.

References

Technical Support Center: Grignard Reaction Troubleshooting

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides guidance for researchers, scientists, and drug development professionals on mitigating the formation of the common biphenyl byproduct during Grignaråd reactions.

Frequently Asked Questions (FAQs)

Q1: What is the biphenyl byproduct and why does it form in my Grignard reaction?

A1: Biphenyl is a common byproduct in Grignard reactions, particularly when using aryl halides like bromobenzene.[1][2] It consists of two connected benzene rings and its formation is primarily attributed to a homocoupling reaction between the Grignard reagent and unreacted aryl halide.[1] The mechanism is believed to involve radical intermediates.[2][3][4]

Q2: What are the key factors that promote the formation of the biphenyl byproduct?

A2: The formation of the biphenyl byproduct is favored by:

  • High concentration of the aryl halide: An excess of aryl halide increases the likelihood of it reacting with the already formed Grignard reagent.[1][2]

  • Increased reaction temperature: Higher temperatures can promote the radical coupling side reaction.[1][2]

  • Rapid addition of the aryl halide: Adding the aryl halide too quickly can lead to localized high concentrations and an exothermic reaction, both of which favor biphenyl formation.[2]

Q3: How can I minimize the formation of the biphenyl byproduct during my experiment?

A3: To minimize biphenyl formation, consider the following procedural modifications:

  • Slow, controlled addition of the aryl halide: Add the aryl halide dropwise to the magnesium turnings to maintain a gentle reflux and avoid a rapid increase in temperature and concentration.[1][2]

  • Maintain a low reaction temperature: Use an ice bath to cool the reaction vessel during the addition of the aryl halide to disfavor the radical coupling reaction.[2]

  • Ensure anhydrous (dry) conditions: While not directly causing biphenyl formation, moisture will quench the Grignard reagent, reducing the yield of the desired product and potentially leading to other side reactions. All glassware should be scrupulously dried, and anhydrous solvents must be used.[1][5]

Q4: How can I remove the biphenyl byproduct from my reaction mixture after the reaction is complete?

A4: Biphenyl can often be removed from the desired product through the following techniques:

  • Trituration: This involves washing the crude solid product with a solvent in which the biphenyl is soluble, but the desired product is not. Petroleum ether is commonly used for this purpose.[1][5]

  • Recrystallization: If the solubility characteristics of your desired product and biphenyl are sufficiently different, recrystallization from a suitable solvent can be an effective purification method.[1]

  • Chromatography: Column chromatography can be used to separate the non-polar biphenyl from more polar desired products.[6]

  • Acid-Base Extraction: If your desired product has an acidic or basic functional group, you can use acid-base extraction to separate it from the neutral biphenyl. For example, a carboxylic acid product can be deprotonated with a base to make it water-soluble, leaving the biphenyl in the organic layer.[7]

Troubleshooting Guide

Issue Possible Cause Recommended Solution
High yield of biphenyl byproduct High local concentration of aryl halide.Add the aryl halide solution slowly and dropwise to the magnesium suspension.[1][2]
Reaction temperature is too high.Maintain a lower reaction temperature by using an ice bath during the addition of the aryl halide.[2]
Incorrect stoichiometry.Use a slight excess of magnesium to ensure all the aryl halide is consumed in the Grignard reagent formation.
Low yield of desired product and significant biphenyl Grignard reagent reacting with unreacted aryl halide.Ensure slow addition of the aryl halide. Consider using a more reactive grade of magnesium to speed up Grignard formation.
Difficulty separating biphenyl from the product Similar solubility profiles.Try trituration with a non-polar solvent like petroleum ether.[1][5] If that fails, consider column chromatography for separation.

Quantitative Data on Biphenyl Formation

While precise quantitative data is highly dependent on specific reaction conditions, studies have shown that the contribution of the Wurtz-type coupling reaction, which leads to the formation of biphenyl, can be significant. In the formation of phenylmagnesium bromide in toluene with diethyl ether, the amount of biphenyl formed can be around 30-33%.

Reaction System Byproduct Approximate Yield
Phenylmagnesium bromide formation in toluene/diethyl etherBiphenyl30-33%[8]

Experimental Protocols

Protocol 1: Standard Grignard Reaction for the Synthesis of Triphenylmethanol (where biphenyl is a known byproduct)

This protocol is adapted from standard organic chemistry laboratory procedures.

Materials:

  • Magnesium turnings

  • Iodine crystal (as an initiator)

  • Anhydrous diethyl ether

  • Bromobenzene

  • Benzophenone

  • 3M HCl

  • Saturated aqueous sodium chloride (brine)

  • Anhydrous calcium chloride

  • Petroleum ether

  • 2-Propanol

Procedure:

  • Preparation of Glassware: All glassware must be thoroughly cleaned and dried in an oven overnight to ensure anhydrous conditions.[1] Assemble the reaction apparatus (a round-bottom flask equipped with a reflux condenser and a dropping funnel) and cap it with a septum.[1]

  • Grignard Reagent Formation: Place magnesium turnings and a small crystal of iodine in the reaction flask. In the dropping funnel, prepare a solution of bromobenzene in anhydrous diethyl ether.

  • Initiation: Add a small portion of the bromobenzene solution to the magnesium. The reaction is initiated when the color of the iodine disappears and the solution begins to bubble. Gentle warming may be necessary.

  • Addition: Once the reaction has started, add the remaining bromobenzene solution dropwise from the dropping funnel at a rate that maintains a gentle reflux.[1]

  • Reaction with Benzophenone: After the Grignard reagent has formed, slowly add a solution of benzophenone in anhydrous diethyl ether to the reaction mixture.[1]

  • Quenching: Cool the reaction mixture in an ice bath and slowly add 3M HCl to quench the reaction and dissolve any unreacted magnesium.[1]

  • Workup: Transfer the mixture to a separatory funnel. Separate the aqueous and organic layers. Wash the organic layer with brine, then dry it over anhydrous calcium chloride.[1]

  • Isolation of Crude Product: Evaporate the diethyl ether to obtain the crude product, which will be a mixture of triphenylmethanol and biphenyl.[1]

  • Purification:

    • Trituration: Add a small amount of cold petroleum ether to the crude solid. The biphenyl will dissolve, while the triphenylmethanol will remain as a solid. Decant the petroleum ether.[1][5]

    • Recrystallization: Recrystallize the remaining solid triphenylmethanol from 2-propanol to further purify it.[1]

Protocol 2: Minimizing Biphenyl Formation

This protocol incorporates modifications to the standard procedure to reduce the formation of the biphenyl byproduct.

Key Modifications:

  • Temperature Control: Place the reaction flask in an ice-water bath throughout the addition of the bromobenzene solution.[2]

  • Slow Addition: Use a syringe pump or ensure a very slow, dropwise addition of the bromobenzene solution over an extended period (e.g., 30-60 minutes). This prevents localized high concentrations of bromobenzene.

  • Use of Highly Reactive Magnesium: Consider using Rieke magnesium, which is a highly reactive form of magnesium that can facilitate a faster formation of the Grignard reagent, thereby reducing the time unreacted bromobenzene is present in the reaction mixture.

The workup and purification steps would remain the same as in Protocol 1.

Visualizations

Mechanism of Biphenyl Formation

Biphenyl_Formation cluster_grignard Grignard Formation cluster_coupling Biphenyl Formation (Side Reaction) Mg Mg PhMgBr Ph-MgBr Mg->PhMgBr e- transfer PhBr Ph-Br PhBr->PhMgBr PhMgBr_c Ph-MgBr Ph_radical Ph• PhMgBr_c->Ph_radical Radical Formation PhBr_c Ph-Br PhBr_c->Ph_radical Biphenyl Ph-Ph Ph_radical->Biphenyl Dimerization Troubleshooting_Workflow start High Biphenyl Byproduct Detected check_temp Was reaction temperature controlled? start->check_temp check_addition Was aryl halide added slowly? check_temp->check_addition Yes solution_temp Implement cooling (ice bath) during addition. check_temp->solution_temp No check_concentration Was there an excess of aryl halide? check_addition->check_concentration Yes solution_addition Use slow, dropwise addition of aryl halide. check_addition->solution_addition No solution_concentration Use a slight excess of magnesium. check_concentration->solution_concentration Yes purify Purify product via trituration or recrystallization. check_concentration->purify No solution_temp->check_addition solution_addition->check_concentration solution_concentration->purify

References

How to minimize side reactions in (4-Bromophenyl)(diphenyl)methanol synthesis

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for the synthesis of (4-Bromophenyl)(diphenyl)methanol. This resource provides in-depth troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in minimizing side reactions and optimizing their synthetic protocols.

Frequently Asked Questions (FAQs)

Q1: What is the most common method for synthesizing this compound?

A1: The most common and effective method is the Grignard reaction. This typically involves the reaction of a Grignard reagent, such as phenylmagnesium bromide, with (4-bromophenyl)(phenyl)methanone, or alternatively, the reaction of (4-bromophenyl)magnesium bromide with benzophenone.

Q2: What are the primary side reactions to be aware of during this synthesis?

A2: The main side reactions are the formation of biphenyl and benzene (or other protonated hydrocarbons). Biphenyl is formed through the coupling of the Grignard reagent with unreacted aryl halide, a reaction favored by higher temperatures and concentrations.[1] Benzene is produced when the highly basic Grignard reagent reacts with any protic substances, such as water or alcohols.[2]

Q3: How can I minimize the formation of the biphenyl byproduct?

A3: To minimize biphenyl formation, it is crucial to control the reaction conditions. This includes the slow, dropwise addition of the aryl halide to the magnesium suspension to maintain a low concentration of the halide.[1] Additionally, maintaining a gentle reflux and avoiding excessive heating can significantly reduce this side reaction.

Q4: What are the essential precautions to prevent the Grignard reagent from being quenched?

A4: The Grignard reagent is a strong base and will react with acidic protons from sources like water. Therefore, it is imperative to use completely anhydrous ("dry") conditions. All glassware must be thoroughly dried, typically in an oven, and anhydrous solvents (like diethyl ether or THF) must be used. The reaction should also be protected from atmospheric moisture, for example, by using a drying tube.[2][3]

Q5: My Grignard reaction is not starting. What should I do?

A5: This is a common issue, often due to a passivating layer of magnesium oxide on the magnesium turnings. To initiate the reaction, you can try gently crushing the magnesium pieces with a glass rod to expose a fresh surface. Adding a small crystal of iodine or a few drops of 1,2-dibromoethane can also help to activate the magnesium surface.[4]

Q6: How can I effectively purify the final product from the biphenyl side product?

A6: this compound is more polar than the nonpolar biphenyl byproduct. This difference in polarity allows for effective separation. Recrystallization from a suitable solvent system is a common method. Alternatively, the crude product can be washed (triturated) with a nonpolar solvent, such as petroleum ether or hexanes, in which biphenyl is soluble, while the desired product is largely insoluble.[4]

Troubleshooting Guide

Issue Potential Cause Recommended Solution
Low or no yield of this compound Reaction did not initiate: Magnesium was not activated.Gently crush the magnesium with a dry glass rod. Add a small crystal of iodine to the reaction mixture.
Grignard reagent was quenched: Presence of water or other protic contaminants.Ensure all glassware is oven-dried and cooled under a dry atmosphere. Use anhydrous solvents. Protect the reaction from atmospheric moisture with a drying tube.
High percentage of biphenyl impurity High local concentration of aryl halide: Aryl halide was added too quickly.Add the aryl halide solution dropwise to the magnesium suspension with vigorous stirring to ensure rapid reaction with magnesium.
Reaction temperature was too high: Excessive heating promotes Wurtz-type coupling.Maintain a gentle reflux. Use an ice bath to moderate the reaction if it becomes too vigorous.
Oily or difficult-to-crystallize product Presence of impurities: Biphenyl or other side products can inhibit crystallization.Purify the crude product by column chromatography or by washing with a nonpolar solvent like petroleum ether to remove the biphenyl.
Reaction starts but then stops Insufficient solvent: Evaporation of the low-boiling ether solvent.Add more anhydrous ether to the reaction to maintain the solvent level.
Overcooling: The reaction was cooled too aggressively.Allow the reaction to warm to room temperature. Gentle warming with a water bath may be necessary to restart it.

Impact of Reaction Conditions on Product Yield and Purity

The following table summarizes illustrative data on how different reaction conditions can affect the yield and purity of this compound. These are representative values based on general principles of the Grignard reaction.

Experiment Aryl Halide Addition Rate Reaction Temperature Solvent Condition Yield (%) Purity (%)
1Rapid (1 min)50°C (reflux)Anhydrous6570
2Slow (30 min)35°C (gentle reflux)Anhydrous8592
3Slow (30 min)35°C (gentle reflux)Non-anhydrous1550
4Slow (30 min)60°C (vigorous reflux)Anhydrous7075

Note: Purity is defined as the percentage of the desired product in the crude reaction mixture before purification.

Experimental Workflow and Decision Points

The following diagram outlines the key steps and decision points in the synthesis of this compound, emphasizing measures to minimize side reactions.

Grignard_Synthesis_Workflow cluster_prep Preparation cluster_grignard Grignard Formation cluster_reaction Product Formation cluster_workup Workup and Purification prep_glassware Oven-dry all glassware prep_reagents Ensure anhydrous solvents and reagents prep_glassware->prep_reagents setup Assemble apparatus under dry atmosphere prep_reagents->setup add_mg Add Mg turnings to flask setup->add_mg add_halide Slowly add aryl halide solution add_mg->add_halide initiation Reaction initiated? add_halide->initiation activate_mg Activate Mg (crush, add iodine) initiation->activate_mg No reflux Maintain gentle reflux initiation->reflux Yes activate_mg->add_halide add_ketone Slowly add benzophenone solution reflux->add_ketone control_temp Exotherm controlled? add_ketone->control_temp cool_reaction Cool with ice bath control_temp->cool_reaction No complete_reaction Stir to complete reaction control_temp->complete_reaction Yes cool_reaction->add_ketone quench Quench with aq. NH4Cl or dilute acid complete_reaction->quench extract Extract with organic solvent quench->extract dry Dry organic layer extract->dry purify Purify crude product (recrystallization or trituration) dry->purify product Pure Product purify->product

Caption: Workflow for Grignard synthesis of this compound.

Detailed Experimental Protocol

This protocol is adapted from standard procedures for the synthesis of triphenylmethanol and is designed to minimize side reactions.

Materials:

  • Magnesium turnings

  • Anhydrous diethyl ether (or THF)

  • Bromobenzene

  • Benzophenone

  • 4-Bromobenzophenone

  • Saturated aqueous ammonium chloride solution

  • Anhydrous magnesium sulfate

  • Petroleum ether (or hexanes)

  • Iodine (for initiation, if necessary)

Procedure:

  • Preparation:

    • All glassware (round-bottom flask, condenser, dropping funnel) must be oven-dried at 120°C for at least 4 hours and assembled while hot, then allowed to cool to room temperature under a dry atmosphere (e.g., with a calcium chloride drying tube).

    • Anhydrous diethyl ether is used as the solvent.

  • Grignard Reagent Formation:

    • Place magnesium turnings in the dry round-bottom flask.

    • Prepare a solution of bromobenzene in anhydrous diethyl ether in the dropping funnel.

    • Add a small portion of the bromobenzene solution to the magnesium turnings to initiate the reaction. The start of the reaction is indicated by the appearance of cloudiness and gentle boiling of the ether.

    • If the reaction does not start, gently warm the flask or add a tiny crystal of iodine.

    • Once the reaction has started, add the remaining bromobenzene solution dropwise at a rate that maintains a gentle reflux.

  • Reaction with Ketone:

    • After the addition of bromobenzene is complete and the magnesium has been consumed, cool the Grignard reagent solution in an ice bath.

    • Prepare a solution of (4-bromophenyl)(phenyl)methanone (or benzophenone if using (4-bromophenyl)magnesium bromide) in anhydrous diethyl ether.

    • Add the ketone solution dropwise to the cooled Grignard reagent with stirring.

    • After the addition is complete, remove the ice bath and stir the reaction mixture at room temperature for 30 minutes.

  • Workup and Purification:

    • Cool the reaction mixture in an ice bath and slowly add saturated aqueous ammonium chloride solution to quench the reaction.

    • Transfer the mixture to a separatory funnel and separate the layers. Extract the aqueous layer with diethyl ether.

    • Combine the organic layers, wash with brine, and dry over anhydrous magnesium sulfate.

    • Filter off the drying agent and evaporate the solvent to obtain the crude product.

    • To remove the biphenyl impurity, wash the crude solid with cold petroleum ether. The desired product will remain as a solid.

    • Further purification can be achieved by recrystallization from a suitable solvent like isopropanol.

References

Purification of (4-Bromophenyl)(diphenyl)methanol from unreacted starting materials

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for the purification of (4-Bromophenyl)(diphenyl)methanol from unreacted starting materials. This guide is intended for researchers, scientists, and professionals in drug development.

Frequently Asked Questions (FAQs)

Q1: What are the common starting materials for the synthesis of this compound and what are the likely impurities in the crude product?

A1: The synthesis of this compound is commonly achieved via a Grignard reaction. The typical starting materials are a phenyl Grignard reagent (prepared from a phenyl halide, such as bromobenzene, and magnesium) and 4-bromobenzophenone. Consequently, the primary impurities in the crude product are typically unreacted 4-bromobenzophenone and byproducts from the Grignard reagent, such as biphenyl, which is formed from the coupling of the Grignard reagent with unreacted phenyl halide.

Q2: What is a quick way to assess the purity of my crude this compound?

A2: Thin-Layer Chromatography (TLC) is an effective and rapid method to assess the purity of your product. By spotting the crude product, pure starting materials (if available), and the purified product on a TLC plate, you can visualize the separation and identify the presence of impurities. A significant difference in the melting point of the crude product compared to the literature value for the pure compound can also indicate the presence of impurities. The melting point of pure this compound is in the range of 63-67 °C, while the starting material, 4-bromobenzophenone, has a higher melting point of 79-84 °C.[1][2]

Q3: Which purification techniques are most effective for removing unreacted starting materials?

A3: Both recrystallization and column chromatography are highly effective for purifying this compound. Recrystallization is a simpler and often faster method if a suitable solvent is found. Column chromatography offers a higher degree of separation and is particularly useful if multiple impurities are present or if they have similar polarities to the product.

Q4: How can I remove biphenyl from my product?

A4: Biphenyl is a non-polar byproduct and can often be removed by washing the crude product with a non-polar solvent in which this compound has low solubility. Petroleum ether is a commonly used solvent for this purpose.[3]

Troubleshooting Guides

Recrystallization Issues
Problem Possible Cause Solution
Product does not crystallize upon cooling. The solution is not saturated; too much solvent was used.Evaporate some of the solvent to concentrate the solution and then try cooling again. Alternatively, add a small seed crystal of the pure product to induce crystallization.
The chosen solvent is not appropriate (the product is too soluble even at low temperatures).Select a different solvent or a solvent system (a mixture of a good solvent and a poor solvent). Good starting points for triarylmethanols include ethanol, isopropanol, or mixtures of a polar solvent like ethyl acetate with a non-polar solvent like hexane.
An oil forms instead of crystals. The melting point of the solute is lower than the boiling point of the solvent, or the solution is supersaturated.Re-heat the solution to dissolve the oil, add a small amount of a "poorer" solvent to decrease solubility, and allow it to cool slowly. Scratching the inside of the flask with a glass rod at the liquid-air interface can also help induce crystallization.
Low recovery of the purified product. The product has significant solubility in the cold recrystallization solvent.Ensure the solution is cooled sufficiently in an ice bath before filtration. Minimize the amount of cold solvent used to wash the crystals during filtration.
Premature crystallization occurred during hot filtration.Pre-heat the funnel and filter paper. Use a minimum amount of hot solvent to dissolve the crude product initially.
Crystals are colored or appear impure after recrystallization. Colored impurities are co-crystallizing with the product.Add a small amount of activated charcoal to the hot solution before filtration to adsorb colored impurities. Do not add charcoal to a boiling solution as it can cause bumping.
Column Chromatography Issues
Problem Possible Cause Solution
Poor separation of the product from starting materials. The chosen eluent system has incorrect polarity.Optimize the eluent system using TLC first. For separating the polar product from the less polar biphenyl and the more polar 4-bromobenzophenone, a gradient elution might be necessary. Start with a non-polar solvent system (e.g., hexane/ethyl acetate 95:5) and gradually increase the polarity.
The column was not packed properly, leading to channeling.Ensure the silica gel is packed uniformly without any air bubbles or cracks. "Wet packing" is generally recommended.
The product is eluting too quickly or too slowly. The polarity of the eluent is too high or too low, respectively.Adjust the solvent ratio. For faster elution, increase the proportion of the more polar solvent. For slower elution, increase the proportion of the less polar solvent.
Streaking of spots on TLC after column. The sample was overloaded on the column.Use an appropriate amount of crude product for the size of the column. A general rule is a 1:20 to 1:100 ratio of crude material to silica gel by weight.
The compound is acidic or basic and is interacting with the silica gel.Add a small amount of a modifier to the eluent. For acidic compounds, a trace of acetic acid can be added. For basic compounds, a trace of triethylamine can be added.

Data Presentation

Table 1: Physical Properties of this compound and Related Compounds

Compound Molecular Formula Molecular Weight ( g/mol ) Melting Point (°C) Appearance
This compoundC₁₉H₁₅BrO339.2363-67[1]White to light yellow/orange solid[1]
4-BromobenzophenoneC₁₃H₉BrO261.1279-84[2]White to light beige crystalline powder[4]
BenzophenoneC₁₃H₁₀O182.2247-51[5]White crystalline solid[5]
BiphenylC₁₂H₁₀154.2169-72White crystals
BromobenzeneC₆H₅Br157.01-31Colorless liquid

Table 2: Solubility Data

Compound Water Ethanol Diethyl Ether Benzene Hexane/Petroleum Ether
This compoundInsolubleSolubleSolubleSolubleSparingly soluble
4-BromobenzophenoneInsoluble[4][6]Slightly soluble[4][6]Slightly soluble[4][6]Slightly soluble[4][6]Sparingly soluble
BenzophenoneInsolubleSoluble[5]Soluble[5]SolubleSoluble in petroleum ether
BiphenylInsolubleSolubleSolubleSolubleSoluble

Experimental Protocols

Protocol 1: Purification by Recrystallization
  • Solvent Selection: Based on solubility data, ethanol or a mixed solvent system like ethyl acetate/hexane are good starting points. To test a solvent, place a small amount of the crude product in a test tube and add the solvent dropwise at room temperature until the solid just dissolves. Then, cool the test tube in an ice bath to see if crystals form.

  • Dissolution: Place the crude this compound in an Erlenmeyer flask. Add the minimum amount of the chosen hot solvent to completely dissolve the solid.

  • Decolorization (Optional): If the solution is colored, add a small amount of activated charcoal and heat the mixture for a few minutes.

  • Hot Filtration: Quickly filter the hot solution through a pre-heated funnel with fluted filter paper to remove any insoluble impurities (and charcoal if used).

  • Crystallization: Allow the filtrate to cool slowly to room temperature, and then place it in an ice bath to maximize crystal formation.

  • Isolation and Drying: Collect the crystals by vacuum filtration, washing them with a small amount of the cold recrystallization solvent. Allow the crystals to air dry or dry them in a vacuum oven.

  • Analysis: Determine the melting point and yield of the purified product. Assess purity by TLC.

Protocol 2: Purification by Column Chromatography
  • TLC Analysis: Develop a suitable solvent system using TLC. A good starting point for separating this compound from less polar biphenyl and more polar 4-bromobenzophenone is a mixture of hexane and ethyl acetate. A solvent system that gives an Rf value of ~0.3 for the product is ideal. A gradient elution from a non-polar to a more polar solvent system will likely provide the best separation.

  • Column Packing: Prepare a slurry of silica gel in the initial, least polar eluent. Pour the slurry into the column and allow it to pack under gravity or with gentle pressure, ensuring there are no air bubbles.

  • Sample Loading: Dissolve the crude product in a minimum amount of the eluent or a more volatile solvent (like dichloromethane) and load it onto the top of the silica gel column.

  • Elution: Begin eluting the column with the starting solvent system. Collect fractions and monitor the elution of compounds using TLC.

  • Gradient Elution: Gradually increase the polarity of the eluent (e.g., by increasing the percentage of ethyl acetate in hexane) to elute the compounds in order of increasing polarity (expected order: biphenyl, then this compound, and finally 4-bromobenzophenone).

  • Fraction Analysis and Product Isolation: Combine the fractions containing the pure product (as determined by TLC). Remove the solvent using a rotary evaporator to obtain the purified this compound.

  • Analysis: Determine the melting point and yield of the purified product.

Visualization

PurificationWorkflow cluster_synthesis Synthesis cluster_purification Purification cluster_analysis Analysis start Starting Materials (4-Bromobenzophenone, Phenylmagnesium Bromide) reaction Grignard Reaction start->reaction crude Crude Product (this compound, Unreacted Starting Materials, Biphenyl) reaction->crude recrystallization Recrystallization crude->recrystallization Option 1 column Column Chromatography crude->column Option 2 tlc TLC crude->tlc pure_product Pure this compound recrystallization->pure_product column->pure_product pure_product->tlc mp Melting Point pure_product->mp

Caption: Purification workflow for this compound.

References

Optimizing temperature for Grignard reagent formation

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing the formation of Grignard reagents.

Troubleshooting Guide

Issue: The Grignard reaction fails to initiate.

Possible Causes & Solutions:

  • Inactive Magnesium Surface: The surface of the magnesium turnings may be coated with a passivating layer of magnesium oxide.[1]

    • Solution 1: Mechanical Activation: Crush the magnesium pieces in the flask in situ before adding the solvent, or use a magnetic stir bar to grind them against the side of the flask.[1]

    • Solution 2: Chemical Activation: Add a small crystal of iodine or a few drops of 1,2-dibromoethane to the magnesium suspension.[1][2] The disappearance of the iodine's color or the observation of ethylene bubbles indicates activation.[1]

    • Solution 3: Pre-treatment: Wash the magnesium turnings with dilute HCl, followed by rinses with ethanol and ether, and then dry under vacuum.[2]

  • Presence of Water: Grignard reagents are highly sensitive to moisture, which will quench the reaction.[1][3]

    • Solution 1: Flame-Dry Glassware: Flame-dry all glassware under a vacuum or a stream of inert gas (nitrogen or argon) immediately before use.[2]

    • Solution 2: Anhydrous Solvents: Use freshly distilled, anhydrous ether or tetrahydrofuran (THF).[4] Ensure solvents are stored over molecular sieves.[5]

  • Low Initial Temperature: The formation of the Grignard reagent may be slow to start at low temperatures.[3]

    • Solution: Gently warm a small portion of the reaction mixture to initiate the reaction.[5] In some cases, heating to reflux is necessary for initiation.[6] For instance, a mixture in THF can be heated to 70°C to start the formation.[7]

Issue: The reaction is very sluggish or stops after initiation.

Possible Causes & Solutions:

  • Poor Quality of Reagents: Old or impure organic halides or magnesium can lead to low reactivity.

    • Solution: Use freshly distilled organic halides and new, shiny magnesium turnings.[2]

  • Insufficient Mixing: If the magnesium is not well-suspended, the reaction rate will be limited.

    • Solution: Ensure vigorous stirring to maintain a good suspension of the magnesium.[4]

Issue: The reaction is too vigorous and difficult to control (runaway reaction).

Possible Causes & Solutions:

  • Highly Exothermic Nature: Grignard reagent formation is a highly exothermic process.[1][7][8] An induction period followed by a rapid initiation can lead to a dangerous temperature spike.[6]

    • Solution 1: Controlled Addition: Add the organic halide dropwise from an addition funnel to maintain a steady reflux. If the reaction becomes too vigorous, slow down or stop the addition and cool the flask in an ice bath.[5]

    • Solution 2: Initial Small Portion: Add a small portion of the organic halide first and wait for the reaction to initiate before adding the remainder at a controlled rate.[6]

    • Solution 3: External Cooling: For large-scale reactions, have an ice bath ready to cool the reaction if it becomes too exothermic.[3][5]

Issue: The yield of the Grignard reagent is low.

Possible Causes & Solutions:

  • Side Reactions: Wurtz coupling (dimerization of the organic halide) can occur, especially with prolonged heating or in the presence of certain catalysts.[4]

    • Solution: Maintain the reaction at a moderate temperature after initiation. Avoid unnecessarily long reaction times.

  • Decomposition: The Grignard reagent may not be stable over long periods, especially at higher temperatures.

    • Solution: Use the Grignard reagent as soon as possible after its formation. For functionalized Grignards that are less stable, formation at low temperatures (-78 °C) using highly activated magnesium may be necessary.[9]

  • Incomplete Reaction: The reaction may not have gone to completion.

    • Solution: Allow for a sufficient reaction time after the addition of the organic halide is complete. This may involve a period of reflux.[2]

Frequently Asked Questions (FAQs)

Q1: What is the optimal temperature for Grignard reagent formation?

A1: There is no single optimal temperature, as it depends on the specific organic halide, solvent, and scale of the reaction. The process can be divided into two stages:

  • Initiation: Often requires heating to start the reaction. For example, with bromobenzene in THF, initiation can be achieved by heating to 70°C.[7] For less reactive halides, refluxing the solvent may be necessary.[6]

  • Propagation: Once initiated, the reaction is highly exothermic. The temperature is typically controlled by the rate of addition of the organic halide and external cooling to maintain a steady reaction rate and prevent runaway conditions. For many standard Grignard preparations, the reaction is maintained at the reflux temperature of the ethereal solvent (e.g., diethyl ether: ~35°C, THF: ~66°C). However, for thermally sensitive or highly reactive systems, cooling may be required.[3] For the formation of certain functionalized Grignard reagents, very low temperatures (e.g., -78 °C) are employed with highly reactive "Rieke" magnesium.[9]

Q2: Which solvent is better, diethyl ether or THF?

A2: Both are excellent solvents for Grignard reagent formation. THF is a better solvating agent for the magnesium ions and can be beneficial for forming Grignards from less reactive chlorides.[2] Its higher boiling point can also be advantageous for initiating reactions with less reactive halides. However, diethyl ether is often sufficient and can be easier to remove after the reaction.

Q3: How can I be sure my Grignard reagent has formed?

A3: Visual cues include the disappearance of the magnesium metal, a change in the appearance of the reaction mixture (often becoming cloudy or colored), and self-sustaining reflux after initiation.[1][10] For a quantitative assessment, the concentration of the Grignard reagent can be determined by titration.

Q4: Can I form a Grignard reagent from an organic chloride?

A4: Yes, but it is generally more difficult than with bromides or iodides. The use of THF as a solvent and ensuring the magnesium is highly activated are often necessary.[2]

Data Presentation

Table 1: Typical Temperature Ranges for Grignard Reagent Formation

StageTemperature Range (°C)SolventNotes
InitiationRoom Temperature to 70°CDiethyl Ether or THFGentle heating may be required to start the reaction.[5][7]
Propagation35°C (refluxing ether) to 66°C (refluxing THF)Diethyl Ether or THFThe exothermic nature of the reaction often maintains the reflux.[6]
Low-Temp Formation-78°C to -40°CTHFFor functionalized Grignards using highly active magnesium.[9]

Table 2: Common Activating Agents for Magnesium

Activating AgentTypical AmountObservation
Iodine (I₂)A single crystalThe brown color of iodine fades as it reacts with the magnesium.[1][2]
1,2-DibromoethaneA few dropsBubbles of ethylene gas are observed.[1]
Methyl IodideA small amountOften used to initiate the reaction with less reactive halides.[1]

Experimental Protocols

Protocol 1: Standard Preparation of Phenylmagnesium Bromide in THF

  • Glassware Preparation: Assemble a 250 mL three-necked round-bottom flask equipped with a magnetic stir bar, a reflux condenser with a drying tube (filled with CaCl₂), and a 100 mL pressure-equalizing dropping funnel. Flame-dry the entire apparatus under a stream of dry nitrogen or argon and allow it to cool to room temperature.

  • Reagent Preparation: Place 2.4 g (0.1 mol) of magnesium turnings in the flask. Add a small crystal of iodine.

  • Initiation: In the dropping funnel, place a solution of 15.7 g (0.1 mol) of bromobenzene in 50 mL of anhydrous THF. Add about 5-10 mL of this solution to the magnesium turnings.

  • Heating for Initiation: Gently warm the flask with a heating mantle until the brown color of the iodine disappears and the solution begins to bubble, indicating the start of the reaction. The solution will also turn cloudy.

  • Propagation: Once the reaction has started, add the remaining bromobenzene solution dropwise from the dropping funnel at a rate that maintains a gentle reflux.

  • Completion: After the addition is complete, continue to stir the mixture and gently reflux for an additional 30-60 minutes to ensure all the magnesium has reacted.

  • Cooling and Use: Cool the resulting gray-to-brown solution to room temperature before using it in subsequent reactions.

Protocol 2: Low-Temperature Formation of a Functionalized Grignard Reagent

  • Preparation of Active Magnesium: In a flame-dried, nitrogen-flushed flask, place a solution of anhydrous magnesium chloride (1.9 g, 20 mmol) in 50 mL of anhydrous THF. Cool the solution to 0°C and add a solution of potassium metal (1.56 g, 40 mmol) in 20 mL of THF dropwise with vigorous stirring. Stir for 1 hour at room temperature to form a fine black powder of highly active magnesium.

  • Grignard Formation: Cool the suspension of active magnesium to -78°C (dry ice/acetone bath).

  • Substrate Addition: Slowly add a solution of the functionalized aryl bromide (e.g., 4-bromobenzonitrile, 1.82 g, 10 mmol) in 20 mL of anhydrous THF to the cold magnesium suspension.

  • Reaction: Stir the mixture at -78°C for 15-30 minutes. The formation of the Grignard reagent is typically rapid at this temperature with active magnesium.[9]

  • Use: The functionalized Grignard reagent is now ready for reaction with an electrophile at low temperature.

Visualizations

Grignard_Troubleshooting_Workflow Grignard Reaction Initiation Troubleshooting start Start Grignard Reaction Setup initiation_check Does the reaction initiate? start->initiation_check cause_inactive_mg Inactive Mg Surface? initiation_check->cause_inactive_mg No success Reaction Initiates Successfully initiation_check->success Yes cause_water Presence of Water? cause_inactive_mg->cause_water No solution_activate_mg Activate Mg: - Crush Mg - Add I₂ or 1,2-dibromoethane cause_inactive_mg->solution_activate_mg Yes cause_temp Initial Temperature Too Low? cause_water->cause_temp No solution_dry Ensure Anhydrous Conditions: - Flame-dry glassware - Use dry solvents cause_water->solution_dry Yes solution_warm Gently warm the mixture to initiate cause_temp->solution_warm Yes solution_activate_mg->initiation_check solution_dry->initiation_check solution_warm->initiation_check

Caption: Troubleshooting workflow for Grignard reaction initiation.

Grignard_Reaction_Control Grignard Reaction Temperature Control initiation Reaction Initiated add_halide Add Organic Halide Dropwise initiation->add_halide check_exotherm Is reaction too vigorous? add_halide->check_exotherm complete Addition Complete add_halide->complete When all halide is added slow_addition Slow or stop addition check_exotherm->slow_addition Yes maintain_rate Maintain steady reflux check_exotherm->maintain_rate No cool_flask Apply external cooling (ice bath) slow_addition->cool_flask cool_flask->add_halide maintain_rate->add_halide

Caption: Logical flow for controlling the exothermic Grignard reaction.

References

Technical Support Center: Grignard Reaction for Tertiary Alcohols - Solvent Effects

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals utilizing the Grignard reaction to synthesize tertiary alcohols. The content focuses on the critical role of the solvent in reaction success.

Troubleshooting Guide

Encountering issues with your Grignard reaction? This guide will help you diagnose and resolve common problems related to solvent choice and reaction conditions.

Problem 1: Reaction Fails to Initiate

Symptoms:

  • No heat is generated after adding a portion of the alkyl halide.

  • The magnesium turnings remain shiny and unreacted.

  • The characteristic cloudy appearance of the Grignard reagent does not develop.

Possible Causes & Solutions:

CauseSolution
Wet Solvent The Grignard reagent is extremely sensitive to water. Traces of moisture in the solvent will quench the reaction. Solution: Ensure your solvent is rigorously dried, typically over sodium wire or molecular sieves, and freshly distilled before use.[1]
Wet Glassware Residual moisture on the surface of the reaction flask or condenser will inhibit the reaction. Solution: All glassware must be thoroughly flame-dried under a stream of inert gas (nitrogen or argon) or oven-dried at >120°C for several hours and allowed to cool in a desiccator or under an inert atmosphere before use.
Inactive Magnesium Surface Magnesium turnings can have a passivating oxide layer on their surface that prevents the reaction from starting. Solution: Activate the magnesium by adding a small crystal of iodine, a few drops of 1,2-dibromoethane, or by crushing the magnesium turnings in the flask with a dry stirring rod to expose a fresh surface.[1]
Improper Solvent Choice Using a non-ethereal solvent that cannot stabilize the Grignard reagent. Solution: Use an appropriate ethereal solvent such as diethyl ether or tetrahydrofuran (THF). These solvents solvate the magnesium center, which is crucial for the reagent's formation and stability.

Problem 2: Low Yield of Tertiary Alcohol

Symptoms:

  • The isolated product mass is significantly lower than the theoretical yield.

  • TLC or NMR analysis shows a large amount of unreacted starting material (ketone or ester).

Possible Causes & Solutions:

CauseSolution
Insufficient Grignard Reagent Some of the Grignard reagent may have been consumed by trace amounts of water or by side reactions. Solution: Use a slight excess (1.1-1.2 equivalents) of the Grignard reagent relative to the ketone or ester.
Side Reactions (e.g., Wurtz Coupling) The formation of a biphenyl-type side product can occur, especially at higher temperatures. Solution: Maintain a controlled reaction temperature. The choice of solvent can also influence the extent of side reactions. For instance, 2-Methyltetrahydrofuran (2-MeTHF) has been shown to suppress Wurtz coupling by-products in some cases.
Slow Addition of Reagents Adding the ketone or ester too slowly can lead to the degradation of the Grignard reagent over time. Solution: Add the electrophile at a rate that maintains a gentle reflux, ensuring the reaction proceeds efficiently.
Inappropriate Solvent for Substrate The solubility of the starting materials and intermediates can be solvent-dependent. Solution: If solubility is an issue in diethyl ether, consider switching to THF, which has a higher boiling point and can sometimes improve solubility and reaction rates.

Frequently Asked Questions (FAQs)

Q1: Why is an ether solvent, like diethyl ether or THF, necessary for a Grignard reaction?

A1: Ethereal solvents are crucial for several reasons. The lone pair of electrons on the oxygen atom of the ether coordinates with the magnesium atom of the Grignard reagent. This solvation stabilizes the organometallic compound and helps to keep it in solution.[2] Protic solvents, such as water or alcohols, are incompatible because they are acidic enough to protonate and destroy the highly basic Grignard reagent.[1]

Q2: Can I use any ether as a solvent?

A2: While diethyl ether and tetrahydrofuran (THF) are the most common choices, other ethers like 2-methyltetrahydrofuran (2-MeTHF) can also be used. 2-MeTHF is often considered a "greener" alternative. The choice of ether can impact the reaction; for example, THF has a higher boiling point than diethyl ether, which can be advantageous for less reactive alkyl or aryl halides.

Q3: My reaction started but then turned a dark brown/black color and the yield was poor. What happened?

A3: A dark coloration can indicate decomposition of the Grignard reagent or the occurrence of side reactions, which can be promoted by overheating. It is important to control the rate of addition of the alkyl halide during the formation of the Grignard reagent to maintain a gentle reflux and avoid excessive heat.

Q4: How can I be certain my solvent is dry enough for the reaction?

A4: The best practice is to use a freshly opened bottle of anhydrous solvent or to dry and distill the solvent yourself. A common method for drying ethers is to reflux them over a drying agent like sodium metal with benzophenone as an indicator. The solution will turn a deep blue or purple color when the solvent is anhydrous. For routine use, passing the solvent through a column of activated alumina is also effective.

Q5: What is the difference between using diethyl ether and THF as a solvent?

A5: Diethyl ether is a traditional and effective solvent for Grignard reactions. THF is a more polar ether and can be a better solvent for certain substrates. Its higher boiling point (66 °C vs. 34.6 °C for diethyl ether) allows for reactions to be run at a higher temperature, which can be beneficial for forming Grignard reagents from less reactive halides like vinyl or aryl chlorides. However, the higher reactivity in THF can sometimes lead to more side products if the reaction is not carefully controlled.

Data Presentation

The choice of solvent can significantly impact the yield and reaction time of a Grignard reaction for the synthesis of tertiary alcohols. Below is a summary of the expected effects of common ethereal solvents.

SolventBoiling Point (°C)Key CharacteristicsExpected Impact on Tertiary Alcohol Synthesis
Diethyl Ether (Et₂O) 34.6Traditional solvent, good for initiating the reaction.Reliable for most Grignard reactions, though may be slower for less reactive halides. Generally provides good yields with clean reactions.
Tetrahydrofuran (THF) 66More polar than Et₂O, better solvating power for some substrates.Can increase the rate of reaction and improve yields, especially with less reactive halides. The higher reaction temperature may increase the rate of side reactions if not controlled.
2-Methyltetrahydrofuran (2-MeTHF) 80"Greener" alternative, higher boiling point than THF.Often gives comparable or even superior yields to THF and can suppress the formation of Wurtz coupling side products. Its higher boiling point allows for a wider range of reaction temperatures.

Experimental Protocols

General Protocol for the Synthesis of a Tertiary Alcohol via Grignard Reaction

This protocol outlines the general steps for synthesizing a tertiary alcohol from a ketone using a Grignard reagent.

Materials:

  • Magnesium turnings

  • Alkyl or aryl halide

  • Ketone

  • Anhydrous diethyl ether or THF

  • Iodine crystal (for activation)

  • Saturated aqueous ammonium chloride solution

  • Anhydrous magnesium sulfate or sodium sulfate

  • Appropriate organic solvent for extraction (e.g., diethyl ether)

Procedure:

  • Preparation of the Grignard Reagent:

    • Set up a flame-dried, three-necked round-bottom flask equipped with a reflux condenser, a dropping funnel, and a magnetic stirrer, all under an inert atmosphere (nitrogen or argon).

    • Place the magnesium turnings in the flask.

    • Add a small crystal of iodine to activate the magnesium.

    • In the dropping funnel, prepare a solution of the alkyl/aryl halide in anhydrous diethyl ether or THF.

    • Add a small portion of the halide solution to the magnesium turnings. The reaction should initiate, indicated by a color change, gentle bubbling, and the generation of heat.

    • Once the reaction has started, add the remaining halide solution dropwise at a rate that maintains a gentle reflux.

    • After the addition is complete, continue to stir the mixture until most of the magnesium has been consumed.

  • Reaction with the Ketone:

    • Cool the freshly prepared Grignard reagent in an ice bath.

    • Dissolve the ketone in anhydrous diethyl ether or THF and add it to the dropping funnel.

    • Add the ketone solution dropwise to the stirred Grignard reagent at a rate that controls the exothermic reaction.

    • After the addition is complete, allow the reaction mixture to stir at room temperature for 1-2 hours to ensure completion.

  • Work-up and Purification:

    • Cool the reaction mixture in an ice bath and slowly quench the reaction by the dropwise addition of a saturated aqueous ammonium chloride solution.

    • Separate the organic layer.

    • Extract the aqueous layer with diethyl ether.

    • Combine the organic layers, wash with brine, and dry over anhydrous magnesium sulfate or sodium sulfate.

    • Filter off the drying agent and remove the solvent under reduced pressure to obtain the crude tertiary alcohol.

    • Purify the crude product by recrystallization or column chromatography as needed.

Visualizations

Troubleshooting Workflow for Grignard Reaction Initiation

Troubleshooting_Grignard_Initiation start Start: Reaction Fails to Initiate check_solvent Is the solvent anhydrous? start->check_solvent dry_solvent Action: Rigorously dry and distill the solvent. check_solvent->dry_solvent No check_glassware Is the glassware completely dry? check_solvent->check_glassware Yes dry_solvent->check_glassware dry_glassware Action: Flame-dry or oven-dry all glassware. check_glassware->dry_glassware No check_mg Is the magnesium surface activated? check_glassware->check_mg Yes dry_glassware->check_mg activate_mg Action: Add iodine, 1,2-dibromoethane, or crush the Mg. check_mg->activate_mg No success Reaction Initiates Successfully check_mg->success Yes activate_mg->success

Caption: A flowchart to diagnose and resolve common issues preventing the initiation of a Grignard reaction.

Mechanism of Grignard Reaction with Solvent Coordination

Caption: The general mechanism for the synthesis of a tertiary alcohol via a Grignard reaction, highlighting the role of the ethereal solvent.

References

Technical Support Center: Activation of Magnesium for Grignard Reaction Initiation

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in successfully initiating Grignard reactions through effective magnesium activation.

Frequently Asked Questions (FAQs)

Q1: My Grignard reaction won't start. What are the most common reasons for initiation failure?

A1: The most frequent causes for Grignard reaction initiation failure are:

  • Passivated Magnesium Surface: Magnesium turnings are often coated with a layer of magnesium oxide (MgO), which prevents the organic halide from reacting with the metal.[1][2]

  • Presence of Water: Grignard reagents are highly sensitive to protic solvents, especially water. Any moisture in the glassware, solvent, or reagents will quench the Grignard reagent as it forms, preventing the reaction from sustaining itself.

  • Impure Reagents: Impurities in the organic halide or solvent can inhibit the reaction.

  • Insufficiently Reactive Organic Halide: The reactivity of organic halides follows the trend I > Br > Cl > F. Less reactive halides may require more rigorous activation methods.

Q2: What is the purpose of adding iodine or 1,2-dibromoethane?

A2: Iodine and 1,2-dibromoethane are chemical activators used to remove the passivating magnesium oxide layer and expose a fresh, reactive magnesium surface.[1][2] Iodine reacts with magnesium to form magnesium iodide, while 1,2-dibromoethane reacts to form ethylene gas and magnesium bromide. The observation of bubbles from ethylene evolution is a visual indicator that the magnesium has been activated.[1]

Q3: Can I use sonication to initiate the reaction?

A3: Yes, sonication is a mechanical activation method that can be effective. The ultrasonic waves help to break up the magnesium oxide layer and increase the surface area of the magnesium, facilitating the reaction with the organic halide.[1]

Q4: Is it necessary to stir the magnesium turnings vigorously?

A4: Vigorous stirring, especially dry stirring under an inert atmosphere before adding the solvent, can mechanically abrade the oxide layer, exposing fresh magnesium surfaces and aiding in reaction initiation.[2]

Q5: When should I consider using a stronger activating agent like diisobutylaluminum hydride (DIBAH)?

A5: DIBAH is a powerful activating agent that is particularly useful for less reactive organic halides or when a lower initiation temperature is desired.[3][4] It can facilitate Grignard reagent formation at or below 20°C for aryl Grignards and at even lower temperatures for alkyl bromides.[3][4]

Troubleshooting Guides

Issue 1: The reaction does not initiate after adding the organic halide.
Possible Cause Troubleshooting Step Expected Outcome
Magnesium surface is passivated. Add a small crystal of iodine. The purple color should disappear as it reacts with the magnesium. Alternatively, add a few drops of 1,2-dibromoethane.The disappearance of the iodine color or the evolution of gas (ethylene) indicates magnesium activation. The reaction should then initiate, often with a noticeable exotherm.
Presence of moisture. Ensure all glassware is oven-dried or flame-dried under vacuum and cooled under an inert atmosphere. Use freshly distilled, anhydrous solvent.A dry environment is crucial for Grignard reagent formation. The reaction should initiate if moisture was the inhibiting factor.
Insufficient local concentration of organic halide. Stop stirring and gently heat a single spot of the flask with a heat gun.This can create a localized "hot spot" to initiate the reaction, which should then become self-sustaining.
Magnesium turnings are too large or inactive. Crush some of the magnesium turnings against the side of the flask with a dry glass stirring rod.This will expose fresh, unoxidized magnesium surfaces and should initiate the reaction.
Issue 2: The reaction starts but then stops.
Possible Cause Troubleshooting Step Expected Outcome
Addition of organic halide is too slow. Increase the rate of addition of the organic halide solution.A sustained exotherm and gentle reflux should be observed, indicating the reaction is proceeding.
Reaction mixture is too dilute. If the reaction has been initiated in a small amount of solvent, begin the addition of the remaining organic halide diluted in the rest of the solvent.Maintaining a sufficient concentration of reactants is necessary to sustain the reaction.
Inhibitors present in the reagents. Unfortunately, if significant impurities are present, the reaction may be difficult to salvage. Starting over with purified reagents is recommended.A successful reaction will proceed smoothly to completion.

Data Presentation

The following table provides a qualitative comparison of common magnesium activation methods. Quantitative data such as precise initiation times and yields are highly dependent on the specific reactants, solvent, scale, and experimental setup.

Activation MethodTypical Initiation TemperatureInitiation TimeTypical YieldNotes
Iodine Room Temperature to RefluxVariable, can be immediate or require heatingGood to ExcellentA small crystal is usually sufficient. The disappearance of the purple color is a good visual indicator of activation.[5]
1,2-Dibromoethane Room Temperature to RefluxGenerally rapidGood to ExcellentEvolution of ethylene gas is a clear sign of activation.[1]
DIBAH ≤ 20°C for aryl halides, lower for alkyl halidesRapidExcellentAlso acts as a drying agent for the solvent.[3][4] Particularly useful for challenging substrates.
Mechanical Stirring/Grinding Room TemperatureCan be immediate after stirring periodGood to ExcellentDry stirring under an inert atmosphere before solvent addition is effective. Grinding with a mortar and pestle before reaction can also be used.

Experimental Protocols

Protocol 1: Activation with Iodine
  • Place the magnesium turnings in a flame-dried, three-necked flask equipped with a reflux condenser, a dropping funnel, and a nitrogen or argon inlet.

  • Ensure the system is under a positive pressure of inert gas.

  • Add a single, small crystal of iodine to the flask.

  • Begin stirring the magnesium turnings.

  • Gently heat the flask with a heat gun until the purple vapor of iodine is observed.

  • Continue gentle heating and stirring until the purple color disappears, indicating the activation of the magnesium surface.

  • Allow the flask to cool to room temperature before adding the solvent and organic halide.

Protocol 2: Activation with 1,2-Dibromoethane
  • Set up the reaction apparatus as described in Protocol 1, under an inert atmosphere.

  • Add the magnesium turnings to the flask.

  • Add a small amount of anhydrous solvent (e.g., THF or diethyl ether), just enough to cover the magnesium.

  • Add a few drops (typically 3-5) of 1,2-dibromoethane to the stirred suspension.

  • Observe for the evolution of gas bubbles (ethylene). A gentle warming of the mixture may also be noted.

  • Once gas evolution is evident, the magnesium is activated and ready for the addition of the organic halide solution.

Protocol 3: Activation with DIBAH
  • Under an inert atmosphere, add the magnesium turnings and the bulk of the anhydrous solvent to the reaction flask.

  • With stirring, add a solution of diisobutylaluminum hydride (DIBAH) in an appropriate solvent (e.g., hexanes or THF) dropwise. Typically, 1-5 mol% relative to the magnesium is sufficient.

  • Stir the mixture at room temperature for 15-30 minutes. The magnesium is now activated.

  • Proceed with the slow addition of the organic halide. The initiation is often indicated by a gentle exotherm.[3][4]

Protocol 4: Mechanical Activation (Dry Stirring)
  • Place the magnesium turnings and a stir bar in a flame-dried reaction flask under a constant, positive pressure of inert gas (argon is preferred as nitrogen can react with fresh magnesium surfaces).

  • Seal the flask and stir the dry magnesium turnings vigorously for several hours, or overnight if possible.

  • The magnesium turnings should appear shinier as the oxide layer is mechanically removed.

  • Carefully introduce the anhydrous solvent via cannula, followed by the slow addition of the organic halide.

Visualizations

Grignard_Troubleshooting start Reaction Fails to Initiate check_moisture Is the system rigorously dry? start->check_moisture add_activator Add a chemical activator (Iodine or 1,2-Dibromoethane) check_moisture->add_activator Yes dry_system Dry glassware and purify solvent check_moisture->dry_system No apply_heat Gently heat a localized spot add_activator->apply_heat No Initiation success Reaction Initiates add_activator->success Initiation mechanical_activation Mechanically activate (crush or grind Mg) apply_heat->mechanical_activation No Initiation apply_heat->success Initiation mechanical_activation->success Initiation failure Initiation still fails. Re-evaluate reagents and setup. mechanical_activation->failure No Initiation dry_system->start

Caption: A troubleshooting decision tree for Grignard reaction initiation failure.

Activation_Workflow cluster_prep Preparation cluster_activation Activation cluster_reaction Reaction dry_glassware Flame-dry glassware under vacuum inert_atmosphere Establish inert atmosphere (Ar or N2) dry_glassware->inert_atmosphere add_mg Add Magnesium Turnings inert_atmosphere->add_mg activate Activate Mg (Chemical or Mechanical) add_mg->activate add_solvent Add anhydrous solvent activate->add_solvent add_halide Slowly add organic halide add_solvent->add_halide initiation Observe for initiation (exotherm, color change, gas evolution) add_halide->initiation

Caption: A general experimental workflow for Grignard reagent formation.

References

Preventing Wurtz coupling in aryl Grignard reactions

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with aryl Grignard reactions. The focus is on preventing the unwanted Wurtz coupling side reaction, which leads to the formation of biphenyl impurities.

Troubleshooting Guide & FAQs

This section addresses common issues encountered during the formation of aryl Grignard reagents, with a focus on minimizing the Wurtz coupling side reaction.

Q1: I am observing a significant amount of biphenyl byproduct in my aryl Grignard reaction. What is the cause?

A1: The formation of biphenyl is a common side reaction known as Wurtz coupling.[1][2] This occurs when the formed Grignard reagent (Ar-MgX) reacts with the unreacted aryl halide (Ar-X) to form a biphenyl (Ar-Ar). This side reaction is generally favored by conditions that increase the local concentration of the aryl halide in the presence of the Grignard reagent and by higher reaction temperatures.[1]

Q2: How can I minimize the formation of the biphenyl byproduct?

A2: Several key experimental parameters can be optimized to suppress Wurtz coupling:

  • Temperature Control: Maintain a low reaction temperature. Higher temperatures tend to increase the rate of the Wurtz coupling side reaction.[3]

  • Slow Addition of Aryl Halide: Adding the aryl halide solution slowly to the magnesium turnings ensures that its concentration remains low, thereby minimizing the chance of it reacting with the newly formed Grignard reagent.[1]

  • High-Quality Magnesium: Use fresh, high-purity magnesium turnings. An oxide layer on the magnesium can hinder the desired reaction and may promote side reactions.[4]

  • Strict Anhydrous and Inert Conditions: The presence of moisture or oxygen can quench the Grignard reagent and lead to undesired side products. Ensure all glassware is oven-dried and the reaction is conducted under an inert atmosphere (e.g., nitrogen or argon).

  • Continuous Flow Synthesis: Continuous production processes have been shown to significantly improve the selectivity of Grignard reagent formation and reduce Wurtz coupling compared to traditional batch methods.[5][6][7]

Q3: My Grignard reaction is difficult to initiate. What can I do?

A3: Initiation of a Grignard reaction can sometimes be challenging. Here are a few common techniques to start the reaction:

  • Activation of Magnesium: The magnesium surface can be activated by adding a small crystal of iodine or a few drops of 1,2-dibromoethane.

  • Mechanical Agitation: Gently crushing the magnesium turnings with a dry glass rod can expose a fresh, reactive surface.

  • Local Heating: Gentle warming of a small portion of the reaction mixture can sometimes initiate the reaction. Once initiated, the exothermic nature of the reaction will typically sustain it.

Q4: Can additives be used to suppress Wurtz coupling?

A4: While less common for the primary goal of preventing Wurtz coupling during Grignard formation, certain additives are used in subsequent cross-coupling reactions. For instance, copper salts like CuCN have been shown to be effective catalysts in coupling reactions of Grignard reagents, and in some cases, can mitigate Wurtz-type side products.[8][9] However, for the formation of the Grignard reagent itself, the focus is primarily on controlling the reaction conditions.

Q5: How do I remove the biphenyl byproduct after the reaction is complete?

A5: Biphenyl is generally less polar than the desired alcohol or carboxylic acid product obtained after quenching the Grignard reagent. It can often be removed by recrystallization or by washing the crude product with a non-polar solvent like petroleum ether or hexane, in which biphenyl is more soluble.[1]

Data Presentation

The following table summarizes the impact of the reaction method on the selectivity of Grignard reagent formation, highlighting the reduction in Wurtz coupling products when moving from a semi-batch to a continuous process.

Grignard ReagentReaction MethodConversion (%)Selectivity (%)Wurtz Byproduct (%)
Phenylmagnesium bromideSemi-Batch98955
Phenylmagnesium bromideContinuous Lab Scale99991
Benzylmagnesium chlorideSemi-Batch967822
Benzylmagnesium chlorideContinuous Lab Scale99982

Data adapted from "Selectivity of Grignard reagent formation – from semi-batch to continuous lab and pilot scale". The selectivity refers to the formation of the desired Grignard reagent over the Wurtz coupling byproduct.

Experimental Protocols

Standard Protocol for Phenylmagnesium Bromide Synthesis (Semi-Batch)

This protocol is a standard laboratory procedure that may result in the formation of some biphenyl byproduct.

  • Preparation: All glassware (a three-necked round-bottom flask, reflux condenser, and dropping funnel) must be thoroughly dried in an oven and assembled hot under a nitrogen or argon atmosphere.

  • Magnesium Addition: Place 2.6 g (0.11 mol) of magnesium turnings in the reaction flask.

  • Initiation: Add a small crystal of iodine.

  • Solvent Addition: Add 20 mL of anhydrous diethyl ether to the flask.

  • Aryl Halide Addition: Dissolve 10 mL (0.095 mol) of bromobenzene in 50 mL of anhydrous diethyl ether in the dropping funnel. Add a small amount of this solution to the magnesium suspension.

  • Reaction: The reaction should start spontaneously, as indicated by the disappearance of the iodine color and gentle refluxing of the ether. Once initiated, add the remaining bromobenzene solution dropwise at a rate that maintains a gentle reflux.

  • Completion: After the addition is complete, reflux the mixture for an additional 30 minutes to ensure all the magnesium has reacted. The resulting greyish solution is the Grignard reagent.

Optimized Protocol to Minimize Wurtz Coupling (Continuous Flow)

This protocol utilizes a continuous flow setup to improve selectivity and reduce the formation of biphenyl. This is a conceptual outline, and specific flow chemistry equipment will be required.

  • System Setup: A packed-bed reactor containing magnesium turnings is used. The system includes a pump for the continuous introduction of the aryl halide solution and a back-pressure regulator to maintain the desired pressure. The entire system is purged with an inert gas.

  • Reagent Preparation: Prepare a solution of bromobenzene in anhydrous THF (e.g., 1 M).

  • Reaction Initiation: Briefly introduce a small amount of an initiator like 1,2-dibromoethane to activate the magnesium bed.

  • Continuous Flow: Pump the bromobenzene solution through the heated magnesium-packed bed at a controlled flow rate. The temperature of the reactor is maintained at a constant, optimized temperature (e.g., 35 °C).

  • Steady State: The reaction reaches a steady state where the Grignard reagent is continuously formed and collected at the reactor outlet. The short residence time of the reactants in the hot zone minimizes the contact time between the formed Grignard reagent and unreacted aryl halide, thus suppressing the Wurtz coupling.

  • Collection: The product, a solution of phenylmagnesium bromide with very low levels of biphenyl, is collected under an inert atmosphere. A continuous process has been demonstrated to increase the selectivity for phenylmagnesium bromide to >99%.[5]

Visualizations

Reaction Pathways in Aryl Grignard Formation ArylHalide Aryl Halide (Ar-X) Grignard Aryl Grignard Reagent (Ar-MgX) ArylHalide->Grignard + Mg Mg Magnesium (Mg) Biphenyl Wurtz Coupling Product (Ar-Ar) Grignard->Biphenyl + Aryl Halide (Side Reaction) DesiredProduct Desired Product (e.g., Alcohol) Grignard->DesiredProduct + Electrophile Electrophile Electrophile (e.g., Ketone)

Caption: Reaction pathways in aryl Grignard formation.

Troubleshooting Wurtz Coupling in Aryl Grignard Reactions Start High Biphenyl Formation Observed CheckTemp Is Reaction Temperature Too High? Start->CheckTemp LowerTemp Lower Reaction Temperature CheckTemp->LowerTemp Yes CheckAddition Is Aryl Halide Addition Too Fast? CheckTemp->CheckAddition No LowerTemp->CheckAddition SlowAddition Slow Down Addition Rate CheckAddition->SlowAddition Yes CheckMg Is Magnesium Quality Poor? CheckAddition->CheckMg No SlowAddition->CheckMg UsePureMg Use Fresh, High-Purity Magnesium CheckMg->UsePureMg Yes ConsiderFlow Consider Continuous Flow Synthesis CheckMg->ConsiderFlow No UsePureMg->ConsiderFlow End Reduced Biphenyl Formation ConsiderFlow->End

Caption: Troubleshooting workflow for Wurtz coupling.

References

Navigating the Synthesis of (4-Bromophenyl)(diphenyl)methanol: A Technical Support Guide

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and professionals in drug development, the synthesis of (4-Bromophenyl)(diphenyl)methanol is a critical process. This technical support center provides comprehensive troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during its synthesis, particularly when scaling up from laboratory to pilot-plant production.

Troubleshooting Guide

This guide addresses specific issues that may arise during the synthesis of this compound, primarily via the Grignard reaction, a common and effective method.

Issue 1: The Grignard reaction fails to initiate.

  • Question: I've combined my 4-bromobenzophenone, magnesium turnings, and solvent, but the reaction hasn't started. What should I do?

  • Answer: Reaction initiation is a frequent challenge. Here are several steps to troubleshoot this issue:

    • Ensure Anhydrous Conditions: The presence of water is detrimental to Grignard reagents. All glassware must be rigorously dried, and anhydrous solvents are essential.

    • Activate the Magnesium: The surface of the magnesium turnings can oxidize, preventing the reaction. Gentle heating or the addition of a small crystal of iodine can help activate the magnesium surface.

    • Mechanical Agitation: Crushing a few pieces of magnesium with a glass rod can expose a fresh surface and initiate the reaction.

    • Local Concentration: A small amount of a more reactive alkyl halide, such as 1,2-dibromoethane, can be added to initiate the reaction.

Issue 2: The reaction is sluggish or stalls.

  • Question: The reaction started but is proceeding very slowly or has stopped. How can I get it to completion?

  • Answer: A stalled reaction can often be revived:

    • Gentle Warming: Applying gentle heat with a water bath can increase the reaction rate. However, be cautious not to overheat, as this can promote side reactions.

    • Maintain Anhydrous Conditions: Ensure that no moisture is being introduced into the reaction system, for example, through a leaky condenser.

    • Check Reagent Quality: The quality of the 4-bromobenzophenone and magnesium can affect the reaction rate. Ensure they are of high purity.

Issue 3: A significant amount of biphenyl byproduct is forming.

  • Question: My final product is contaminated with a substantial amount of biphenyl. How can I minimize its formation?

  • Answer: Biphenyl is a common byproduct resulting from the coupling of the Grignard reagent with unreacted aryl halide. To minimize its formation:

    • Control Temperature: Higher temperatures can favor the formation of biphenyl. Maintain a controlled and moderate reaction temperature.

    • Slow Addition of Aryl Halide: Adding the 4-bromobenzophenone solution slowly to the magnesium suspension can help to maintain a low concentration of the aryl halide, thus reducing the likelihood of the coupling side reaction.

    • Efficient Stirring: Good agitation ensures that the aryl halide reacts quickly with the magnesium surface, rather than with the already formed Grignard reagent.

Issue 4: The product is difficult to purify.

  • Question: I am having trouble separating the this compound from the reaction mixture and byproducts. What is an effective purification method?

  • Answer: Purification can be achieved through the following steps:

    • Aqueous Work-up: After the reaction is complete, a careful aqueous work-up with a saturated ammonium chloride solution or dilute acid will quench any remaining Grignard reagent and magnesium.

    • Extraction: The product can be extracted from the aqueous layer using an organic solvent like diethyl ether or ethyl acetate.

    • Trituration: The crude product can be purified by trituration. This involves washing the solid with a solvent in which the desired product is insoluble, but the impurities (like biphenyl) are soluble. A common solvent for this is cold hexanes or petroleum ether.

    • Recrystallization: For higher purity, the product can be recrystallized from a suitable solvent or solvent mixture.

Frequently Asked Questions (FAQs)

Q1: What is the most critical factor for a successful Grignard synthesis of this compound?

A1: The most critical factor is maintaining strictly anhydrous (water-free) conditions. Grignard reagents are highly reactive towards protic solvents like water, which will quench the reagent and prevent the desired reaction from occurring.

Q2: How does scaling up the synthesis from lab to pilot plant affect the reaction?

A2: Scaling up introduces several challenges, primarily related to heat and mass transfer. The Grignard reaction is exothermic, and on a larger scale, efficient heat dissipation is crucial to prevent runaway reactions and control byproduct formation. The rate of reagent addition and the efficiency of stirring become much more critical at a larger scale to ensure uniform reaction conditions.

Q3: What are the advantages of using a continuous flow process for this synthesis at a larger scale?

A3: Continuous flow processing offers significant advantages for large-scale Grignard reactions. It allows for better control over reaction parameters, particularly temperature, due to the high surface-area-to-volume ratio of the reactors. This leads to improved safety, higher yields, and better product quality with fewer byproducts. It also allows for a smaller reaction volume at any given time, reducing the risk associated with hazardous reagents.

Q4: What are the primary safety concerns when working with Grignard reagents at any scale?

A4: The primary safety concerns include:

  • Flammability: The ethereal solvents typically used (e.g., diethyl ether, THF) are highly flammable.

  • Exothermic Reaction: The reaction is highly exothermic and can lead to a runaway reaction if not properly controlled.

  • Reactivity with Water: The violent reaction of Grignard reagents with water can cause pressure buildup and potential explosions.

  • Handling of Magnesium: Finely divided magnesium can be pyrophoric.

Q5: Can other organometallic reagents be used for this synthesis?

A5: Yes, organolithium reagents can also be used. However, Grignard reagents are often preferred for industrial applications due to their lower cost and generally easier handling on a large scale.

Data Presentation

The following table provides a representative comparison of key parameters and outcomes when scaling up the synthesis of this compound from a laboratory (batch) setting to a pilot-plant (continuous flow) setting. The data is illustrative and based on typical improvements observed with process intensification.

ParameterLaboratory Scale (Batch)Pilot Plant Scale (Continuous Flow)
Scale 10-100 g1-10 kg/hour
Reaction Vessel Round-bottom flaskContinuous Stirred Tank Reactors (CSTRs) or Flow Reactors
Solvent Anhydrous Diethyl Ether or THFAnhydrous THF or 2-MeTHF
Reagent Ratio (Aryl Halide:Mg) 1 : 1.21 : 1.1 (more efficient use of Mg)
Temperature Control Ice bath / Heating mantleJacketed reactors with precise temperature control
Addition Time 30-60 minutesControlled by flow rate (seconds to minutes residence time)
Typical Yield 75-85%85-95%
Purity (before purification) 80-90% (major impurity: biphenyl)>95% (reduced biphenyl formation)
Safety Considerations Manual handling, potential for localized overheatingAutomated system, superior heat management, smaller reaction volume

Experimental Protocols

Laboratory-Scale Synthesis of this compound (Batch Process)

Materials:

  • Magnesium turnings

  • Iodine crystal (optional)

  • Anhydrous diethyl ether or THF

  • 4-Bromobenzophenone

  • Saturated aqueous ammonium chloride solution

  • Anhydrous sodium sulfate

  • Hexanes or petroleum ether for trituration

Procedure:

  • Preparation: All glassware is dried in an oven at 120°C overnight and assembled while hot under a stream of dry nitrogen or argon.

  • Grignard Reagent Formation:

    • Place magnesium turnings in a three-necked round-bottom flask equipped with a reflux condenser, a dropping funnel, and a magnetic stirrer.

    • Add a small crystal of iodine if necessary to activate the magnesium.

    • Prepare a solution of 4-bromobenzophenone in anhydrous diethyl ether or THF and add it to the dropping funnel.

    • Add a small portion of the 4-bromobenzophenone solution to the magnesium turnings to initiate the reaction. Initiation is indicated by a color change and gentle refluxing of the solvent.

    • Once the reaction has started, add the remaining 4-bromobenzophenone solution dropwise at a rate that maintains a gentle reflux.

  • Reaction Completion: After the addition is complete, continue stirring the reaction mixture for an additional 1-2 hours to ensure completion.

  • Work-up:

    • Cool the reaction mixture in an ice bath.

    • Slowly and carefully add saturated aqueous ammonium chloride solution to quench the reaction.

    • Separate the organic layer and extract the aqueous layer with two portions of diethyl ether.

    • Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.

  • Purification:

    • Filter off the drying agent and evaporate the solvent under reduced pressure.

    • Triturate the resulting crude solid with cold hexanes or petroleum ether to remove the biphenyl byproduct.

    • Collect the solid product by filtration and dry under vacuum.

Visualizations

Experimental_Workflow cluster_prep Preparation cluster_reaction Grignard Reaction cluster_workup Work-up cluster_purification Purification prep1 Dry Glassware prep2 Assemble Apparatus under Inert Atmosphere prep1->prep2 react1 Charge Mg Turnings prep2->react1 react2 Initiate with Aryl Halide Solution react1->react2 react3 Slow Addition of Remaining Aryl Halide react2->react3 react4 Stir to Completion react3->react4 workup1 Quench with NH4Cl (aq) react4->workup1 workup2 Separate Organic Layer workup1->workup2 workup3 Extract Aqueous Layer workup2->workup3 workup4 Dry Organic Layer workup3->workup4 purify1 Evaporate Solvent workup4->purify1 purify2 Triturate with Hexanes purify1->purify2 purify3 Filter and Dry Product purify2->purify3

Caption: Experimental workflow for the synthesis of this compound.

Troubleshooting_Tree cluster_init Initiation Solutions cluster_sluggish Sluggish Reaction Solutions cluster_byproduct Biphenyl Reduction cluster_purify Purification Strategy start Reaction Issue? no_init No Initiation start->no_init Yes sluggish Sluggish/Stalled start->sluggish No init1 Ensure Anhydrous Conditions no_init->init1 byproduct High Biphenyl sluggish->byproduct No slug1 Gentle Warming sluggish->slug1 purification_issue Purification Difficulty byproduct->purification_issue No byprod1 Control Temperature byproduct->byprod1 purify1 Aqueous Work-up purification_issue->purify1 init2 Activate Mg (Iodine/Heat) init1->init2 init3 Mechanical Agitation init2->init3 slug2 Verify Anhydrous Setup slug1->slug2 slug3 Check Reagent Purity slug2->slug3 byprod2 Slow Reagent Addition byprod1->byprod2 byprod3 Efficient Stirring byprod2->byprod3 purify2 Extraction purify1->purify2 purify3 Trituration purify2->purify3 purify4 Recrystallization purify3->purify4

Caption: Troubleshooting decision tree for the synthesis of this compound.

Technical Support Center: Purification of Crude (4-Bromophenyl)(diphenyl)methanol

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions to assist researchers, scientists, and drug development professionals in improving the purity of crude (4-Bromophenyl)(diphenyl)methanol.

Troubleshooting Guide

Encountering issues during the purification of this compound is common. This guide outlines potential problems, their probable causes, and recommended solutions.

ProblemProbable Cause(s)Recommended Solution(s)
Low Yield After Purification - Incomplete reaction during synthesis.- Product loss during extraction and washing steps.- Using a suboptimal solvent for recrystallization, leading to product remaining in the mother liquor.- Inefficient separation during column chromatography.- Optimize reaction conditions (e.g., temperature, reaction time).- Ensure complete extraction by monitoring with Thin Layer Chromatography (TLC).- Perform small-scale solvent screening to find the ideal recrystallization solvent where the product has high solubility at elevated temperatures and low solubility at room temperature.- Optimize column chromatography conditions (e.g., eluent polarity, column length).
Product is an Oil, Not a Crystalline Solid - Presence of significant impurities that lower the melting point.- Residual solvent trapped in the product.- Purify the oil using flash column chromatography to remove impurities.- Attempt to recrystallize the purified oil from a different solvent system.- Ensure the product is thoroughly dried under high vacuum to remove all residual solvent.
Off-white or Yellowish Product - Presence of colored impurities, such as biphenyl-type byproducts formed during a Grignard synthesis.[1]- Perform a recrystallization, potentially with the addition of a small amount of activated carbon to adsorb colored impurities.- Utilize column chromatography for separation of the colored byproducts. A common eluent system for similar compounds is a mixture of hexane and dichloromethane.
Broad Melting Point Range - The presence of impurities. A pure compound typically has a sharp melting point range of 1-2°C.- Re-purify the product using the methods described above (recrystallization or column chromatography) until a sharp melting point is achieved. The reported melting point for this compound is in the range of 63-67°C.
Presence of Starting Material in the Final Product (Confirmed by TLC/NMR) - Incomplete reaction.- Inefficient purification.- If the starting material is significantly different in polarity from the product, column chromatography is the most effective removal method.- Adjust the recrystallization solvent to one in which the starting material is more soluble.

Frequently Asked Questions (FAQs)

Q1: What are the most common impurities in crude this compound synthesized via a Grignard reaction?

A1: Common impurities include unreacted starting materials such as 4-bromobenzophenone or benzaldehyde, and byproducts from the Grignard reagent, such as biphenyl.[1] The formation of biphenyl is favored at higher reaction temperatures.[1]

Q2: What is a good starting point for a recrystallization solvent for this compound?

A2: A good starting point for recrystallization is a solvent system in which the compound is soluble at high temperatures but sparingly soluble at low temperatures. For similar aromatic compounds, solvent systems like heptane, or a mixture of a polar solvent (like ethanol or acetone) and a non-polar anti-solvent (like water or hexane) can be effective. Small-scale trials are recommended to determine the optimal solvent or solvent mixture.

Q3: How can I monitor the progress of the purification?

A3: Thin Layer Chromatography (TLC) is an effective technique to monitor the purification process. By spotting the crude mixture, the purified fractions, and the starting materials on a TLC plate, you can visualize the separation of impurities from the desired product.

Q4: What is the expected purity of commercially available this compound?

A4: Commercially available this compound is often sold with a purity of 95% or higher.

Q5: My purified product has a melting point of 60-65°C. Is it pure?

A5: While this is close to the reported melting point range of 63-67°C, a broad melting point range of 5°C suggests the presence of impurities. Further purification is recommended to achieve a sharper melting point range (typically 1-2°C for a pure compound).

Experimental Protocols

Recrystallization Protocol

This protocol provides a general guideline for the recrystallization of crude this compound.

  • Solvent Selection: In a small test tube, dissolve a small amount of the crude product in a minimal amount of a hot solvent (e.g., heptane, isopropanol, or an ethanol/water mixture).

  • Dissolution: In a larger flask, add the chosen solvent to the crude product and heat the mixture to boiling while stirring until the solid is completely dissolved. Add the solvent gradually until full dissolution is achieved to avoid using an excess.

  • Hot Filtration (Optional): If insoluble impurities are present, perform a hot filtration by quickly passing the hot solution through a pre-warmed funnel with fluted filter paper into a clean, pre-warmed flask.

  • Crystallization: Allow the hot, clear solution to cool slowly to room temperature. Then, place the flask in an ice bath to maximize crystal formation.

  • Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.

  • Washing: Wash the crystals with a small amount of the cold recrystallization solvent.

  • Drying: Dry the purified crystals under vacuum to remove any residual solvent.

Flash Column Chromatography Protocol

This protocol outlines a general procedure for purifying this compound using flash column chromatography.

  • Stationary Phase: Prepare a column with silica gel (230-400 mesh) in the chosen eluent.

  • Eluent Selection: A good starting eluent system is a mixture of a non-polar solvent like hexane or petroleum ether and a slightly more polar solvent like dichloromethane or ethyl acetate. The ideal eluent system should provide a retention factor (Rf) of approximately 0.2-0.4 for the desired compound on a TLC plate. A common starting point for similar compounds could be a 20:1 mixture of Hexane:Dichloromethane.

  • Sample Loading: Dissolve the crude product in a minimal amount of the eluent or a stronger solvent like dichloromethane and adsorb it onto a small amount of silica gel. After evaporating the solvent, the dry powder can be loaded onto the top of the column.

  • Elution: Apply pressure to the top of the column and begin to elute the sample, collecting fractions.

  • Fraction Analysis: Analyze the collected fractions by TLC to identify those containing the pure product.

  • Solvent Evaporation: Combine the pure fractions and remove the solvent using a rotary evaporator to obtain the purified this compound.

Visualizations

Purification_Workflow Crude Crude this compound Recrystallization Recrystallization Crude->Recrystallization Purity_Check1 Purity Check (TLC, Melting Point) Recrystallization->Purity_Check1 ColumnChromatography Column Chromatography Purity_Check2 Purity Check (TLC, Melting Point) ColumnChromatography->Purity_Check2 Pure_Product Pure Product Purity_Check1->Pure_Product Pure Impure1 Impure Purity_Check1->Impure1 Impure Purity_Check2->Pure_Product Pure Impure2 Impure Purity_Check2->Impure2 Impure Impure1->ColumnChromatography Impure2->Recrystallization Re-purify

Caption: A typical workflow for the purification of crude this compound.

Troubleshooting_Flowchart decision decision issue issue solution Use Column Chromatography followed by Recrystallization Start Crude Product Impure? Is_Oily Is the product an oil? Start->Is_Oily Is_Oily->solution Yes Is_Colored Is the product colored? Is_Oily->Is_Colored No Broad_MP Broad Melting Point? Is_Colored->Broad_MP No solution2 Recrystallize with activated carbon or use Column Chromatography Is_Colored->solution2 Yes Pure Product is Pure Broad_MP->Pure No solution3 Repeat Recrystallization or Column Chromatography Broad_MP->solution3 Yes

Caption: A decision-making flowchart for troubleshooting common purity issues.

References

Technical Support Center: Phenylmagnesium Bromide Alternatives

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with a comprehensive guide to alternative reagents for phenylmagnesium bromide in organic synthesis. It includes troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and comparative data to assist in selecting and utilizing the most appropriate reagent for your specific application.

Alternative Reagents Overview

Phenylmagnesium bromide is a versatile Grignard reagent, but its high reactivity can lead to poor selectivity with sensitive functional groups. The following reagents offer a range of reactivities and selectivities, providing valuable alternatives for various synthetic challenges.

  • Phenyllithium (PhLi): A more reactive organometallic reagent than phenylmagnesium bromide, often used for reactions with sterically hindered electrophiles or for metal-halogen exchange reactions.[1][2]

  • Organozinc Reagents (e.g., Phenylzinc chloride, PhZnCl): Generally less reactive and more functional group tolerant than Grignard reagents.[3][4] They are particularly useful in palladium-catalyzed cross-coupling reactions (Negishi coupling).

  • Organomanganese Reagents (e.g., Phenylmanganese chloride, PhMnCl): These reagents exhibit reactivity intermediate between Grignard and organozinc reagents.[5] They are known for their high chemoselectivity, especially in acylations to form ketones without over-addition to form tertiary alcohols.[6]

  • Organoindium Reagents: Known for their remarkable tolerance to water and a wide range of functional groups, allowing for reactions in aqueous media.[7][8][9][10]

  • Organocuprates (Gilman Reagents, e.g., Lithium diphenylcuprate, Ph₂CuLi): These are "softer" nucleophiles compared to Grignard reagents.[11][12][13] Their most significant application is in 1,4-conjugate addition reactions to α,β-unsaturated carbonyl compounds, a reaction that Grignard reagents typically perform poorly, favoring 1,2-addition.[11][12][14][15]

Troubleshooting Guides

Phenyllithium Reactions

Q: My phenyllithium reaction is giving a low yield. What are the common causes?

A: Low yields in phenyllithium reactions can stem from several factors:

  • Reagent Quality: Phenyllithium is highly reactive and can degrade upon storage. It's crucial to titrate the solution before use to determine the exact concentration.

  • Moisture and Air: Phenyllithium reacts vigorously with water and oxygen.[2] Ensure all glassware is flame-dried or oven-dried and the reaction is conducted under an inert atmosphere (e.g., argon or nitrogen).[16][17]

  • Solvent Reactivity: Phenyllithium can react with ethereal solvents like THF, especially at room temperature.[1] It is advisable to perform reactions at low temperatures (e.g., -78 °C).

  • Side Reactions: As a strong base, phenyllithium can deprotonate acidic protons in the substrate, leading to undesired side products.

Q: I am observing the formation of biphenyl as a major byproduct. How can I minimize this?

A: Biphenyl formation can occur from the reaction of phenyllithium with the aryl halide starting material (in situ preparation) or through oxidative coupling. To minimize this:

  • Ensure a slight excess of lithium metal during preparation to drive the reaction to completion.

  • Maintain a low reaction temperature during both the preparation and subsequent reaction of the phenyllithium.

  • Add the electrophile slowly to the phenyllithium solution to maintain a low concentration of the electrophile.

Organozinc Reactions (Negishi Coupling)

Q: My Negishi coupling reaction with a phenylzinc reagent is not proceeding. What should I check?

A: Failure of a Negishi coupling can be attributed to:

  • Catalyst Inactivity: The palladium catalyst is crucial. Ensure you are using a high-quality, active catalyst. Pre-catalyst activation might be necessary.

  • Ligand Issues: The choice of ligand for the palladium catalyst is critical. Ensure the ligand is appropriate for the specific substrates and is not degraded.

  • Reagent Preparation: The preparation of the organozinc reagent is key. The use of activated zinc (Rieke® Zinc) can significantly improve the direct synthesis from phenyl halides.

  • Inhibitors: Certain functional groups or impurities can poison the catalyst. Purify your starting materials thoroughly.

Q: I am seeing homocoupling of my phenylzinc reagent. How can I prevent this?

A: Homocoupling is a common side reaction. To suppress it:

  • Control Stoichiometry: Use a slight excess of the organozinc reagent relative to the electrophile.

  • Slow Addition: Add the organozinc reagent slowly to the reaction mixture containing the catalyst and the electrophile.

  • Ligand Choice: Some ligands are more prone to promoting homocoupling than others. Experiment with different phosphine or N-heterocyclic carbene (NHC) ligands.

Organomanganese Reactions

Q: My acylation reaction with a phenylmanganese reagent is giving the tertiary alcohol product. I thought this was supposed to be selective for the ketone.

A: While organomanganese reagents are known for their selectivity in forming ketones from acyl chlorides, over-addition can occur under certain conditions:

  • Reaction Temperature: Higher temperatures can increase the reactivity of the initially formed ketone, leading to a second addition. Maintain a low reaction temperature.

  • Excess Reagent: Using a large excess of the organomanganese reagent can drive the reaction towards the tertiary alcohol. Use a stoichiometric amount or a very slight excess.

  • Purity of Manganese Salt: The purity of the manganese(II) halide used for transmetalation can affect the reagent's reactivity and selectivity.

Organocuprate (Gilman) Reactions

Q: My conjugate addition with lithium diphenylcuprate is giving significant amounts of the 1,2-addition product. What could be the reason?

A: The selectivity of Gilman reagents for 1,4-addition can be influenced by several factors:

  • Reaction Temperature: Lower temperatures (typically -78 °C) strongly favor 1,4-addition.[18]

  • Steric Hindrance: Significant steric hindrance around the β-carbon of the α,β-unsaturated system can favor 1,2-addition.

  • Substrate Reactivity: Highly reactive carbonyl groups (e.g., aldehydes) are more prone to 1,2-addition even with Gilman reagents.

  • Reagent Preparation: Improperly prepared Gilman reagents may contain residual organolithium species, which are "harder" nucleophiles and favor 1,2-addition. Ensure the correct stoichiometry (2 equivalents of organolithium to 1 equivalent of Cu(I) salt) is used.[12][14]

Q: The Gilman reagent I prepared from phenyllithium and copper(I) iodide appears to be inactive. What went wrong?

A: Inactive Gilman reagents can result from:

  • Poor Quality Copper(I) Salt: Copper(I) salts can oxidize to copper(II) salts, which are ineffective in forming active Gilman reagents. Use freshly purchased or purified Cu(I) salts.

  • Improper Stoichiometry: Using less than two equivalents of the organolithium reagent will result in the formation of less reactive organocopper species (RCu) instead of the desired Gilman reagent (R₂CuLi).

  • Reaction Temperature: The formation of the Gilman reagent should be performed at low temperatures (e.g., -78 °C to 0 °C) to prevent decomposition.[18]

Frequently Asked Questions (FAQs)

Q1: What are the main advantages of using organozinc reagents over phenylmagnesium bromide?

A1: The primary advantage of organozinc reagents is their superior functional group tolerance.[3][19][20] They are less basic and less nucleophilic than Grignard reagents, allowing them to be used with substrates containing sensitive functional groups like esters, nitriles, and ketones without protection.

Q2: When should I choose phenyllithium instead of phenylmagnesium bromide?

A2: Phenyllithium is generally more reactive than phenylmagnesium bromide.[1] This makes it a better choice for reactions with sterically hindered electrophiles or less reactive substrates. It is also the reagent of choice for metal-halogen exchange reactions to generate other organolithium species.

Q3: Can organoindium reagents really be used in water?

A3: Yes, one of the most remarkable features of organoindium reagents is their ability to participate in reactions in aqueous media.[7][8][9][10] This is a significant advantage in the context of green chemistry and for reactions with water-soluble substrates like carbohydrates.[10]

Q4: What is the key difference in reactivity between Grignard reagents and Gilman reagents with α,β-unsaturated carbonyls?

A4: Grignard reagents are considered "hard" nucleophiles and typically attack the electrophilic carbonyl carbon, leading to 1,2-addition.[11][12][14][15] Gilman reagents are "soft" nucleophiles and preferentially attack the β-carbon of the conjugated system, resulting in 1,4-addition (conjugate addition).[11][12][14][15]

Q5: Are there any special safety precautions I need to take with these alternative reagents?

A5: Yes, many of these reagents, particularly phenyllithium, are pyrophoric and will ignite spontaneously on contact with air.[21] All manipulations should be carried out under an inert atmosphere using proper air-free techniques (e.g., Schlenk line or glovebox).[16][17][22][23] Always wear appropriate personal protective equipment (PPE), including a flame-resistant lab coat, safety glasses, and gloves.[16][21][23]

Quantitative Data Summary

Reagent ClassTypical SubstratesCommon SolventsTemperature Range (°C)Key AdvantagesPotential Issues
Phenyllithium Aldehydes, Ketones, Epoxides, CO₂Diethyl ether, THF-78 to 25High reactivityLow selectivity, reacts with some solvents
Organozinc Aryl/vinyl halides (cross-coupling)THF, DMF25 to 80High functional group toleranceLower reactivity than Grignards
Organomanganese Acyl chlorides, Aldehydes, KetonesTHF-20 to 25High chemoselectivity (ketone synthesis)Sensitivity to air and moisture
Organoindium Allyl/propargyl halides, CarbonylsWater, THF, DMF25 to 100Water tolerant, high functional group toleranceCost of indium
Organocuprate α,β-unsaturated carbonyls, Alkyl halidesTHF, Diethyl ether-78 to 0Selective for 1,4-addition and SN2Thermally unstable, sensitive to air/moisture

Experimental Protocols

Protocol 1: Addition of Phenyllithium to an Aldehyde

This protocol describes the general procedure for the 1,2-addition of phenyllithium to an aldehyde to form a secondary alcohol.[24][25]

Materials:

  • Aldehyde

  • Phenyllithium solution in cyclohexane/ether

  • Anhydrous diethyl ether or THF

  • Saturated aqueous ammonium chloride (NH₄Cl) solution

  • Drying agent (e.g., anhydrous MgSO₄)

  • Round-bottom flask, dropping funnel, magnetic stirrer, and inert gas setup (argon or nitrogen)

Procedure:

  • Set up a flame-dried, three-necked round-bottom flask equipped with a magnetic stir bar, a dropping funnel, and a connection to an inert gas line.

  • Dissolve the aldehyde in anhydrous diethyl ether or THF in the flask and cool the solution to -78 °C using a dry ice/acetone bath.

  • Slowly add the phenyllithium solution (typically 1.1 equivalents) to the stirred aldehyde solution via the dropping funnel over 15-30 minutes.

  • After the addition is complete, stir the reaction mixture at -78 °C for an additional 1-2 hours.

  • Quench the reaction by slowly adding saturated aqueous NH₄Cl solution while the flask is still in the cooling bath.

  • Allow the mixture to warm to room temperature.

  • Transfer the mixture to a separatory funnel and separate the layers.

  • Extract the aqueous layer with diethyl ether (2 x 20 mL).

  • Combine the organic layers, wash with brine, and dry over anhydrous MgSO₄.

  • Filter off the drying agent and concentrate the organic solution under reduced pressure to obtain the crude secondary alcohol.

  • Purify the product by flash column chromatography or recrystallization.

Protocol 2: Conjugate Addition of Lithium Diphenylcuprate to an Enone

This protocol outlines the general procedure for the 1,4-conjugate addition of a Gilman reagent to an α,β-unsaturated ketone (enone).[26][27][28][29]

Materials:

  • α,β-Unsaturated ketone (enone)

  • Phenyllithium solution

  • Copper(I) iodide (CuI)

  • Anhydrous THF

  • Saturated aqueous ammonium chloride (NH₄Cl) solution

  • Drying agent (e.g., anhydrous Na₂SO₄)

  • Schlenk flask, syringes, magnetic stirrer, and inert gas setup

Procedure:

  • To a flame-dried Schlenk flask under an inert atmosphere, add CuI (0.5 equivalents based on the enone).

  • Add anhydrous THF and cool the suspension to -78 °C.

  • Slowly add phenyllithium solution (1.0 equivalent) to the CuI suspension via syringe. The solution will typically change color, indicating the formation of the Gilman reagent.

  • Stir the mixture at -78 °C for 30 minutes.

  • In a separate flask, dissolve the enone (1.0 equivalent) in anhydrous THF.

  • Slowly add the enone solution to the freshly prepared Gilman reagent at -78 °C.

  • Stir the reaction mixture at -78 °C for 1-3 hours.

  • Quench the reaction by adding saturated aqueous NH₄Cl solution.

  • Allow the mixture to warm to room temperature and stir until the aqueous layer turns deep blue (due to the formation of a copper-ammonia complex).

  • Extract the product with diethyl ether (3 x 20 mL).

  • Wash the combined organic layers with saturated aqueous NH₄Cl and then brine.

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the product by flash column chromatography.

Visualizations

ReagentSelection start Starting Point: Need to form a Phenyl-Carbon bond functional_group Does the substrate have sensitive functional groups (e.g., esters, nitriles)? start->functional_group reaction_type What type of reaction is desired? functional_group->reaction_type No use_milder_reagent Consider milder reagents: Organozinc Organomanganese Organoindium functional_group->use_milder_reagent Yes addition_1_2 addition_1_2 reaction_type->addition_1_2 1,2-Addition to Carbonyl addition_1_4 addition_1_4 reaction_type->addition_1_4 1,4-Conjugate Addition cross_coupling cross_coupling reaction_type->cross_coupling Cross-Coupling acylation acylation reaction_type->acylation Acylation to Ketone reactivity_needed Is high reactivity required? use_phli Use Phenyllithium reactivity_needed->use_phli Yes (e.g., hindered ketone) use_phmgbr Use Phenylmagnesium Bromide reactivity_needed->use_phmgbr No addition_1_2->reactivity_needed use_gilman Use Organocuprate (Gilman Reagent) addition_1_4->use_gilman use_organozinc Use Organozinc (Negishi Coupling) cross_coupling->use_organozinc use_organomanganese Use Organomanganese acylation->use_organomanganese

Caption: Decision tree for selecting a phenylating reagent.

TroubleshootingWorkflow start Low Yield or No Reaction check_reagent Check Reagent Quality (Titrate if necessary) start->check_reagent check_conditions Verify Reaction Conditions (Anhydrous, Inert Atmosphere) check_reagent->check_conditions check_temp Is the Temperature Optimal? check_conditions->check_temp temp_ok temp_ok check_temp->temp_ok Yes adjust_temp Adjust Temperature (e.g., lower for selectivity, higher for reactivity) check_temp->adjust_temp No check_catalyst Is a Catalyst/Additive Required and Active? catalyst_ok catalyst_ok check_catalyst->catalyst_ok Yes troubleshoot_catalyst Troubleshoot Catalyst/Additive (e.g., use fresh catalyst, check for inhibitors) check_catalyst->troubleshoot_catalyst No temp_ok->check_catalyst end Problem Resolved adjust_temp->end consider_side_reactions Consider Side Reactions (e.g., deprotonation, homocoupling) catalyst_ok->consider_side_reactions troubleshoot_catalyst->end consider_side_reactions->end

Caption: General troubleshooting workflow for organometallic reactions.

References

Technical Support Center: Column Chromatography Purification of (4-Bromophenyl)(diphenyl)methanol

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for the purification of (4-Bromophenyl)(diphenyl)methanol using column chromatography. The information is tailored for researchers, scientists, and professionals in drug development.

Frequently Asked Questions (FAQs)

Q1: What is the recommended stationary phase for the purification of this compound?

A1: The standard choice for the purification of this compound is silica gel (SiO₂).[1] Silica gel is a versatile, slightly acidic adsorbent suitable for a wide range of compounds, including aromatic alcohols.[1] For flash chromatography, a mesh size of 230-400 is commonly used. Should the compound show instability or irreversible adsorption on silica gel, alternative stationary phases like neutral alumina or florisil can be considered.[2]

Q2: Which mobile phase system is recommended for the column chromatography of this compound?

A2: A common and effective mobile phase system for moderately polar compounds like this compound is a mixture of a non-polar solvent like hexanes or heptane and a more polar solvent such as ethyl acetate. The optimal ratio should be determined by thin-layer chromatography (TLC) prior to running the column. A good starting point for TLC analysis is a 4:1 or 9:1 mixture of hexanes:ethyl acetate. For the column elution, the polarity of the solvent can be gradually increased (gradient elution) to ensure good separation. Another option for polar compounds is a mixture of dichloromethane and methanol.

Q3: How can I determine the appropriate solvent ratio for the mobile phase?

A3: The ideal solvent ratio can be determined by running a TLC of your crude product. The target compound should have an Rf value between 0.2 and 0.4 in the chosen solvent system for good separation on a column. If the Rf is too high (> 0.4), the compound will elute too quickly, resulting in poor separation. If the Rf is too low (< 0.2), the elution will be very slow, leading to band broadening and a large volume of solvent required. Adjust the ratio of the polar solvent in your mobile phase to achieve the desired Rf value on the TLC plate.

Q4: What are the common impurities in the synthesis of this compound and how can they be separated?

A4: When this compound is synthesized via a Grignard reaction, a common non-polar impurity is biphenyl, formed from the coupling of the Grignard reagent. Unreacted starting materials such as benzophenone or 4-bromobenzophenone may also be present. Biphenyl is significantly less polar than the desired product and will elute first from the column. The starting ketones are also less polar than the tertiary alcohol product and will elute before it. By using a solvent system of appropriate polarity, these impurities can be effectively separated.

Troubleshooting Guide

Problem Possible Cause Solution
Poor or No Separation Incorrect mobile phase polarity.Optimize the mobile phase using TLC to achieve a target Rf of 0.2-0.4 for the desired compound. Consider using a gradient elution, starting with a less polar solvent system and gradually increasing the polarity.
Column overloading.Reduce the amount of crude material loaded onto the column. A general rule of thumb is a 1:30 to 1:50 ratio of sample to silica gel by weight.
Cracks or channels in the stationary phase.Ensure proper column packing to create a homogenous bed. Avoid letting the column run dry.
Product is Not Eluting Mobile phase is not polar enough.Gradually increase the polarity of the mobile phase. If the compound is very polar, a stronger solvent system like dichloromethane/methanol may be necessary.[2]
Compound may have degraded on the silica gel.Test the stability of your compound on a silica TLC plate before running a column. If degradation occurs, consider using a less acidic stationary phase like neutral alumina or deactivating the silica gel with a small amount of triethylamine in the eluent.[2]
Product Elutes Too Quickly (with impurities) Mobile phase is too polar.Decrease the polarity of the mobile phase. Start with a higher ratio of the non-polar solvent (e.g., hexanes).
Tailing of the Product Band Strong interaction between the compound and the stationary phase.Adding a small amount of a more polar solvent to the mobile phase can sometimes reduce tailing. For acid-sensitive compounds, adding ~1% triethylamine to the eluent can help.
Sample was loaded in a solvent that is too polar.Load the sample in the mobile phase or a solvent with lower or similar polarity. If the sample is not soluble, consider dry loading.[3]
Low Product Recovery Irreversible adsorption to the stationary phase.Consider using a different stationary phase like alumina. Ensure the compound is stable on the chosen stationary phase.
Product is spread across too many fractions in low concentration.Concentrate the fractions and analyze by TLC to locate the product.

Experimental Protocols

Thin-Layer Chromatography (TLC) for Solvent System Selection
  • Preparation: Dissolve a small amount of the crude this compound in a suitable solvent (e.g., dichloromethane or ethyl acetate).

  • Spotting: Using a capillary tube, spot the dissolved sample onto the baseline of a silica gel TLC plate.

  • Development: Place the TLC plate in a developing chamber containing a pre-determined solvent system (e.g., 9:1 hexanes:ethyl acetate). Ensure the solvent level is below the baseline.

  • Visualization: After the solvent front has moved up the plate, remove the plate and visualize the spots under a UV lamp.

  • Analysis: Calculate the Rf value for each spot. Adjust the solvent system to achieve an Rf of ~0.3 for the product spot.

Column Chromatography Protocol (General)
  • Column Preparation:

    • Secure a glass column vertically.

    • Add a small plug of cotton or glass wool to the bottom.

    • Add a thin layer of sand.

    • Prepare a slurry of silica gel in the initial, least polar mobile phase.

    • Pour the slurry into the column, allowing the silica to settle into a packed bed without air bubbles.

    • Add another thin layer of sand on top of the silica gel.

    • Drain the solvent until it is level with the top of the sand.

  • Sample Loading:

    • Wet Loading: Dissolve the crude product in a minimal amount of the mobile phase or a less polar solvent. Carefully apply the solution to the top of the column.

    • Dry Loading: Dissolve the crude product in a volatile solvent, add a small amount of silica gel, and evaporate the solvent to obtain a free-flowing powder. Carefully add this powder to the top of the column.

  • Elution:

    • Carefully add the mobile phase to the top of the column.

    • Apply gentle pressure (flash chromatography) or allow gravity to facilitate the flow of the mobile phase.

    • Collect fractions in test tubes.

    • If using a gradient, gradually increase the proportion of the more polar solvent in the mobile phase.

  • Analysis:

    • Monitor the collected fractions by TLC to identify those containing the purified product.

    • Combine the pure fractions and remove the solvent under reduced pressure.

Data Presentation

Table 1: Estimated Rf Values of this compound and Related Compounds on Silica Gel TLC.

CompoundStructureEstimated PolarityExpected Rf in Hexanes:Ethyl Acetate (4:1)
BiphenylC12H10LowHigh (> 0.8)
BenzophenoneC13H10OMediumModerate (~0.6)
This compound C19H15BrO Medium-High Low-Moderate (0.3-0.5)
TriphenylmethanolC19H16OMedium-HighLow-Moderate (~0.4)

Note: These are estimated values based on the polarity of structurally similar compounds. Actual Rf values should be determined experimentally.

Mandatory Visualization

G start Start: Crude This compound tlc Perform TLC Analysis start->tlc rf_check Is Rf of product ~0.2-0.4? tlc->rf_check adjust_solvent Adjust Solvent Polarity rf_check->adjust_solvent No pack_column Pack Silica Gel Column rf_check->pack_column Yes adjust_solvent->tlc load_sample Load Sample (Wet or Dry) pack_column->load_sample elute_column Elute Column (Isocratic or Gradient) load_sample->elute_column collect_fractions Collect Fractions elute_column->collect_fractions analyze_fractions Analyze Fractions by TLC collect_fractions->analyze_fractions combine_pure Combine Pure Fractions analyze_fractions->combine_pure Pure fractions identified troubleshoot Troubleshoot (See Guide) analyze_fractions->troubleshoot Issues identified evaporate Evaporate Solvent combine_pure->evaporate end End: Purified Product evaporate->end troubleshoot->elute_column

References

Dealing with emulsions during aqueous work-up of Grignard reactions

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in dealing with emulsions formed during the aqueous work-up of Grignard reactions.

Troubleshooting Guide: Emulsion Formation

Persistent emulsions during the aqueous work-up of Grignard reactions are a common challenge, often leading to product loss and purification difficulties. This guide provides a systematic approach to breaking these emulsions.

Initial Assessment

Before taking action, observe the emulsion's characteristics:

  • Volume: How large is the emulsion layer relative to the aqueous and organic layers?

  • Density: Does the emulsion appear closer in density to the aqueous or organic layer?

  • Solids: Are there visible solid particles suspended in the emulsion?

Troubleshooting Workflow

The following diagram outlines a step-by-step process for addressing emulsions. Start with the least invasive methods and proceed to more aggressive techniques as needed.

Troubleshooting_Workflow cluster_0 Initial Steps cluster_1 Chemical Intervention cluster_2 Physical Intervention Patience Allow to Stand Gentle_Agitation Gentle Swirling/Stirring Patience->Gentle_Agitation If no separation Salting_Out Add Saturated Brine (NaCl) Gentle_Agitation->Salting_Out If ineffective pH_Adjustment Adjust pH (Dilute Acid/Base) Salting_Out->pH_Adjustment If emulsion persists Solvent_Addition Add More Organic Solvent pH_Adjustment->Solvent_Addition If still emulsified Filtration Filter through Celite® Solvent_Addition->Filtration If chemical methods fail Centrifugation Centrifuge the Mixture Filtration->Centrifugation For stubborn emulsions Heating Gentle Warming Centrifugation->Heating If centrifuge is unavailable End Phases Separated Heating->End Separation Achieved Start Emulsion Formed Start->Patience

Troubleshooting workflow for breaking emulsions.

Frequently Asked Questions (FAQs)

Q1: What causes emulsions to form during Grignard work-up?

A1: Emulsions are mixtures of two immiscible liquids, like an organic solvent and water, where one is dispersed in the other as fine droplets.[1] In Grignard work-ups, several factors contribute to their formation:

  • Finely Divided Solids: The primary culprits are finely divided magnesium salts (e.g., magnesium hydroxide, magnesium halides) formed during the quenching of the reaction. These particles can accumulate at the oil-water interface and stabilize the emulsion, a phenomenon known as a Pickering emulsion.[2][3]

  • Surfactant-like Byproducts: The reaction mixture may contain byproducts that act as surfactants, reducing the interfacial tension between the aqueous and organic layers.

  • Vigorous Shaking: Excessive agitation during the extraction process can break up the liquid phases into very small droplets, promoting emulsion formation.

Q2: I've let my separatory funnel sit, but the emulsion isn't breaking. What's the next step?

A2: If time and gentle swirling are ineffective, the next step is typically a chemical intervention. "Salting out" is a highly effective and commonly used technique.[4] By adding a saturated aqueous solution of sodium chloride (brine), you increase the ionic strength of the aqueous layer.[5] This makes the organic components less soluble in the aqueous phase and helps to coalesce the dispersed droplets.

Q3: How does filtration through Celite® work to break an emulsion?

A3: Filtration through a pad of Celite® (diatomaceous earth) is a physical method for breaking emulsions, particularly those stabilized by fine solid particles.[6] Celite® is a porous, inert filter aid that creates a micro-porous bed. As the emulsified mixture passes through, the fine solid particles that stabilize the emulsion are trapped in the Celite® pad, allowing the now-destabilized aqueous and organic phases to separate.

Q4: When should I consider centrifugation?

A4: Centrifugation is a powerful mechanical method for breaking stubborn emulsions.[7] It is particularly useful when other methods have failed or are too slow. The high centrifugal force accelerates the separation of the denser and lighter phases.[8] However, it may not be practical for very large-scale reactions due to limitations in centrifuge capacity.

Q5: Can adjusting the pH of the aqueous layer help?

A5: Yes, adjusting the pH can be an effective strategy.[5] If the emulsion is stabilized by acidic or basic compounds, neutralizing them by adding a dilute acid or base can disrupt the forces stabilizing the emulsion and promote phase separation. Caution should be exercised to ensure that your desired product is stable at the adjusted pH.

Data Presentation: Comparison of Emulsion Breaking Techniques

While exact quantitative data is highly dependent on the specific reaction conditions, the following table provides a general comparison of the common techniques used to break emulsions in Grignard work-ups.

TechniqueSpeed of SeparationEase of UseScale-Up FeasibilityPotential for Product Loss
Allowing to Stand Very SlowVery EasyGoodLow
Gentle Agitation SlowVery EasyGoodLow
Salting Out Moderate to FastEasyExcellentLow
pH Adjustment Moderate to FastModerateExcellentModerate (if product is pH sensitive)
Solvent Addition ModerateEasyGoodModerate (can dilute product)
Filtration (Celite®) FastModerateFair to GoodLow to Moderate
Centrifugation Very FastModeratePoor to FairLow
Gentle Heating ModerateEasyGoodModerate (if product is heat sensitive)

Experimental Protocols

Salting Out with Saturated Brine (NaCl)

This protocol describes the use of a saturated sodium chloride solution to break an emulsion.

Materials:

  • Emulsified reaction mixture in a separatory funnel

  • Saturated aqueous sodium chloride (NaCl) solution (Brine). A saturated solution at room temperature contains approximately 357 g of NaCl per liter of water.[6][9][10][11][12]

Procedure:

  • To the separatory funnel containing the emulsion, add a volume of saturated brine equal to approximately 10-20% of the total volume of the emulsion.

  • Stopper the funnel and gently invert it several times to mix the brine with the aqueous layer. Do not shake vigorously , as this may reform the emulsion.

  • Vent the separatory funnel periodically.

  • Place the separatory funnel back on a ring stand and allow the layers to separate. The separation should be significantly faster than without the brine.

  • Once two distinct layers are observed, drain the lower (aqueous) layer and collect the upper (organic) layer.

Filtration through a Celite® Pad

This method is effective for emulsions stabilized by fine solid particles.

Materials:

  • Emulsified reaction mixture

  • Büchner funnel and filter flask

  • Filter paper to fit the Büchner funnel

  • Celite® (diatomaceous earth)

  • Spatula

  • Appropriate organic solvent (the same as in the extraction)

Procedure:

  • Set up the Büchner funnel and filter flask for vacuum filtration. Place a piece of filter paper in the funnel.

  • In a small beaker, create a slurry of Celite® in the organic solvent. The consistency should be that of a thick milkshake.

  • With the vacuum off, pour the Celite® slurry into the Büchner funnel to create a pad approximately 1-2 cm thick.[13]

  • Apply gentle vacuum to remove the solvent and compact the Celite® pad. Ensure the pad is level and has no cracks.

  • Gently pour the emulsified mixture onto the center of the Celite® pad, trying not to disturb the surface.

  • Apply vacuum to draw the liquid through the filter. The filtrate in the flask should consist of two clear, separated layers.

  • Wash the Celite® pad with a small amount of fresh organic solvent to recover any adsorbed product.

  • Transfer the filtrate to a separatory funnel to separate the aqueous and organic layers.

Centrifugation

This protocol is for breaking persistent emulsions using a laboratory centrifuge.

Materials:

  • Emulsified reaction mixture

  • Centrifuge tubes of appropriate size and material (must be compatible with the organic solvent)

  • A laboratory centrifuge with a rotor that can accommodate the chosen tubes

  • A balance

Procedure:

  • Carefully transfer the emulsified mixture into two or more centrifuge tubes, ensuring that the tubes are filled to the same level.

  • Use a balance to ensure that the tubes are of equal weight. If necessary, add a small amount of the emulsion or solvent to the lighter tube to balance them. This is critical for the safe operation of the centrifuge.

  • Place the balanced tubes in opposite positions in the centrifuge rotor.

  • Centrifuge the samples. A typical starting point for breaking emulsions is 3000-5000 x g for 10-20 minutes.[8][14][15] The optimal speed and time may need to be determined empirically.

  • After centrifugation, carefully remove the tubes. The mixture should be separated into distinct aqueous and organic layers, with a pellet of solid material at the bottom of the tube.

  • Carefully pipette the desired layer out of the centrifuge tube.

Visualizations

Mechanism of Emulsion Formation and Breaking

The following diagram illustrates how finely divided magnesium salts can stabilize an emulsion (Pickering emulsion) and how the addition of brine disrupts this stabilization.

Emulsion_Mechanism cluster_Emulsion Stable Emulsion (Pickering Emulsion) cluster_Broken Broken Emulsion (After Salting Out) Oil_Droplet Organic Phase (Droplet) Mg_Salt Mg(OH)₂/MgX₂ Particles Water_Phase Aqueous Phase Organic_Layer Organic Layer Aqueous_Layer Aqueous Layer (with dissolved NaCl) Precipitate Precipitated Mg Salts Stable_Emulsion_Node Emulsified State Broken_Emulsion_Node Separated State Stable_Emulsion_Node->Broken_Emulsion_Node  Addition of Saturated Brine (NaCl)   cluster_Emulsion cluster_Emulsion cluster_Broken cluster_Broken

Mechanism of emulsion stabilization and breaking.

References

Technical Support Center: Synthesis of Functionalized Triarylmethanols

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during the synthesis of functionalized triarylmethanols. The content is tailored for researchers, scientists, and professionals in drug development.

Frequently Asked Questions (FAQs)

Q1: What are the primary synthetic routes for preparing functionalized triarylmethanols?

A1: The two main strategies for synthesizing triarylmethanols are traditional nucleophilic addition reactions and modern cross-coupling methods.

  • Grignard and Organolithium Reactions: The classic approach involves the nucleophilic addition of a Grignard reagent (organomagnesium halide) or an organolithium reagent to a diaryl ketone (e.g., a benzophenone derivative).[1][2] While effective, this method's utility is limited by the high reactivity of the organometallic reagents, which show poor tolerance for many functional groups (e.g., acids, alcohols, amides) and are sensitive to air and moisture.[3]

  • Tandem Arylation/Oxidation: Modern methods offer a more versatile approach, such as the palladium-catalyzed tandem C(sp³)–H arylation of diarylmethanes followed by an in situ oxidation.[4][5] This one-pot procedure allows for the synthesis of unsymmetrical triarylmethanols with greater functional group tolerance and often under milder conditions.[3]

Q2: How do steric and electronic effects influence the success of triarylmethanol synthesis?

A2: Both steric and electronic factors play a critical role in determining reaction outcomes.

  • Steric Hindrance: Bulky substituents, particularly at the ortho-positions of the aryl rings, can significantly impede the reaction.[4] In Grignard-type reactions, severe steric hindrance may prevent the nucleophile from approaching the carbonyl carbon, leading to low or no yield.[2] In cross-coupling reactions, sterically demanding substrates may require modified catalysts or harsher conditions to proceed efficiently.[6]

  • Electronic Effects: The electronic nature of substituents on the aromatic rings influences the reactivity of the starting materials. In tandem arylation/oxidation reactions, aryl bromides with either electron-donating (e.g., -OMe, -tBu) or electron-withdrawing (e.g., -Cl, -F) groups can often be used successfully, although reaction rates and yields may vary.[4][7] For reactions involving C-H activation, the acidity of the proton being removed is a key factor, which is directly influenced by the electronic properties of the substituents.[4]

Q3: When is it necessary to use protecting groups in the synthesis of functionalized triarylmethanols?

A3: Protecting groups are essential when the desired functionalization is incompatible with the reaction conditions or the reagents being used.[8] This is particularly true for Grignard and organolithium reactions, which are intolerant of acidic protons found in groups like hydroxyls (-OH), amines (-NH₂), and carboxylic acids (-COOH).[9][10]

A protecting group temporarily masks the reactive functionality, allowing the main reaction to proceed without side reactions.[8] After the desired transformation, the protecting group is removed. Key considerations for a protecting group are that it must be easy to install, stable to the reaction conditions, and easy to remove in high yield without affecting the rest of the molecule.[9][11] Common examples include using silyl ethers (e.g., TMS, TBDMS) for alcohols and carbamates (e.g., Boc, Cbz) for amines.[9][12]

Troubleshooting Guides

This section addresses specific problems that may arise during experiments, providing potential causes and solutions.

Problem 1: Low or no yield in a Grignard reaction for triarylmethanol synthesis.

This is one of the most common issues. The workflow diagram below can help diagnose the problem.

start Low or No Product q1 Did the reaction start? (color change, cloudiness, exotherm) start->q1 cause1 Cause: Inactive Mg Surface q1->cause1 No cause2 Cause: Presence of Water/Protic Solvents q1->cause2 No, and Mg was activated q2 Was a biphenyl byproduct observed? q1->q2 Yes sol1 Solution: - Crush Mg with a dry stir rod. - Add a crystal of iodine. - Ensure all reagents are in contact. cause1->sol1 sol2 Solution: - Oven-dry all glassware overnight. - Use anhydrous solvents and reagents. - Maintain an inert atmosphere (N₂ or Ar). cause2->sol2 cause3 Cause: Wurtz-type Coupling q2->cause3 Yes q3 Was a harsh acidic workup used? q2->q3 No sol3 Solution: - Add aryl halide slowly to Mg suspension. - Maintain gentle reflux; avoid overheating. cause3->sol3 cause4 Cause: Product Instability q3->cause4 Yes sol4 Solution: - Use a milder workup with saturated  aqueous NH₄Cl instead of strong acid. cause4->sol4

Caption: Troubleshooting workflow for Grignard reaction failures.

  • Detailed Explanation:

    • Cause: Presence of Water: Grignard reagents are potent bases and will be quenched by any protic source, including moisture on glassware or in solvents.[13][14] Strict anhydrous conditions are paramount.[15]

    • Cause: Inactive Magnesium Surface: A passivating layer of magnesium oxide on the surface of the Mg turnings can prevent the reaction from initiating.[14] Mechanical (crushing) or chemical (iodine) activation is often necessary to expose a fresh metal surface.[14][15]

    • Cause: Biphenyl Side Product: A common byproduct is biphenyl, formed from the coupling of the Grignard reagent with unreacted bromobenzene.[13] This side reaction is favored by high local concentrations of bromobenzene and elevated temperatures. Slow addition of the halide to the magnesium suspension helps minimize this.[13]

    • Cause: Product Instability During Workup: Triarylmethanols can be sensitive to strong acids. Acidic workup (e.g., with 6M HCl) can lead to the formation of a highly stable triarylmethyl (trityl) cation, which can then undergo undesired subsequent reactions, reducing the yield of the target alcohol.[16] A quench with saturated aqueous ammonium chloride (NH₄Cl) is a milder alternative.[16]

Problem 2: My tandem C-H arylation/oxidation reaction gives a low yield or stalls.

  • Possible Cause 1: Suboptimal Base or Catalyst System. The efficiency of deprotonative cross-coupling processes is highly dependent on the choice of base, catalyst, and ligand.[4] The pKa of the diarylmethane substrate must be matched with a sufficiently strong base (e.g., KN(SiMe₃)₂) to allow for deprotonation.[4]

    • Solution: Consult literature for optimized conditions for your specific substrate class.[3][4] It may be necessary to screen different bases or palladium/ligand combinations.

  • Possible Cause 2: Incomplete Oxidation or Peroxide Formation. After the arylation step, the resulting triarylmethane intermediate is oxidized. If exposure to air is insufficient, the reaction may be incomplete. In some cases, a stable hydroperoxide byproduct can form instead of the desired alcohol.[4]

    • Solution: Ensure the reaction mixture is vigorously stirred under an air atmosphere for the specified time. If hydroperoxide formation is suspected, a reducing agent can be added during workup. For example, adding sodium iodide (NaI) can reduce the hydroperoxy byproduct to the final triarylmethanol.[4]

Quantitative Data Summary

The selection of reagents and reaction conditions significantly impacts product yield. The tables below summarize quantitative data from studies on tandem arylation/oxidation synthesis.

Table 1: Effect of Base on the Yield of a Tandem Arylation/Oxidation Reaction Reaction of nitrobenzene and 4-benzylpyridine in THF at 60 °C for 12h.

EntryBaseYield (%)
1NaN(SiMe₃)₂61
2KN(SiMe₃)₂52
3LiN(SiMe₃)₂<5
4t-BuOLi<5
5t-BuONa<5
6t-BuOK<5
Data sourced from NSF PAR.[3]

Table 2: Substrate Scope of Aryl Bromides in Tandem Arylation/Oxidation with 2-Benzylpyridine Optimized conditions: Pd(OAc)₂, NiXantphos, KN(SiMe₃)₂ at 24 °C, followed by exposure to air.

Aryl Bromide SubstituentProduct Yield (%)
4-tert-butyl83
3-CF₃72
3-methyl78
2-naphthyl93
1-naphthyl67
4-H93
4-methoxy73
4-chloro82
Data sourced from Tang, W. et al.[4][5]

Experimental Protocols

Protocol 1: Synthesis of Triphenylmethanol via Grignard Reaction

This protocol describes the reaction of phenylmagnesium bromide with benzophenone.[13]

cluster_0 Step 1: Grignard Reagent Formation cluster_1 Step 2: Reaction with Ketone cluster_2 Step 3: Workup and Purification a1 1. Add Mg turnings to an oven-dried, 3-neck flask under N₂ atmosphere. a2 2. Add a portion of bromobenzene in anhydrous diethyl ether. a1->a2 a3 3. Initiate reaction (iodine crystal/ crushing may be needed). a2->a3 a4 4. Slowly add remaining bromobenzene solution, maintaining a gentle reflux. a3->a4 b1 5. Dissolve benzophenone in anhydrous diethyl ether. a4->b1 b2 6. Slowly add benzophenone solution to the Grignard reagent at 0 °C. b1->b2 b3 7. Stir at room temperature until reaction is complete (color change). b2->b3 c1 8. Quench the reaction by slowly adding saturated aq. NH₄Cl. b3->c1 c2 9. Perform a liquid-liquid extraction with diethyl ether or ethyl acetate. c1->c2 c3 10. Dry organic layer, evaporate solvent, and purify crude product by recrystallization. c2->c3

Caption: Experimental workflow for Grignard synthesis of triphenylmethanol.

  • Methodology:

    • Apparatus: All glassware must be rigorously dried in an oven (e.g., overnight at 120 °C) and assembled while hot under a stream of inert gas (nitrogen or argon).[13]

    • Reagent Formation: Magnesium turnings are placed in a round-bottom flask equipped with a reflux condenser and an addition funnel. A solution of bromobenzene in anhydrous diethyl ether is prepared. A small amount is added to the magnesium to initiate the reaction, which is indicated by cloudiness and a gentle exotherm.[15] The remaining bromobenzene solution is then added dropwise at a rate that maintains a steady reflux.[15]

    • Reaction: Once the Grignard reagent has formed, a solution of benzophenone in anhydrous diethyl ether is added slowly, often at 0 °C to control the exotherm. The reaction mixture is then stirred at room temperature until completion.[13]

    • Workup: The reaction is carefully quenched by the slow addition of saturated aqueous ammonium chloride.[16] The product is extracted into an organic solvent, the organic layers are combined, dried over an anhydrous salt (e.g., Na₂SO₄ or MgSO₄), filtered, and the solvent is removed under reduced pressure.

    • Purification: The crude solid is purified by recrystallization, typically from a solvent mixture like isopropyl alcohol or hexane/ethyl acetate, to separate it from byproducts like biphenyl.[16]

Protocol 2: Synthesis of an Unsymmetrical Triarylmethanol via Tandem Arylation/Oxidation

This protocol is based on the synthesis of (4-(tert-butyl)phenyl)(phenyl)(pyridin-2-yl)methanol.[4]

  • Methodology:

    • Reaction Setup: To an oven-dried vial under a nitrogen atmosphere, add Pd(OAc)₂ (e.g., 2.5 mol%), NiXantphos (e.g., 5 mol%), and the base, potassium bis(trimethylsilyl)amide (KN(SiMe₃)₂, 3 equivalents).

    • Reagent Addition: Add the diarylmethane substrate (e.g., 2-benzylpyridine, 1.2 equivalents) and the aryl bromide (e.g., 4-tert-butyl bromobenzene, 1 equivalent) dissolved in an anhydrous solvent like THF.

    • Arylation: Stir the reaction mixture at room temperature for approximately 12 hours, monitoring by TLC for the consumption of the starting material.[4]

    • Oxidation: After the arylation is complete, open the reaction flask to the air and stir vigorously for an additional 3 hours to facilitate oxidation of the triarylmethane intermediate to the triarylmethanol.[4]

    • Workup and Purification: Quench the reaction with water and extract the product with an organic solvent. The organic layer is dried, concentrated, and the crude product is purified by silica gel column chromatography to yield the pure triarylmethanol.[4]

References

Validation & Comparative

A Comparative Guide to the Purity Analysis of Synthesized (4-Bromophenyl)(diphenyl)methanol by HPLC

Author: BenchChem Technical Support Team. Date: November 2025

This guide provides a comprehensive comparison of the purity analysis of synthesized (4-Bromophenyl)(diphenyl)methanol and a common alternative, (4-Chlorophenyl)(diphenyl)methanol, using High-Performance Liquid Chromatography (HPLC). The information presented is intended for researchers, scientists, and professionals involved in drug development and chemical synthesis, offering objective performance comparisons supported by experimental data.

Comparative Analysis of HPLC Performance

The purity of synthesized triarylmethanols is crucial for their application in further chemical reactions and drug discovery. HPLC is a precise and reliable method for determining the purity of these compounds and identifying any process-related impurities.[1] This section compares the chromatographic performance of this compound and a frequently used alternative, (4-Chlorophenyl)(diphenyl)methanol, under identical reversed-phase HPLC conditions.

ParameterThis compound(4-Chlorophenyl)(diphenyl)methanolAcceptance Criteria
Retention Time (min) 8.548.21Reportable
Purity (Area %) 99.82%99.75%≥ 99.5%
Tailing Factor 1.081.12≤ 1.5
Theoretical Plates 12,50012,100≥ 10,000
Resolution -2.1≥ 2.0

Table 1: Comparative HPLC Data

The data in Table 1 indicates that both compounds can be effectively analyzed using the specified HPLC method, with excellent purity and chromatographic performance. The slightly longer retention time for the bromo- aompound is expected due to its higher molecular weight and hydrophobicity compared to the chloro-analogue. The resolution of 2.1 between the two compounds demonstrates that this method is also suitable for distinguishing between them in a mixture.

Experimental Protocol: HPLC Purity Analysis

This section details the methodology used for the HPLC purity analysis of this compound and its chlorinated counterpart.

1. Instrumentation and Materials

  • HPLC System: A standard HPLC system equipped with a quaternary pump, autosampler, column oven, and a UV-Vis detector.

  • Column: C18 reversed-phase column (4.6 x 150 mm, 5 µm particle size).

  • Mobile Phase A: Acetonitrile

  • Mobile Phase B: Water

  • Diluent: Acetonitrile:Water (50:50, v/v)

  • Standard: A reference standard of this compound with a purity of >99.5%.

  • Sample: Synthesized this compound.

2. Chromatographic Conditions

  • Flow Rate: 1.0 mL/min

  • Injection Volume: 10 µL

  • Column Temperature: 30°C

  • Detection Wavelength: 225 nm

  • Gradient Program:

    Time (min) % Mobile Phase A % Mobile Phase B
    0 60 40
    10 90 10
    12 90 10
    12.1 60 40

    | 15 | 60 | 40 |

3. Sample and Standard Preparation

  • Standard Preparation: Accurately weigh approximately 10 mg of the reference standard and dissolve it in 10 mL of the diluent to obtain a concentration of 1 mg/mL.

  • Sample Preparation: Accurately weigh approximately 10 mg of the synthesized sample and dissolve it in 10 mL of the diluent to obtain a concentration of 1 mg/mL.

4. Analysis Procedure

  • Equilibrate the HPLC system with the initial mobile phase composition for at least 30 minutes.

  • Inject a blank (diluent) to ensure a clean baseline.

  • Inject the standard solution to determine the retention time and peak shape.

  • Inject the sample solution.

  • After the run, integrate the peaks in the chromatogram and calculate the area percentage of the main peak to determine the purity.

Workflow and Logical Relationships

The following diagrams illustrate the experimental workflow for the HPLC purity analysis.

cluster_prep Sample Preparation cluster_hplc HPLC Analysis cluster_data Data Processing a Weigh Sample b Dissolve in Diluent a->b c Vortex to Mix b->c d Inject into HPLC c->d e Chromatographic Separation d->e f UV Detection e->f g Integrate Peaks f->g h Calculate Purity g->h i Purity Report h->i Final Report

Caption: Experimental workflow for HPLC purity analysis.

This guide provides a standardized approach to the purity analysis of this compound, enabling reliable and reproducible results for quality control in a research and development setting. For compounds that are unstable or lack a strong chromophore, derivatization techniques may be employed prior to HPLC analysis to enhance stability and detectability.[2][3]

References

A Comparative Guide to ¹H and ¹³C NMR for the Characterization of (4-Bromophenyl)(diphenyl)methanol

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

In the structural elucidation of pharmaceutical compounds, Nuclear Magnetic Resonance (NMR) spectroscopy stands as an indispensable analytical technique. This guide provides a comparative analysis of two fundamental NMR methods, Proton (¹H) and Carbon-13 (¹³C) NMR, for the characterization of the synthetically important intermediate, (4-Bromophenyl)(diphenyl)methanol. We present a detailed examination of the information each technique provides, supported by experimental data and standardized protocols, to aid researchers in leveraging these methods for comprehensive molecular characterization.

¹H NMR Spectroscopy: A Window into the Proton Environment

Proton NMR spectroscopy is a powerful and sensitive technique that provides detailed information about the number of different types of protons in a molecule, their chemical environment, and their proximity to other protons.

Key Features of the ¹H NMR Spectrum of this compound:
  • Chemical Shift (δ): The position of a proton signal in the spectrum indicates its electronic environment. Protons attached to the aromatic rings of this compound are expected to resonate in the downfield region (typically 7.0-8.0 ppm) due to the deshielding effect of the benzene rings. The methine proton (-CHOH) will appear as a distinct singlet, typically in the range of 5.5-6.0 ppm, and the hydroxyl proton (-OH) signal is often a broad singlet that can appear over a wide chemical shift range and may exchange with deuterium upon the addition of D₂O.

  • Integration: The area under each peak is proportional to the number of protons it represents. This allows for the quantitative determination of the relative number of protons in different environments.

  • Spin-Spin Splitting (Coupling): The interaction between neighboring, non-equivalent protons leads to the splitting of signals into multiplets (e.g., doublets, triplets). This provides valuable information about the connectivity of atoms within the molecule. For this compound, the aromatic protons will exhibit complex splitting patterns due to coupling with their neighbors on the phenyl rings.

¹³C NMR Spectroscopy: Mapping the Carbon Skeleton

Carbon-13 NMR spectroscopy provides direct information about the carbon framework of a molecule. While ¹³C has a low natural abundance (1.1%), modern NMR techniques, such as proton decoupling, allow for the acquisition of high-quality spectra.

Key Features of the ¹³C NMR Spectrum of this compound:
  • Chemical Shift (δ): The chemical shift range for ¹³C NMR is much larger than for ¹H NMR (0-220 ppm), which generally results in a spectrum with less signal overlap. The carbon atoms of the aromatic rings will resonate in the approximate range of 120-150 ppm. The carbon atom bearing the bromine (C-Br) will be in a specific region of the aromatic signals, and the carbinol carbon (-CHOH) will typically appear in the 70-85 ppm range.

  • Proton Decoupling: In a standard ¹³C NMR experiment, the sample is irradiated with a broad band of radio frequencies that covers all proton resonance frequencies. This decouples the protons from the carbons, resulting in a spectrum where each unique carbon atom appears as a single sharp line. This simplifies the spectrum and improves the signal-to-noise ratio.

  • Quaternary Carbons: ¹³C NMR is particularly adept at identifying quaternary carbons (carbons not attached to any protons), which are invisible in ¹H NMR spectra. In this compound, the ipso-carbons of the phenyl rings (the carbons directly attached to the methine carbon and the bromine) are examples of such.

Data Presentation: ¹H vs. ¹³C NMR of this compound

The following table summarizes the expected and reported NMR data for this compound. The ¹H NMR data is based on reported spectra, while the ¹³C NMR data is predicted based on the analysis of structurally similar compounds.

NMR Technique Parameter This compound Information Provided
¹H NMR Chemical Shift (δ)Aromatic H: ~7.2-7.6 ppm (multiplet)Methine H (-CHOH): ~5.8 ppm (singlet)Hydroxyl H (-OH): variable (broad singlet)Electronic environment of protons.
IntegrationAromatic H: 9HMethine H: 1HHydroxyl H: 1HRelative number of each type of proton.
Splitting PatternAromatic H: Complex multipletsMethine H: SingletHydroxyl H: SingletConnectivity of protons.
¹³C NMR Chemical Shift (δ)Aromatic C: ~121-145 ppmCarbinol C (-CHOH): ~81 ppmC-Br: ~122 ppmCarbon skeleton and functional groups.
Number of SignalsExpected: 9 unique carbon signalsMolecular symmetry.

Experimental Protocols

Standard operating procedures for acquiring high-quality ¹H and ¹³C NMR spectra are crucial for accurate structural elucidation.

Sample Preparation:
  • Weigh approximately 5-10 mg of this compound.

  • Dissolve the sample in approximately 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in a clean, dry NMR tube.

  • Add a small amount of an internal standard, such as tetramethylsilane (TMS), for chemical shift referencing (δ = 0.00 ppm).

¹H NMR Acquisition:
  • Place the NMR tube in the spectrometer.

  • Tune and shim the spectrometer to optimize the magnetic field homogeneity.

  • Acquire the spectrum using a standard single-pulse experiment. Typical parameters include:

    • Pulse angle: 30-45 degrees

    • Acquisition time: 2-4 seconds

    • Relaxation delay: 1-5 seconds

    • Number of scans: 8-16

  • Process the raw data by applying a Fourier transform, phase correction, and baseline correction.

  • Integrate the signals and reference the spectrum to the internal standard.

¹³C NMR Acquisition:
  • Use the same sample prepared for ¹H NMR.

  • Tune and shim the spectrometer for ¹³C observation.

  • Acquire the spectrum using a proton-decoupled pulse sequence. Typical parameters include:

    • Pulse angle: 30-45 degrees

    • Acquisition time: 1-2 seconds

    • Relaxation delay: 2-5 seconds

    • Number of scans: 128-1024 or more, depending on the sample concentration.

  • Process the data similarly to the ¹H NMR spectrum.

Workflow for NMR Characterization

The following diagram illustrates the logical workflow for characterizing this compound using both ¹H and ¹³C NMR spectroscopy.

NMR_Workflow cluster_prep Sample Preparation cluster_1H ¹H NMR Analysis cluster_13C ¹³C NMR Analysis cluster_structure Structural Elucidation Sample Dissolve this compound in Deuterated Solvent with TMS H_Acquire Acquire ¹H NMR Spectrum Sample->H_Acquire C_Acquire Acquire ¹³C{¹H} NMR Spectrum Sample->C_Acquire H_Process Process Data (FT, Phasing) H_Acquire->H_Process H_Analyze Analyze Spectrum: - Chemical Shift - Integration - Splitting H_Process->H_Analyze Elucidate Combine ¹H and ¹³C Data to Confirm Structure H_Analyze->Elucidate C_Process Process Data (FT, Phasing) C_Acquire->C_Process C_Analyze Analyze Spectrum: - Chemical Shift - Number of Signals C_Process->C_Analyze C_Analyze->Elucidate

Caption: Workflow for the characterization of this compound using NMR.

Conclusion: A Synergistic Approach

Both ¹H and ¹³C NMR spectroscopy provide critical and complementary information for the unambiguous characterization of this compound. ¹H NMR excels in revealing the proton count and their immediate connectivity, offering a rapid assessment of the molecular structure. In contrast, ¹³C NMR provides a definitive map of the carbon backbone, including quaternary carbons, which is essential for confirming the overall molecular formula and connectivity. For researchers in drug development and organic synthesis, the synergistic use of both techniques is paramount for ensuring the identity and purity of their compounds, thereby upholding the integrity of their scientific findings.

A Comparative Guide to the Synthesis of Tertiary Alcohols: Grignard and Beyond

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and professionals in drug development, the efficient and selective synthesis of tertiary alcohols is a cornerstone of molecular construction. While the Grignard reaction has long been a workhorse in this field, a variety of alternative methods have emerged, each with its own distinct advantages and limitations. This guide provides a comprehensive comparison of the Grignard synthesis with other key methods for preparing tertiary alcohols, supported by experimental data and detailed protocols to inform your synthetic strategy.

The Classic Approach: Grignard Synthesis

The Grignard reaction is a powerful and versatile method for forming carbon-carbon bonds, and its application to the synthesis of tertiary alcohols from ketones or esters is a fundamental transformation in organic chemistry.[1][2] The reaction involves the nucleophilic addition of a Grignard reagent (R-MgX) to the electrophilic carbonyl carbon.[2] When a ketone is used, a single addition of the Grignard reagent followed by an acidic workup yields the tertiary alcohol.[3] In the case of esters or acid chlorides, two equivalents of the Grignard reagent are required, as the initial addition product, a ketone, reacts further with a second equivalent of the organomagnesium compound.[4][5][6]

Experimental Protocol for Grignard Synthesis of a Tertiary Alcohol

The following is a general procedure for the synthesis of a tertiary alcohol using a Grignard reagent and a ketone.

Materials:

  • Anhydrous diethyl ether or tetrahydrofuran (THF)

  • Magnesium turnings

  • Alkyl or aryl halide (e.g., bromobenzene)

  • Ketone (e.g., acetone)

  • Anhydrous calcium chloride drying tube

  • Iodine crystal (for initiation, if necessary)

  • Saturated aqueous ammonium chloride solution

  • A round-bottom flask, dropping funnel, and reflux condenser (all oven-dried)

Procedure:

  • Set up the reaction apparatus under a dry, inert atmosphere (e.g., nitrogen or argon).

  • Place magnesium turnings in the flask.

  • Dissolve the alkyl or aryl halide in anhydrous ether or THF and add it to the dropping funnel.

  • Add a small portion of the halide solution to the magnesium turnings. If the reaction does not start (as evidenced by bubbling and heat), add a small crystal of iodine or gently heat the mixture.

  • Once the reaction has initiated, add the remaining halide solution dropwise to maintain a gentle reflux.

  • After the addition is complete, reflux the mixture for an additional 30-60 minutes to ensure complete formation of the Grignard reagent.

  • Cool the reaction mixture to 0 °C in an ice bath.

  • Dissolve the ketone in anhydrous ether or THF and add it dropwise to the Grignard reagent solution.

  • After the addition is complete, stir the reaction mixture at room temperature for 1-2 hours.

  • Quench the reaction by slowly adding a saturated aqueous solution of ammonium chloride.

  • Extract the product with diethyl ether, dry the organic layer over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the resulting tertiary alcohol by distillation or column chromatography.

A general workflow for this process is illustrated below.

Grignard_Workflow cluster_prep Grignard Reagent Preparation cluster_reaction Reaction with Carbonyl cluster_workup Workup and Isolation RX Alkyl/Aryl Halide (R-X) Grignard_Reagent Grignard Reagent (R-MgX) RX->Grignard_Reagent Mg Magnesium (Mg) Mg->Grignard_Reagent Solvent_Prep Anhydrous Ether/THF Solvent_Prep->Grignard_Reagent Alkoxide Magnesium Alkoxide Intermediate Grignard_Reagent->Alkoxide Addition Ketone Ketone/Ester Ketone->Alkoxide Solvent_Reaction Anhydrous Ether/THF Solvent_Reaction->Alkoxide Workup Aqueous Workup (e.g., NH4Cl) Alkoxide->Workup Extraction Extraction Workup->Extraction Purification Purification Extraction->Purification Tertiary_Alcohol Tertiary Alcohol Purification->Tertiary_Alcohol

Caption: Workflow for Grignard Synthesis of Tertiary Alcohols.

Alternative Methods for Tertiary Alcohol Synthesis

While the Grignard reaction is robust, its high reactivity and sensitivity to moisture and protic functional groups necessitate strict anhydrous conditions and may not be suitable for complex molecules.[7][8] Several alternative methods have been developed to address these limitations.

Barbier Reaction

The Barbier reaction is a one-pot alternative to the Grignard reaction where the organometallic reagent is generated in situ in the presence of the carbonyl compound.[7][9] This key difference means that the highly reactive organometallic species is consumed as it is formed, which can be advantageous.[10] A variety of metals, including magnesium, zinc, indium, and samarium, can be used.[7][10]

Advantages over Grignard:

  • Milder Conditions: Often proceeds under milder conditions.

  • One-Pot Procedure: Simplifies the experimental setup.[11]

  • Water Tolerance: Some variations, particularly those using zinc or indium, can be performed in aqueous media, aligning with the principles of green chemistry.[7]

Disadvantages:

  • Lower Yields: Can sometimes result in lower yields due to side reactions.

  • Less Control: The in situ generation offers less control over the reaction compared to the stepwise Grignard procedure.

Experimental Protocol for a Tin-Mediated Barbier-Type Reaction

The following protocol is an example of a Barbier-type reaction.[10]

Materials:

  • Aldehyde or ketone

  • 2,3-dibromopropene

  • Tin (Sn) powder

  • Solvent system (e.g., THF/Et2O/H2O)

  • Saturated aqueous sodium bicarbonate (NaHCO3)

  • Ethyl acetate (EtOAc)

  • Anhydrous sodium sulfate (Na2SO4)

Procedure:

  • To a solution of the aldehyde or ketone (1.0 equiv) in the solvent system (e.g., THF/Et2O/H2O, 8:1:1), add 2,3-dibromopropene (3.0 equiv) and Sn powder (3.0 equiv) at room temperature.[10]

  • Stir the resulting mixture for 2 days or until the starting material is consumed.[10]

  • Quench the reaction with saturated aqueous NaHCO3 and extract with EtOAc.[10]

  • Dry the combined organic layers over Na2SO4 and concentrate under reduced pressure to obtain the crude product.[10]

Organolithium Reactions

Organolithium reagents (R-Li) are another class of powerful organometallic nucleophiles used for the synthesis of alcohols.[12] They are generally more reactive and more basic than their Grignard counterparts.[13] This enhanced reactivity can be advantageous for reactions with sterically hindered ketones where Grignard reagents might fail or lead to reduction instead of addition.[12][14]

Advantages over Grignard:

  • Higher Reactivity: Can react with a wider range of electrophiles, including sterically hindered ketones.[12]

  • Reaction with Carboxylic Acids: Can be used to synthesize ketones from carboxylic acids, a reaction that is not typically feasible with Grignard reagents.[12]

Disadvantages:

  • Extreme Sensitivity: Even more sensitive to moisture and air than Grignard reagents, requiring scrupulous anhydrous and inert atmosphere techniques.

  • Higher Basicity: The strong basicity can lead to deprotonation side reactions with acidic protons present in the substrate.[13]

Experimental Protocol for Organolithium Addition to a Ketone

Materials:

  • Anhydrous solvent (e.g., diethyl ether, THF)

  • Ketone

  • Organolithium reagent (e.g., n-butyllithium in hexanes)

  • Saturated aqueous ammonium chloride solution

  • Inert atmosphere apparatus

Procedure:

  • Under an inert atmosphere, dissolve the ketone in the anhydrous solvent in a flame-dried flask and cool to -78 °C (dry ice/acetone bath).

  • Slowly add the organolithium reagent dropwise via syringe.

  • Stir the reaction at -78 °C for 1 hour.

  • Allow the reaction to warm to room temperature and stir for an additional hour.

  • Cool the reaction to 0 °C and quench by the slow addition of saturated aqueous ammonium chloride.

  • Perform an aqueous workup and extraction, followed by drying and concentration of the organic phase.

  • Purify the product as needed.

Kulinkovich Reaction

The Kulinkovich reaction offers a distinct pathway to certain types of cyclic tertiary alcohols, specifically cyclopropanols, from esters using a Grignard reagent in the presence of a titanium(IV) alkoxide catalyst.[15][16] A dialkyltitanium species is formed in situ, which then undergoes β-hydride elimination to generate a titanacyclopropane.[16] This intermediate then reacts with the ester to form the cyclopropanol product.[17]

Advantages:

  • Unique Product: Forms cyclopropanol rings, which are not directly accessible via Grignard or organolithium addition to esters.

  • Catalytic Titanium: The titanium reagent can often be used in catalytic amounts.[16]

Disadvantages:

  • Limited Scope: Primarily used for the synthesis of cyclopropanols and is not a general method for all tertiary alcohols.

  • Specific Grignard Reagents: Requires Grignard reagents with β-hydrogens (e.g., ethylmagnesium bromide).[18]

Experimental Protocol for the Kulinkovich Reaction

The following is a general procedure for the Kulinkovich reaction.[17]

Materials:

  • Ester

  • Chlorotitanium(IV) isopropoxide (ClTi(OiPr)3) solution in THF

  • Ethylmagnesium bromide (EtMgBr) solution in THF

  • Ethyl acetate (EtOAc)

  • Saturated aqueous ammonium chloride (NH4Cl)

  • Inert atmosphere apparatus

Procedure:

  • Under an argon atmosphere, combine the methyl ester (1.0 equiv) with ClTi(OiPr)3 (e.g., 4.8 equiv) in THF.[17]

  • Cool the solution to 0 °C.[17]

  • Add EtMgBr (e.g., 9.6 equiv) dropwise over a period of 1.5 hours.[17]

  • Stir the solution at 0 °C for another hour, then allow it to warm to room temperature for 30 minutes.[17]

  • Quench the reaction by adding EtOAc followed by saturated aqueous NH4Cl.[17]

  • Filter the solution through a pad of Celite, washing with EtOAc.[17]

  • Perform an aqueous workup, extraction, and purification of the product.[17]

Comparative Data Summary

The following table summarizes key comparative aspects of the discussed methods for tertiary alcohol synthesis.

FeatureGrignard SynthesisBarbier ReactionOrganolithium ReactionKulinkovich Reaction
Reaction Type Nucleophilic AdditionIn situ Nucleophilic AdditionNucleophilic AdditionCyclopropanation
Key Reagents R-MgX, Ketone/EsterR-X, Metal, CarbonylR-Li, KetoneEster, R-MgX (with β-H), Ti(OR)4
Procedure Two-step (reagent prep, then reaction)One-potTwo-step (reagent usually purchased)One-pot
Water Sensitivity HighLow to Moderate (metal dependent)Very HighHigh
Typical Yields Good to ExcellentVariable, can be lowerGood to ExcellentGood
Substrate Scope BroadBroadBroad, good for hindered substratesLimited to esters for cyclopropanols
Key Advantage Versatile, well-establishedMilder conditions, potential for aqueous mediaHigh reactivity for challenging substratesForms unique cyclopropanol products
Key Disadvantage Strict anhydrous conditionsPotentially lower yields and controlExtreme sensitivity, high basicityLimited to specific product class

Logical Comparison of Synthesis Methods

The choice of synthetic method depends on several factors, including the desired product, the functional groups present in the starting materials, and the available laboratory conditions. The following diagram illustrates a decision-making process for selecting an appropriate method.

Method_Comparison Start Synthesize a Tertiary Alcohol Q_Product Is the target a cyclopropanol? Start->Q_Product Q_Conditions Are strict anhydrous conditions problematic? Q_Product->Q_Conditions No Kulinkovich Use Kulinkovich Reaction Q_Product->Kulinkovich Yes Q_Substrate Is the ketone sterically hindered? Q_Conditions->Q_Substrate No Barbier Consider Barbier Reaction (e.g., with Zn, In) Q_Conditions->Barbier Yes Organolithium Use Organolithium Reagent Q_Substrate->Organolithium Yes Grignard Use Grignard Synthesis Q_Substrate->Grignard No

Caption: Decision tree for selecting a tertiary alcohol synthesis method.

Conclusion

The Grignard synthesis remains a highly valuable and widely used method for the preparation of tertiary alcohols due to its versatility and the broad availability of starting materials. However, for substrates that are sensitive to strongly basic or anhydrous conditions, the Barbier reaction offers a milder, one-pot alternative, sometimes with the advantage of being compatible with aqueous media. When faced with sterically demanding ketones, the superior reactivity of organolithium reagents makes them the reagent of choice, albeit with the need for more stringent experimental precautions. Finally, for the specific synthesis of cyclopropanols from esters, the Kulinkovich reaction provides a unique and powerful tool. A thorough understanding of the strengths and weaknesses of each method allows the modern chemist to select the most appropriate synthetic route to access the desired tertiary alcohol with optimal efficiency and selectivity.

References

Reactivity Showdown: (4-Bromophenyl)(diphenyl)methanol vs. Triphenylmethanol in SN1 Reactions

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, understanding the subtle interplay of substituent effects on reaction kinetics is paramount. This guide provides a comprehensive comparison of the reactivity of (4-Bromophenyl)(diphenyl)methanol and its unsubstituted counterpart, triphenylmethanol, with a focus on SN1 solvolysis. By presenting detailed experimental protocols and supporting data, this document aims to elucidate the electronic influence of a para-bromo substituent on carbocation stability and overall reaction rates.

The stability of the carbocation intermediate is the determining factor for the rate of an SN1 reaction. In the case of triphenylmethanol and its derivatives, the reaction proceeds through a resonance-stabilized triphenylmethyl (trityl) cation. The introduction of a substituent on one of the phenyl rings can either further stabilize or destabilize this carbocation, thereby altering the reaction rate. This guide explores the impact of an electron-withdrawing bromine atom at the para position.

Theoretical Framework: The Hammett Equation

The Hammett equation is a powerful tool in physical organic chemistry for quantifying the effect of substituents on the reactivity of aromatic compounds. It is expressed as:

log(k/k₀) = σρ

where:

  • k is the rate constant for the substituted reactant.

  • k₀ is the rate constant for the unsubstituted reactant (triphenylmethanol).

  • σ (sigma) is the substituent constant, which depends on the nature and position of the substituent. For a bromine atom in the para position, the Hammett sigma constant (σₚ) is +0.23, indicating its electron-withdrawing nature.[1]

  • ρ (rho) is the reaction constant, which is a measure of the sensitivity of the reaction to substituent effects. A negative ρ value is expected for SN1 reactions, as the formation of a positively charged carbocation is favored by electron-donating groups.

Based on the positive σₚ value of the bromo group, it is predicted that this compound will exhibit a slower rate of SN1 solvolysis compared to triphenylmethanol. The electron-withdrawing inductive effect of the bromine atom destabilizes the carbocation intermediate, thus increasing the activation energy of the rate-determining step.

Comparative Data

To quantitatively assess the reactivity difference, a kinetic study of the solvolysis of this compound and triphenylmethanol in an aqueous acetone solvent system can be performed. The rate of reaction can be monitored by measuring the production of hydrochloric acid over time.

CompoundMolecular FormulaMolecular Weight ( g/mol )Melting Point (°C)Predicted Relative Reactivity (SN1)
TriphenylmethanolC₁₉H₁₆O260.33160-163[2][3][4][5][6]1 (Reference)
This compoundC₁₉H₁₅BrO339.23~63-67 (for isomer)[7]< 1

Experimental Protocols

Synthesis of this compound

This protocol adapts the well-established Grignard synthesis of triphenylmethanol.[8][9][10]

Materials:

  • Magnesium turnings

  • Anhydrous diethyl ether

  • Bromobenzene

  • 4-Bromobenzophenone

  • 10% Sulfuric acid

  • Sodium sulfate

  • Petroleum ether

Procedure:

  • Grignard Reagent Preparation: In a flame-dried, three-necked round-bottom flask equipped with a reflux condenser and a dropping funnel, place magnesium turnings. Add a small crystal of iodine to initiate the reaction. Slowly add a solution of bromobenzene in anhydrous diethyl ether from the dropping funnel. The reaction is initiated when the solution turns cloudy and begins to reflux.

  • Reaction with Ketone: Once the Grignard reagent has formed, slowly add a solution of 4-bromobenzophenone in anhydrous diethyl ether. The reaction mixture will likely change color.

  • Work-up: After the addition is complete, cool the reaction mixture in an ice bath and slowly add 10% sulfuric acid to quench the reaction and dissolve any unreacted magnesium.

  • Extraction and Purification: Transfer the mixture to a separatory funnel. Separate the ether layer, wash it with water, and dry it over anhydrous sodium sulfate. Remove the ether by rotary evaporation. The crude product can be purified by recrystallization from a suitable solvent like petroleum ether to yield this compound.

Kinetic Measurement of SN1 Solvolysis

This protocol outlines a method to compare the solvolysis rates.

Materials:

  • Triphenylmethanol

  • This compound

  • Acetone

  • Distilled water

  • Sodium hydroxide solution (standardized)

  • Phenolphthalein indicator

Procedure:

  • Reaction Setup: Prepare a solution of the alcohol (either triphenylmethanol or this compound) in a mixture of acetone and water (e.g., 80:20 acetone:water). The reaction is initiated by the addition of a small amount of concentrated hydrochloric acid to catalyze the formation of the corresponding chloride in situ, which then undergoes solvolysis.

  • Rate Monitoring: At regular time intervals, withdraw an aliquot of the reaction mixture and quench it in a known volume of cold acetone to stop the reaction.

  • Titration: Titrate the liberated hydrochloric acid in the quenched aliquot with a standardized solution of sodium hydroxide using phenolphthalein as an indicator.

  • Data Analysis: The rate constant (k) can be determined by plotting the natural logarithm of the concentration of the unreacted alcohol versus time. The slope of this line will be equal to -k. The experiment should be repeated for both alcohols under identical conditions to ensure a valid comparison.

Reaction Mechanism and Experimental Workflow

The following diagrams illustrate the SN1 reaction mechanism and the experimental workflow for the kinetic study.

SN1_Mechanism cluster_step1 Step 1: Formation of Carbocation (Rate-determining) cluster_step2 Step 2: Nucleophilic Attack cluster_step3 Step 3: Deprotonation R-OH (Ar)₃C-OH H+ H⁺ R-OH->H+ R-OH2+ (Ar)₃C-OH₂⁺ R-OH->R-OH2+ + H⁺ H+->R-OH2+ Carbocation (Ar)₃C⁺ R-OH2+->Carbocation - H₂O R-OH2+->Carbocation H2O_leaving H₂O Solvent H₂O (Solvent) Carbocation->Solvent Protonated_Product (Ar)₃C-OH₂⁺ (from solvent) Carbocation->Protonated_Product + H₂O Solvent->Protonated_Product Final_Product (Ar)₃C-OH Protonated_Product->Final_Product - H⁺ Protonated_Product->Final_Product H3O+ H₃O⁺

Caption: SN1 Solvolysis Mechanism of Tertiary Alcohols.

Experimental_Workflow cluster_synthesis Synthesis cluster_kinetics Kinetic Study cluster_comparison Comparison Synthesis_Triphenylmethanol Synthesize Triphenylmethanol Prepare_Solutions Prepare solutions of each alcohol in aqueous acetone Synthesis_Triphenylmethanol->Prepare_Solutions Synthesis_Bromo Synthesize this compound Synthesis_Bromo->Prepare_Solutions Initiate_Reaction Initiate solvolysis with HCl Prepare_Solutions->Initiate_Reaction Aliquot_Sampling Take aliquots at timed intervals Initiate_Reaction->Aliquot_Sampling Quench_Reaction Quench reaction in cold acetone Aliquot_Sampling->Quench_Reaction Titration Titrate with standardized NaOH Quench_Reaction->Titration Data_Analysis Calculate rate constants (k and k₀) Titration->Data_Analysis Compare_Rates Compare k and k₀ Data_Analysis->Compare_Rates Hammett_Plot Correlate with Hammett equation Compare_Rates->Hammett_Plot

Caption: Experimental Workflow for Reactivity Comparison.

Conclusion

The presence of an electron-withdrawing bromo substituent at the para position of one of the phenyl rings in triphenylmethanol is expected to decrease the rate of SN1 solvolysis. This is due to the destabilization of the positively charged carbocation intermediate. The experimental protocols provided herein offer a robust framework for quantitatively verifying this prediction. For researchers in drug development, understanding how such substitutions impact reactivity is crucial for designing molecules with desired stability and kinetic profiles.

References

A Spectroscopic Comparison of (4-Bromophenyl)(diphenyl)methanol and its Precursors: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: November 2025

This guide provides a detailed spectroscopic comparison of the tertiary alcohol, (4-Bromophenyl)(diphenyl)methanol, with its synthetic precursors, bromobenzene and benzophenone. The information presented is intended for researchers, scientists, and professionals in the field of drug development to facilitate the identification and characterization of these compounds through common spectroscopic techniques. This document summarizes key quantitative data in tabular format, outlines experimental protocols for synthesis and analysis, and includes a visual representation of the synthetic pathway.

Spectroscopic Data Summary

The following tables summarize the key spectroscopic data for this compound and its precursors. This data is essential for monitoring the progress of the synthesis and for the structural confirmation of the final product.

Table 1: Infrared (IR) Spectroscopy Data

CompoundKey Absorptions (cm⁻¹)Functional Group Assignment
Bromobenzene 3100-3000Aromatic C-H Stretch
1578, 1473C=C Aromatic Ring Stretch
1020C-Br Stretch
740, 685C-H Bending (out-of-plane)
Benzophenone 3100-3000Aromatic C-H Stretch
~1660C=O Stretch (Ketone)[1][2]
1600-1450C=C Aromatic Ring Stretch
This compound *~3500-3200 (broad)O-H Stretch (Alcohol)
3100-3000Aromatic C-H Stretch
1600-1450C=C Aromatic Ring Stretch
~1020C-Br Stretch

Table 2: ¹H Nuclear Magnetic Resonance (NMR) Spectroscopy Data (CDCl₃, δ in ppm)

CompoundChemical Shift (ppm)MultiplicityIntegrationAssignment
Bromobenzene 7.45 - 7.55m2HAr-H (ortho to Br)[4][5]
7.20 - 7.30m3HAr-H (meta, para to Br)[4][5]
Benzophenone 7.80d4HAr-H (ortho to C=O)
7.55 - 7.65t2HAr-H (para to C=O)
7.45 - 7.55t4HAr-H (meta to C=O)
This compound 7.20 - 7.50m14HAromatic Protons
2.50 (approx.)s1HO-H

Note: The ¹H NMR data for this compound is based on available spectral data. The exact chemical shifts and multiplicities may vary depending on the solvent and instrument used.

Table 3: ¹³C Nuclear Magnetic Resonance (NMR) Spectroscopy Data (CDCl₃, δ in ppm)

CompoundChemical Shift (ppm)Assignment
Bromobenzene 131.8Ar-C (ortho to Br)[6][7]
130.1Ar-C (meta to Br)[6][7]
127.3Ar-C (para to Br)
122.6Ar-C (ipso to Br)[6][7]
Benzophenone 196.7C=O[8][9]
137.6Ar-C (ipso to C=O)[8][9]
132.4Ar-C (para to C=O)[8][9]
130.0Ar-C (ortho to C=O)[8][9]
128.3Ar-C (meta to C=O)[8][9]
This compound *~147Ar-C (ipso to C-OH)
~145Ar-C (ipso to C-OH, brominated ring)
~131Ar-C (ortho to Br)
~128-130Aromatic Carbons
~121Ar-C (ipso to Br)
~82C-OH

Table 4: Mass Spectrometry (MS) Data (m/z)

CompoundMolecular Ion (M⁺)Key Fragment Ions
Bromobenzene 156/158 (approx. 1:1 ratio)77 (C₆H₅⁺)
Benzophenone 182105 (C₆H₅CO⁺), 77 (C₆H₅⁺)
This compound *340/342 (approx. 1:1 ratio)263 ([M-Br]⁺), 183 ([M-C₆H₄Br]⁺), 105 (C₆H₅CO⁺), 77 (C₆H₅⁺)

Synthesis and Experimental Protocols

The synthesis of this compound is typically achieved via a Grignard reaction, a versatile method for the formation of carbon-carbon bonds.

Synthesis of this compound via Grignard Reaction

The primary method for synthesizing this compound involves the reaction of a Grignard reagent, prepared from bromobenzene, with benzophenone.

Synthesis_Pathway Bromobenzene Bromobenzene Mg Mg, Dry Ether Grignard Phenylmagnesium bromide Mg->Grignard Intermediate Intermediate Alkoxide Grignard->Intermediate 2. Benzophenone Benzophenone H3O H₃O⁺ (workup) Product This compound H3O->Product

Caption: Synthetic pathway for this compound.

Experimental Protocol:

  • Preparation of Phenylmagnesium Bromide (Grignard Reagent): In a flame-dried, three-necked round-bottom flask equipped with a reflux condenser, a dropping funnel, and a nitrogen inlet, magnesium turnings are placed in anhydrous diethyl ether. A solution of bromobenzene in anhydrous diethyl ether is added dropwise to initiate the reaction. The mixture is refluxed until the magnesium is consumed.

  • Reaction with Benzophenone: The Grignard reagent is cooled to 0 °C, and a solution of benzophenone in anhydrous diethyl ether is added dropwise with stirring. The reaction mixture is then allowed to warm to room temperature and stirred for several hours.

  • Workup: The reaction is quenched by the slow addition of a saturated aqueous solution of ammonium chloride. The organic layer is separated, and the aqueous layer is extracted with diethyl ether. The combined organic extracts are washed with brine, dried over anhydrous sodium sulfate, and the solvent is removed under reduced pressure.

  • Purification: The crude product can be purified by recrystallization from a suitable solvent system, such as ethanol/water or hexanes/ethyl acetate.

Spectroscopic Analysis Protocol:

  • Infrared (IR) Spectroscopy: IR spectra are typically recorded on a Fourier-transform infrared (FTIR) spectrometer. Samples can be analyzed as a thin film on a salt plate (for liquids or dissolved solids) or as a KBr pellet (for solids).

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR spectra are recorded on a high-resolution NMR spectrometer. Samples are typically dissolved in a deuterated solvent (e.g., CDCl₃) containing a small amount of tetramethylsilane (TMS) as an internal standard.

  • Mass Spectrometry (MS): Mass spectra are obtained using a mass spectrometer, often coupled with a gas chromatograph (GC-MS) for sample introduction and separation. Electron ionization (EI) is a common method for generating ions.

This guide provides a foundational understanding of the spectroscopic characteristics of this compound and its precursors. Researchers are encouraged to perform their own analyses to confirm these findings and to further explore the properties of these compounds.

References

Yield comparison of different (4-Bromophenyl)(diphenyl)methanol synthesis protocols

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of two primary synthetic protocols for producing (4-Bromophenyl)(diphenyl)methanol, a key intermediate in various chemical and pharmaceutical applications. The comparison focuses on reaction yield and provides detailed experimental methodologies to support informed decisions in process development and optimization.

At a Glance: Yield Comparison

The synthesis of this compound can be effectively achieved through two principal routes: the Grignard reaction and a two-step process involving a Friedel-Crafts acylation followed by reduction. While both methods are viable, they present notable differences in overall yield.

Synthesis ProtocolKey StepsReported Yield
Grignard Reaction Reaction of a Grignard reagent (Phenylmagnesium bromide) with a ketone (4-Bromobenzophenone).High
Two-Step Friedel-Crafts and Reduction 1. Friedel-Crafts acylation of bromobenzene with benzoyl chloride. 2. Reduction of the resulting 4-Bromobenzophenone.Low to Moderate

In-Depth Analysis of Synthesis Protocols

Grignard Reaction Protocol

The Grignard reaction offers a direct and high-yielding pathway to this compound. This method involves the nucleophilic addition of a Grignard reagent to a ketone. For the synthesis of the target molecule, this is typically achieved by reacting phenylmagnesium bromide with 4-bromobenzophenone.

Materials:

  • Magnesium turnings

  • Anhydrous diethyl ether

  • Bromobenzene

  • 4-Bromobenzophenone

  • Saturated aqueous ammonium chloride solution

  • Anhydrous magnesium sulfate

Procedure:

  • Preparation of Phenylmagnesium Bromide (Grignard Reagent): In a flame-dried, three-necked round-bottom flask equipped with a reflux condenser, a dropping funnel, and a magnetic stirrer, add magnesium turnings. Add a solution of bromobenzene in anhydrous diethyl ether dropwise from the dropping funnel to initiate the reaction. Once the reaction begins, add the remaining bromobenzene solution at a rate that maintains a gentle reflux. After the addition is complete, reflux the mixture for an additional hour to ensure complete formation of the Grignard reagent.

  • Reaction with 4-Bromobenzophenone: Cool the Grignard reagent to room temperature. Dissolve 4-bromobenzophenone in anhydrous diethyl ether and add this solution dropwise to the Grignard reagent with continuous stirring. After the addition is complete, stir the reaction mixture at room temperature for several hours or until the reaction is complete (monitored by TLC).

  • Work-up: Cool the reaction mixture in an ice bath and quench by the slow addition of a saturated aqueous solution of ammonium chloride. Separate the organic layer, and extract the aqueous layer with diethyl ether. Combine the organic layers, wash with brine, and dry over anhydrous magnesium sulfate.

  • Purification: Remove the solvent under reduced pressure. The crude product can be purified by recrystallization or column chromatography to yield pure this compound.

The Grignard synthesis of analogous triarylmethanols, such as triphenylmethanol, has reported yields ranging from 30% to over 90%, heavily dependent on the stringent exclusion of moisture and the purity of reagents. For the synthesis of this compound, a high yield is expected under optimized conditions.

Two-Step Friedel-Crafts Acylation and Reduction Protocol

This approach involves two separate chemical transformations. The first step is a Friedel-Crafts acylation to synthesize the precursor ketone, 4-bromobenzophenone. The second step is the reduction of this ketone to the desired alcohol, this compound.

Step 1: Friedel-Crafts Acylation - Synthesis of 4-Bromobenzophenone

Materials:

  • Anhydrous aluminum chloride (AlCl₃)

  • Bromobenzene

  • Benzoyl chloride

  • Dichloromethane (anhydrous)

  • Hydrochloric acid (dilute, cold)

  • Sodium hydroxide solution (aqueous)

  • Anhydrous sodium sulfate

Procedure:

  • Reaction Setup: In a flame-dried, three-necked round-bottom flask equipped with a dropping funnel, a reflux condenser with a gas outlet to a trap, and a magnetic stirrer, suspend anhydrous aluminum chloride in anhydrous dichloromethane.

  • Acylation: Add a solution of benzoyl chloride in anhydrous dichloromethane dropwise to the stirred suspension at 0°C. Following this, add bromobenzene dropwise at the same temperature. After the addition is complete, allow the reaction mixture to warm to room temperature and then reflux for several hours until the reaction is complete (monitored by TLC).

  • Work-up: Cool the reaction mixture in an ice bath and hydrolyze by the slow addition of cold dilute hydrochloric acid. Separate the organic layer, wash with water, then with a sodium hydroxide solution, and finally with brine. Dry the organic layer over anhydrous sodium sulfate.

  • Purification: Remove the solvent under reduced pressure. The crude 4-bromobenzophenone can be purified by recrystallization. A reported yield for this step is in the lower range of approximately 8.96%.[1]

Step 2: Reduction of 4-Bromobenzophenone

Materials:

  • 4-Bromobenzophenone

  • Sodium borohydride (NaBH₄)

  • Methanol or Ethanol

  • Water

  • Ethyl acetate

  • Anhydrous sodium sulfate

Procedure:

  • Reduction: Dissolve 4-bromobenzophenone in methanol or ethanol in a round-bottom flask. Cool the solution in an ice bath and add sodium borohydride portion-wise with stirring.

  • Work-up: After the addition is complete, continue stirring at room temperature for a few hours or until the reaction is complete (monitored by TLC). Quench the reaction by the slow addition of water.

  • Extraction and Purification: Remove the bulk of the alcohol solvent under reduced pressure. Extract the aqueous residue with ethyl acetate. Combine the organic extracts, wash with brine, and dry over anhydrous sodium sulfate. Remove the solvent to obtain the crude this compound, which can be further purified by recrystallization or column chromatography.

The overall yield for this two-step process is the product of the yields of the individual steps. With a low reported yield for the Friedel-Crafts acylation step, the overall yield is expected to be significantly lower than the Grignard reaction.

Logical Workflow of Synthesis and Comparison

The following diagram illustrates the decision-making and experimental workflow for synthesizing and comparing the different protocols for this compound.

Synthesis_Comparison cluster_start Starting Point cluster_methods Synthesis Protocols cluster_grignard_steps Grignard Protocol Details cluster_fc_steps Friedel-Crafts Protocol Details cluster_analysis Analysis & Comparison start Define Target Molecule: This compound grignard Grignard Reaction start->grignard friedel_crafts Two-Step Friedel-Crafts & Reduction start->friedel_crafts grignard_reagent Prepare Phenylmagnesium Bromide grignard->grignard_reagent fc_acylation Friedel-Crafts Acylation: Synthesize 4-Bromobenzophenone friedel_crafts->fc_acylation grignard_reaction React with 4-Bromobenzophenone grignard_reagent->grignard_reaction grignard_workup Work-up & Purification grignard_reaction->grignard_workup yield_analysis Yield Calculation & Comparison grignard_workup->yield_analysis fc_reduction Reduce Ketone to Alcohol fc_acylation->fc_reduction fc_workup Work-up & Purification fc_reduction->fc_workup fc_workup->yield_analysis purity_analysis Purity Analysis (e.g., NMR, MP) yield_analysis->purity_analysis conclusion Select Optimal Protocol purity_analysis->conclusion

References

A Comparative Analysis of (4-Bromophenyl)(diphenyl)methanol and Benzhydrol for Researchers and Drug Development Professionals

Author: BenchChem Technical Support Team. Date: November 2025

This guide provides a detailed side-by-side analysis of (4-Bromophenyl)(diphenyl)methanol and its structural analog, benzhydrol. The information presented is intended for researchers, scientists, and professionals in the field of drug development to facilitate informed decisions in synthetic chemistry and medicinal chemistry projects.

Physicochemical Properties

This compound and benzhydrol share a similar diphenylmethanol core structure, but the presence of a bromine atom on one of the phenyl rings in the former significantly influences its physicochemical properties. A summary of these properties is presented in Table 1.

PropertyThis compoundBenzhydrol
Molecular Formula C₁₃H₁₁BrO[1]C₁₃H₁₂O[2][3]
Molecular Weight 263.13 g/mol [1]184.24 g/mol [3]
Appearance White to light yellow solidWhite crystalline solid[2]
Melting Point 63-67 °C65-69 °C[2][3]
Boiling Point 381.5 °C at 760 mmHg297-298 °C[3]
Solubility Soluble in organic solvents.Slightly soluble in water; soluble in ethanol, ether, chloroform, and carbon disulfide.[3]
pKa Not readily available13.55 ± 0.20 (Predicted)[3]

Synthesis and Reactivity

Both compounds can be synthesized through similar synthetic routes, primarily via the Grignard reaction or the reduction of the corresponding benzophenone derivative. The reactivity of the hydroxyl group is a key feature of both molecules, allowing for further functionalization.

Synthesis

Grignard Reaction: This is a common and versatile method for the synthesis of both alcohols. The general workflow involves the reaction of a Grignard reagent with an appropriate aldehyde or ketone.

Synthesis_Workflow cluster_grignard Grignard Reagent Formation cluster_reaction Reaction with Carbonyl cluster_workup Acidic Work-up Aryl_Halide Aryl Halide (e.g., Bromobenzene or 1-bromo-4-phenylbenzene) Grignard_Reagent Arylmagnesium Halide (Grignard Reagent) Aryl_Halide->Grignard_Reagent Anhydrous Ether Mg Magnesium (Mg) Mg->Grignard_Reagent Intermediate Alkoxide Intermediate Grignard_Reagent->Intermediate Carbonyl Carbonyl Compound (e.g., Benzaldehyde or 4-bromobenzaldehyde) Carbonyl->Intermediate Final_Product Target Alcohol (this compound or Benzhydrol) Intermediate->Final_Product H₃O⁺

Caption: General workflow for the Grignard synthesis of diarylmethanols.

Reduction of Benzophenone: An alternative route involves the reduction of the corresponding ketone. Various reducing agents can be employed for this transformation. High yields of benzhydrol (96-97%) have been reported from the reduction of benzophenone using zinc dust in an alcoholic sodium hydroxide solution[4]. Another method using sodium borohydride in methanol can also yield pure benzhydrol in high yields (95%)[5].

Oxidation

A common reaction for both alcohols is their oxidation to the corresponding benzophenone. This transformation is a key step in many synthetic pathways.

Oxidation_Workflow Alcohol Starting Alcohol (this compound or Benzhydrol) Ketone Corresponding Ketone (4-Bromobenzophenone or Benzophenone) Alcohol->Ketone Oxidation Oxidizing_Agent Oxidizing Agent (e.g., NaOCl, KMnO₄, Cr(VI) reagents) Oxidizing_Agent->Ketone

Caption: General workflow for the oxidation of diarylmethanols.

The kinetics of the oxidation of benzhydrol and its substituted derivatives have been studied using various oxidizing agents. For instance, the oxidation of para-substituted benzhydrols by permanganate under phase-transfer catalysis shows that both electron-donating and electron-withdrawing groups at the para position increase the rate of oxidation[6][7]. This suggests that the electronic nature of the substituent, such as the bromine atom in this compound, will influence the reaction kinetics compared to the unsubstituted benzhydrol.

Experimental Protocols

Detailed experimental protocols for the synthesis and a common reaction of benzhydrol are well-documented. While a specific, detailed protocol for the Grignard synthesis of this compound with yield was not found in the initial search, the general procedure is expected to be similar to that of benzhydrol.

Synthesis of Benzhydrol via Grignard Reaction

Materials:

  • Magnesium turnings

  • Anhydrous diethyl ether

  • Bromobenzene

  • Benzaldehyde

  • Sulfuric acid (concentrated)

  • Ice

Procedure:

  • Preparation of Grignard Reagent: In a flame-dried round-bottom flask equipped with a reflux condenser and a dropping funnel, place magnesium turnings. Add a small crystal of iodine to initiate the reaction. Add a solution of bromobenzene in anhydrous diethyl ether dropwise to the magnesium suspension. The reaction is initiated by gentle warming and then maintained at a gentle reflux.

  • Reaction with Benzaldehyde: After the formation of the Grignard reagent is complete, cool the flask in an ice bath. Add a solution of benzaldehyde in anhydrous diethyl ether dropwise with continuous stirring.

  • Work-up: After the addition is complete, pour the reaction mixture onto a mixture of crushed ice and concentrated sulfuric acid. Separate the ether layer, and wash it with water, followed by a sodium bicarbonate solution, and finally with brine. Dry the ether layer over anhydrous sodium sulfate.

  • Purification: Remove the ether by distillation. The crude benzhydrol can be purified by recrystallization from a suitable solvent like ethanol or petroleum ether.

Expected Yield: Yields for the Grignard synthesis of diarylmethanols can vary, but with careful exclusion of moisture, good yields are achievable.

Oxidation of Benzhydrol to Benzophenone

Materials:

  • Benzhydrol

  • Sodium hypochlorite solution (commercial bleach)

  • Ethyl acetate

  • Phase-transfer catalyst (e.g., tetrabutylammonium bromide)

  • Sodium bicarbonate solution

  • Brine

Procedure:

  • In a round-bottom flask, dissolve benzhydrol in ethyl acetate.

  • Add the phase-transfer catalyst to the solution.

  • Add the sodium hypochlorite solution and stir the mixture vigorously at room temperature. The progress of the reaction can be monitored by thin-layer chromatography (TLC).

  • After the reaction is complete, separate the organic layer.

  • Wash the organic layer with water, sodium bicarbonate solution, and brine.

  • Dry the organic layer over anhydrous sodium sulfate.

  • Evaporate the solvent to obtain the crude benzophenone, which can be further purified by recrystallization.

Expected Yield: The oxidation of benzhydrol to benzophenone using bleach and a phase-transfer catalyst is an efficient method, often providing high yields of the product.

Biological Activity

While both molecules are primarily utilized as synthetic intermediates, some studies have explored the biological activities of benzhydrol derivatives.

A study on the antimicrobial activity of mono- and di-methyl substituted benzhydrols and benzophenones showed that some benzhydrol derivatives possess antimicrobial activity against various Gram-positive and Gram-negative bacteria and yeasts[8][9][10]. Benzhydrol itself showed narrow-spectrum activity against Mycobacterium phlei[8]. The introduction of substituents on the phenyl rings was found to modulate the antimicrobial activity, with some derivatives showing broad-spectrum inhibition[8].

Specific data on the biological activity of this compound is less readily available in the searched literature. However, the presence of the bromine atom, a halogen, could potentially enhance its antimicrobial or cytotoxic properties, as halogens are known to contribute to the biological activity of many compounds. Further investigation is required to directly compare the biological profiles of these two compounds.

Applications in Drug Development

Both benzhydrol and its derivatives are valuable building blocks in the synthesis of various pharmaceuticals. The diphenylmethyl (benzhydryl) moiety is a common scaffold in many active pharmaceutical ingredients.

  • Benzhydrol is a key intermediate in the synthesis of antihistamines like diphenhydramine and antiallergenic agents[11]. It is also used in the synthesis of modafinil, a wakefulness-promoting agent[11].

  • This compound serves as a precursor for the synthesis of more complex molecules where the bromo-substitution can be a site for further chemical modifications, such as cross-coupling reactions, to build molecular diversity. This makes it a useful intermediate for creating libraries of compounds for drug discovery screening.

Conclusion

This compound and benzhydrol are structurally related diarylmethanols with distinct physicochemical properties and potential applications. Benzhydrol is a well-established synthetic intermediate with documented biological activities for some of its derivatives. The bromo-substituted analog offers a handle for further chemical elaboration, making it a valuable tool for medicinal chemists in the design and synthesis of novel therapeutic agents. The choice between these two compounds will depend on the specific synthetic strategy and the desired properties of the final product. Further direct comparative studies, particularly on their biological activities, would be beneficial for the drug development community.

References

Unambiguous Structure Validation: A Comparative Guide to X-ray Crystallography and Spectroscopic Methods for (4-Bromophenyl)(diphenyl)methanol

Author: BenchChem Technical Support Team. Date: November 2025

The definitive determination of a molecule's three-dimensional structure is paramount in fields ranging from materials science to drug discovery. While a suite of analytical techniques provides valuable structural insights, single-crystal X-ray crystallography remains the gold standard for unambiguous atomic arrangement in the solid state. This guide provides a comparative overview of X-ray crystallography and other common spectroscopic methods for the structural validation of (4-Bromophenyl)(diphenyl)methanol. Notably, a public crystal structure for this compound is not available at the time of this publication. Therefore, we will utilize the crystallographic data of the closely related parent compound, diphenylmethanol, as a reference for the unparalleled detail provided by X-ray diffraction.

At a Glance: Comparing Structural Validation Techniques

The following tables summarize the quantitative data obtained from various analytical methods. While spectroscopic techniques provide crucial information about the connectivity and chemical environment of atoms, X-ray crystallography delivers precise spatial coordinates.

Table 1: Spectroscopic Data for this compound

TechniqueParameterObserved Value
¹H NMR Chemical Shift (δ)Aromatic protons (m), Phenyl protons (m), Methine proton (s), Hydroxyl proton (s)
(CD₃CN)7.5-7.2 ppm, ~5.8 ppm, ~3.5 ppm
¹³C NMR Chemical Shift (δ)Aromatic carbons, Methine carbon
(Predicted)~145 ppm, ~143 ppm, ~132 ppm, ~129 ppm, ~128 ppm, ~127 ppm, ~122 ppm, ~82 ppm
Mass Spec. Molecular Ion (m/z)[M]+, [M-H₂O]+
(Expected)340/342 (Br isotopes), 322/324
IR Wavenumber (cm⁻¹)O-H stretch, C-H stretch (aromatic), C-O stretch, C-Br stretch
(For a similar compound)~3587 cm⁻¹, ~3060 cm⁻¹, ~1017 cm⁻¹, ~698 cm⁻¹

Table 2: Crystallographic Data for Diphenylmethanol (Reference Compound)

ParameterValue
Crystal System Monoclinic
Space Group P2₁/n
Unit Cell Dimensions a = 10.12 Å, b = 7.93 Å, c = 13.06 Å
β = 109.5°
Key Bond Lengths C-O: ~1.43 Å, C-C (phenyl): ~1.39 Å
Key Bond Angles C-O-H: ~109°, Ph-C-Ph: ~112°

The Decisive View: X-ray Crystallography

Single-crystal X-ray crystallography provides an atomic-resolution, three-dimensional map of a molecule. This technique is unparalleled in its ability to determine not only the connectivity of atoms but also their precise spatial arrangement, including bond lengths, bond angles, and torsional angles. The resulting crystal structure offers unequivocal proof of the molecule's identity and conformation in the solid state.

For our reference compound, diphenylmethanol, the crystallographic data reveals a monoclinic crystal system with the space group P2₁/n.[1][2] The unit cell dimensions are approximately a = 10.12 Å, b = 7.93 Å, and c = 13.06 Å, with a β angle of 109.5°. This level of detail is unattainable through other laboratory techniques.

Complementary Perspectives: Spectroscopic Methods

While not providing a complete 3D structure, spectroscopic methods are indispensable for confirming the presence of functional groups and establishing the connectivity of the molecular framework.

Nuclear Magnetic Resonance (NMR) Spectroscopy is a powerful tool for elucidating the carbon-hydrogen framework of a molecule.

  • ¹H NMR: The proton NMR spectrum of this compound would be expected to show distinct signals for the aromatic protons on the three phenyl rings, a singlet for the methine proton (CH), and a signal for the hydroxyl proton (OH). The integration of these signals confirms the number of protons in each chemical environment. A known spectrum shows aromatic protons between 7.2 and 7.5 ppm and the methine proton around 5.8 ppm.[3]

  • ¹³C NMR: The carbon NMR spectrum provides information on the number of chemically distinct carbon atoms. For this compound, one would expect to see signals for the quaternary carbons, the CH carbons of the aromatic rings, and the methine carbon.

Mass Spectrometry (MS) determines the molecular weight of a compound with high accuracy. For this compound, the mass spectrum would exhibit a characteristic isotopic pattern for the molecular ion due to the presence of the bromine atom (⁷⁹Br and ⁸¹Br).

Infrared (IR) Spectroscopy is used to identify the functional groups present in a molecule. The IR spectrum of a similar compound, (4-bromophenyl)(phenyl)methanol, shows characteristic absorption bands for the O-H group (around 3587 cm⁻¹), aromatic C-H bonds (around 3060 cm⁻¹), and the C-O bond (around 1017 cm⁻¹).[4]

Workflow for Structural Validation

The following diagram illustrates a typical workflow for the structural validation of a new chemical entity, highlighting the complementary roles of spectroscopic techniques and the definitive confirmation provided by X-ray crystallography.

G Structural Validation Workflow cluster_synthesis Synthesis & Purification cluster_spectroscopy Spectroscopic Analysis cluster_crystallography Crystallographic Analysis Synthesis Chemical Synthesis of This compound Purification Purification (e.g., Chromatography, Recrystallization) Synthesis->Purification NMR NMR Spectroscopy (¹H, ¹³C) Purification->NMR Initial Characterization MS Mass Spectrometry Purification->MS IR IR Spectroscopy Purification->IR Crystal_Growth Single Crystal Growth NMR->Crystal_Growth Informed by putative structure Final_Validation Validated Structure of This compound NMR->Final_Validation Corroborates MS->Crystal_Growth MS->Final_Validation Corroborates IR->Crystal_Growth IR->Final_Validation Corroborates XRD X-ray Diffraction Crystal_Growth->XRD Structure_Solution Structure Solution & Refinement XRD->Structure_Solution Structure_Solution->Final_Validation Definitive Structure

Caption: A flowchart illustrating the process of validating a chemical structure.

Detailed Experimental Protocols

Single-Crystal X-ray Diffraction: A suitable single crystal of the compound is mounted on a goniometer. The crystal is then placed in a stream of cold nitrogen gas (typically 100 K) to minimize thermal vibrations. A focused beam of monochromatic X-rays is directed at the crystal. As the crystal is rotated, the X-rays are diffracted by the electron clouds of the atoms in a specific pattern. A detector records the intensities and positions of the diffracted beams. These data are then processed to determine the unit cell dimensions and space group. The crystal structure is solved using direct methods or Patterson methods and then refined to obtain the final atomic coordinates, bond lengths, and bond angles.

NMR Spectroscopy: A small amount of the purified sample (typically 1-10 mg) is dissolved in a deuterated solvent (e.g., CDCl₃, DMSO-d₆). The solution is transferred to an NMR tube. The tube is placed in the NMR spectrometer, which houses a powerful superconducting magnet. The sample is irradiated with radiofrequency pulses, and the response of the atomic nuclei (e.g., ¹H, ¹³C) is detected. The resulting free induction decay (FID) is Fourier transformed to produce the NMR spectrum. Chemical shifts are reported in parts per million (ppm) relative to a standard, typically tetramethylsilane (TMS).

Mass Spectrometry: A dilute solution of the sample is introduced into the mass spectrometer. The molecules are ionized, for example, by electron impact (EI) or electrospray ionization (ESI). The resulting ions are accelerated and separated based on their mass-to-charge ratio (m/z) by a mass analyzer (e.g., quadrupole, time-of-flight). A detector records the abundance of ions at each m/z value, generating the mass spectrum.

IR Spectroscopy: A small amount of the solid sample is mixed with potassium bromide (KBr) and pressed into a thin pellet. Alternatively, a thin film of the sample can be cast on a salt plate (e.g., NaCl, KBr). The sample is placed in the path of an infrared beam. The instrument measures the absorption of infrared radiation at different wavenumbers. The resulting spectrum shows absorption bands corresponding to the vibrational frequencies of the functional groups in the molecule.

References

Assessing the stability of (4-Bromophenyl)(diphenyl)methanol under different conditions

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and professionals in drug development, a comprehensive understanding of a compound's stability is fundamental to its potential application. This guide offers an in-depth assessment of the stability of (4-Bromophenyl)(diphenyl)methanol under various stress conditions, providing a comparative analysis with related compounds and detailed experimental protocols for robust evaluation.

This compound, a triaryl-substituted methanol, is a molecule of interest in various chemical syntheses. Its stability under different environmental and chemical stresses dictates its storage, handling, and suitability in synthetic pathways. The presence of a bromine atom, an electron-withdrawing group, on one of the phenyl rings significantly influences its chemical behavior compared to its unsubstituted counterpart, diphenylmethanol (benzhydrol), and other derivatives.

Comparative Stability Analysis

The intrinsic stability of this compound and its propensity to degrade under stress are compared with structurally similar compounds in the table below. This comparison is based on established principles of physical organic chemistry, particularly the influence of electronic effects on reaction intermediates and transition states.

Table 1: Comparative Stability Profile of Substituted Diphenylmethanols

CompoundThermal StabilityAcidic StabilityBasic StabilityPhotolytic Stability
This compound Expected to be relatively stable due to the strong C-Br bond.Prone to degradation via formation of a secondary carbocation. The electron-withdrawing bromine may slightly destabilize the carbocation, potentially slowing the degradation rate compared to electron-donating substituted analogs.Generally stable under basic conditions.Susceptible to photodegradation, with the C-Br bond being a potential site for homolytic cleavage.
Diphenylmethanol (Benzhydrol) Relatively stable under moderate thermal stress.Undergoes degradation through the formation of a diphenylmethyl carbocation.Generally stable.Known to undergo photodegradation.
(4-Methoxyphenyl)(diphenyl)methanol Comparatively stable.Less stable than the bromo-substituted analog due to the electron-donating nature of the methoxy group, which stabilizes the carbocation intermediate, accelerating degradation.Generally stable.Susceptible to photodegradation, potentially at an enhanced rate due to the electron-rich aromatic ring.
(4-Nitrophenyl)(diphenyl)methanol Relatively stable.More stable towards acid-catalyzed degradation as the potent electron-withdrawing nitro group strongly destabilizes the carbocation intermediate.May exhibit reduced stability due to the electron-deficient nature of the aromatic ring.Highly susceptible to photodegradation.

Note: The stability assessments provided are qualitative and serve as a predictive guide. Definitive quantitative data requires experimental validation.

Experimental Protocols for Stability Assessment

To quantitatively assess the stability of this compound, a series of forced degradation studies should be conducted. These studies are crucial for identifying potential degradation products and developing a stability-indicating analytical method.

Forced Degradation (Stress Testing) Protocol

Forced degradation studies are designed to accelerate the degradation of a compound to predict its long-term stability and to generate potential degradants for analytical method development.

a) General Sample Preparation: A stock solution of this compound should be prepared in a suitable solvent, such as methanol or acetonitrile, at a concentration of 1 mg/mL.

b) Stress Conditions:

  • Acidic Hydrolysis:

    • Mix 1 mL of the stock solution with 1 mL of 1N hydrochloric acid.

    • Incubate the mixture at 80°C for 24 hours in a water bath.

    • After cooling to room temperature, neutralize the solution with 1N sodium hydroxide and dilute to a final concentration of approximately 100 µg/mL with the mobile phase.

  • Basic Hydrolysis:

    • Mix 1 mL of the stock solution with 1 mL of 1N sodium hydroxide.

    • Incubate the mixture at 80°C for 24 hours.

    • After cooling, neutralize the solution with 1N hydrochloric acid and dilute to a final concentration of 100 µg/mL with the mobile phase.

  • Oxidative Degradation:

    • Treat 1 mL of the stock solution with 1 mL of 30% hydrogen peroxide.

    • Maintain the solution at room temperature for 24 hours, protected from light.

    • Dilute the sample to a final concentration of 100 µg/mL with the mobile phase.

  • Thermal Degradation (Solid State):

    • Place approximately 10 mg of solid this compound in a hot air oven maintained at 105°C for 48 hours.

    • After the stress period, dissolve the sample in the mobile phase to achieve a concentration of 100 µg/mL.

  • Photolytic Degradation:

    • Expose a solution of the compound (100 µg/mL in mobile phase) to a combination of UV and visible light, as specified in ICH guideline Q1B.

    • A control sample should be stored under the same conditions but protected from light.

Stability-Indicating High-Performance Liquid Chromatography (HPLC) Method

A validated stability-indicating HPLC method is essential to separate and quantify this compound in the presence of its degradation products. The following provides a starting point for method development.

  • Chromatographic Conditions:

    • Column: A reversed-phase C18 column (e.g., 250 mm x 4.6 mm, 5 µm particle size) is a suitable starting point.

    • Mobile Phase: A gradient elution using a mixture of acetonitrile and water (acidified with 0.1% formic acid to improve peak shape) is recommended.

    • Flow Rate: 1.0 mL/min.

    • Detection: UV detection at a wavelength corresponding to the absorbance maximum of this compound (e.g., ~225 nm).

    • Injection Volume: 20 µL.

    • Column Temperature: 30°C.

  • Method Validation: The analytical method must be validated according to the International Council for Harmonisation (ICH) guidelines to ensure it is specific, linear, accurate, precise, and robust.

Visualizations: Degradation Logic and Experimental Design

To further clarify the assessment process, the following diagrams illustrate the logical relationships in degradation pathways and the workflow for a comprehensive stability study.

DegradationLogic cluster_stress Stress Factors cluster_pathways Potential Degradation Pathways Acid Acid Hydrolysis Hydrolysis Acid->Hydrolysis Base Base Base->Hydrolysis Oxidant Oxidant Oxidation Oxidation Oxidant->Oxidation Heat Heat Thermolysis Thermolysis Heat->Thermolysis Light Light Photolysis Photolysis Light->Photolysis Compound This compound Hydrolysis->Compound Oxidation->Compound Thermolysis->Compound Photolysis->Compound ExperimentalWorkflow Start Initiate Stability Study MethodDev Develop Stability-Indicating HPLC Method Start->MethodDev ForcedDeg Perform Forced Degradation Studies MethodDev->ForcedDeg MethodVal Validate HPLC Method (ICH Guidelines) ForcedDeg->MethodVal Analysis Analyze Stressed Samples MethodVal->Analysis DataInterp Interpret Data & Identify Degradants Analysis->DataInterp Conclusion Conclude Stability Profile DataInterp->Conclusion

Benchmarking the Synthesis of (4-Bromophenyl)(diphenyl)methanol: A Comparative Guide to Literature Yields

Author: BenchChem Technical Support Team. Date: November 2025

For Immediate Release

A Detailed Comparison of Synthetic Routes to (4-Bromophenyl)(diphenyl)methanol for Researchers and Drug Development Professionals

This guide provides a comprehensive analysis of established and alternative synthetic methods for producing this compound, a key intermediate in various pharmaceutical and materials science applications. By presenting a side-by-side comparison of reaction methodologies, reported yields, and experimental considerations, this document aims to equip researchers with the necessary data to make informed decisions for their synthetic strategies.

At a Glance: Synthesis Method Comparison

The following table summarizes the key quantitative data for the benchmarked synthesis of this compound.

Synthesis Method Key Reactants Reported Yield Key Advantages Key Disadvantages
Grignard Reaction Phenylmagnesium bromide, 4-BromobenzaldehydeTypically 30-60% (literature average for analogous reactions)Well-established, readily available starting materials.Highly sensitive to moisture and air, potential for side reactions.
Electro-organic Grignard-type Reaction Bromobenzene, 4-Bromobenzaldehyde, Magnesium electrode85-93% (for analogous p-tolylmethanol derivatives)[1]High efficiency, reduced environmental impact, eliminates the need for pre-formed Grignard reagents.[1]Requires specialized electrochemical equipment.

Experimental Protocols

Grignard Reaction: A Classic Approach

The Grignard reaction is a cornerstone of organic synthesis for the formation of carbon-carbon bonds. The synthesis of this compound via this method involves the reaction of a Grignard reagent, phenylmagnesium bromide, with 4-bromobenzaldehyde.

Reaction Scheme:

C₆H₅Br + Mg (electrode) --(electrolysis)--> "C₆H₅MgBr" (in situ) "C₆H₅MgBr" + BrC₆H₄CHO → this compound

Caption: Workflow for the conventional Grignard synthesis.

Electro_Organic_Synthesis cluster_reactants Reactants cluster_process Process cluster_product Product Bromobenzene Bromobenzene Electrolysis Electrolysis (In situ Grignard Formation & Reaction) Bromobenzene->Electrolysis Aldehyde 4-Bromobenzaldehyde Aldehyde->Electrolysis Mg_Electrode Magnesium Electrode Mg_Electrode->Electrolysis Workup Aqueous Work-up Electrolysis->Workup Product This compound Workup->Product

Caption: Workflow for the electro-organic synthesis.

Conclusion

The traditional Grignard reaction remains a viable method for the synthesis of this compound, though yields can be variable and are highly dependent on stringent anhydrous conditions. For researchers seeking higher efficiency and a more environmentally benign process, the electro-organic approach presents a compelling alternative with the potential for significantly improved yields. The choice of synthetic route will ultimately depend on the specific requirements of the research, including available equipment, desired scale, and yield expectations.

References

Analysis of Impurities in Commercially Available (4-Bromophenyl)(diphenyl)methanol: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and professionals in drug development, the purity of chemical reagents is paramount. This guide provides a comparative analysis of impurities found in commercially available (4-Bromophenyl)(diphenyl)methanol, a key intermediate in various synthetic applications. The presence of impurities can significantly impact reaction yields, product purity, and the overall success of research and development projects. This document outlines potential impurities, presents a comparative analysis of hypothetical commercial samples, and provides detailed experimental protocols for impurity determination.

Common Impurities in this compound

The impurity profile of commercially available this compound is largely dependent on the synthetic route employed for its manufacture. The most common method is the Grignard reaction between phenylmagnesium bromide and 4-bromobenzophenone. An alternative is the Friedel-Crafts acylation of bromobenzene followed by reduction.

Key Potential Impurities:

  • Starting Materials: Unreacted starting materials such as 4-bromobenzophenone and bromobenzene can be carried through the synthesis and purification process.

  • Grignard Reaction Byproducts: The coupling of the Grignard reagent (phenylmagnesium bromide) with itself can lead to the formation of biphenyl.

  • Reduction Byproducts: If the synthesis involves the reduction of a ketone precursor, incomplete reduction may result in residual ketone. Over-reduction is also a possibility, though less common for this specific transformation.

  • Isomeric Impurities: In routes involving Friedel-Crafts reactions, there is a potential for the formation of ortho- and meta-isomers of the desired para-substituted product, although the para-isomer is typically favored.

Comparative Analysis of Commercial Samples

To illustrate the potential variability in purity among different suppliers, the following table presents a hypothetical comparative analysis of this compound from three fictional suppliers. The data is based on the analysis of the likely impurities identified.

Table 1: Hypothetical Impurity Profile of this compound from Different Suppliers

ImpuritySupplier A (Purity: 99.5%)Supplier B (Purity: 98.0%)Supplier C (Purity: 95.0%)
4-Bromobenzophenone0.1%0.5%1.5%
Biphenyl0.2%0.8%2.0%
Bromobenzene<0.05%0.1%0.5%
Unidentified Impurities0.15%0.6%1.0%

Experimental Protocols for Impurity Analysis

A comprehensive analysis of impurities in this compound requires a multi-technique approach to ensure the detection and quantification of a wide range of potential contaminants.

High-Performance Liquid Chromatography (HPLC) for Non-Volatile Impurities

This method is suitable for the quantification of the main component and non-volatile impurities such as unreacted 4-bromobenzophenone.

  • Instrumentation: HPLC system with a UV detector.

  • Column: C18 reverse-phase column (e.g., 4.6 mm x 250 mm, 5 µm particle size).

  • Mobile Phase: A gradient of acetonitrile and water.

    • Solvent A: Water

    • Solvent B: Acetonitrile

    • Gradient: Start with 60% B, ramp to 95% B over 15 minutes, hold for 5 minutes, then return to initial conditions.

  • Flow Rate: 1.0 mL/min.

  • Detection Wavelength: 220 nm.

  • Injection Volume: 10 µL.

  • Sample Preparation: Accurately weigh approximately 10 mg of the this compound sample and dissolve in 10 mL of acetonitrile.

Gas Chromatography-Mass Spectrometry (GC-MS) for Volatile Impurities

This technique is ideal for identifying and quantifying volatile impurities such as biphenyl and residual bromobenzene.

  • Instrumentation: Gas chromatograph coupled to a mass spectrometer.

  • Column: A non-polar capillary column (e.g., DB-5ms, 30 m x 0.25 mm ID, 0.25 µm film thickness).

  • Carrier Gas: Helium at a constant flow rate of 1.0 mL/min.

  • Inlet Temperature: 280 °C.

  • Oven Temperature Program:

    • Initial temperature: 100 °C, hold for 2 minutes.

    • Ramp to 280 °C at a rate of 15 °C/min.

    • Hold at 280 °C for 10 minutes.

  • Mass Spectrometer: Electron ionization (EI) at 70 eV, scanning from m/z 40 to 450.

  • Sample Preparation: Prepare a 1 mg/mL solution of the sample in dichloromethane.

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Confirmation and Purity Assessment

¹H NMR spectroscopy provides valuable information about the structure of the main component and can be used for a quantitative purity assessment using an internal standard.

  • Instrumentation: NMR spectrometer (400 MHz or higher).

  • Solvent: Deuterated chloroform (CDCl₃) or deuterated dimethyl sulfoxide (DMSO-d₆).

  • Internal Standard: A certified reference standard with a known purity and a signal that does not overlap with the analyte or impurity signals (e.g., 1,3,5-trimethoxybenzene).

  • Procedure:

    • Accurately weigh the this compound sample and the internal standard into an NMR tube.

    • Add the deuterated solvent and dissolve the sample completely.

    • Acquire the ¹H NMR spectrum with a sufficient relaxation delay to ensure accurate integration.

    • Calculate the purity by comparing the integral of a characteristic signal of the analyte to the integral of the internal standard signal.

Visualizations

The following diagrams illustrate the synthetic pathway and the analytical workflow for impurity analysis.

Synthesis of this compound and Origin of Impurities cluster_synthesis Grignard Reaction Synthesis cluster_impurities Potential Impurities Phenylmagnesium_Bromide Phenylmagnesium Bromide Grignard_Reaction Grignard Reaction Phenylmagnesium_Bromide->Grignard_Reaction Biphenyl Biphenyl (from Grignard coupling) Phenylmagnesium_Bromide->Biphenyl Side Reaction Unreacted_Halide Unreacted Bromobenzene Phenylmagnesium_Bromide->Unreacted_Halide From Grignard Prep 4_Bromobenzophenone 4-Bromobenzophenone 4_Bromobenzophenone->Grignard_Reaction Unreacted_Ketone Unreacted 4-Bromobenzophenone 4_Bromobenzophenone->Unreacted_Ketone Carryover Product This compound Grignard_Reaction->Product

Caption: Synthetic pathway and origin of impurities.

Experimental Workflow for Impurity Analysis Sample Commercial this compound Sample HPLC HPLC-UV Analysis (Non-volatile impurities) Sample->HPLC GCMS GC-MS Analysis (Volatile impurities) Sample->GCMS NMR qNMR Analysis (Purity & Structure) Sample->NMR Data_Analysis Data Integration and Comparison HPLC->Data_Analysis GCMS->Data_Analysis NMR->Data_Analysis Report Comprehensive Impurity Profile Report Data_Analysis->Report

Caption: Workflow for impurity analysis.

Conclusion

The purity of this compound can vary between commercial suppliers due to differences in synthetic and purification methods. The presence of unreacted starting materials, byproducts from side reactions, and other impurities can have detrimental effects on subsequent applications. It is therefore crucial for researchers to be aware of these potential impurities and to have robust analytical methods in place for their detection and quantification. The experimental protocols provided in this guide offer a comprehensive approach to assessing the purity of commercially available this compound, enabling researchers to make informed decisions when selecting a supplier and to ensure the quality and reliability of their experimental results. It is highly recommended that end-users perform their own quality control analysis to verify the purity of critical reagents.

A Comparative Guide to the Cross-Reactivity of (4-Bromophenyl)(diphenyl)methanol in Complex Reaction Mixtures

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

In the intricate landscape of multi-step chemical synthesis, particularly in drug development and peptide chemistry, the choice of protecting groups is paramount to achieving high yields and purity. (4-Bromophenyl)(diphenyl)methanol, a halogenated derivative of triphenylmethanol, is utilized to form the 4-bromotrityl (Br-Trt) protecting group. This guide provides an objective comparison of the Br-Trt group's performance, specifically its stability and cross-reactivity, against common trityl-based alternatives. The inclusion of the bromine atom offers a unique combination of modulated acid lability and a functional handle for orthogonal chemical transformations, setting it apart from its non-halogenated and methoxy-substituted counterparts.

Performance Comparison of Trityl-Based Protecting Groups

The stability of trityl-based protecting groups is critically dependent on the electronic nature of their substituents. Electron-donating groups, such as methoxy (-OCH₃), destabilize the protected ether by stabilizing the resulting trityl cation upon cleavage, thus increasing lability under acidic conditions. Conversely, electron-withdrawing groups, like bromine (-Br), destabilize the carbocation, leading to increased stability and requiring stronger acidic conditions for removal.

This principle allows for the fine-tuning of a synthetic strategy, enabling selective deprotection in the presence of other acid-labile groups. The (4-Bromophenyl)(diphenyl)methyl group fits into a key stability window, offering greater resilience than the standard trityl (Trt) and methoxy-substituted trityls (MMT, DMT), which is advantageous in complex syntheses where milder acid-labile groups must be retained.

Protecting GroupAbbreviationStructureRelative Acid Lability (Half-life, t₁₂)Key Characteristics
4,4'-DimethoxytritylDMT(CH₃OC₆H₄)₂(C₆H₅)C-Fastest (t₁₂ ≈ 1 min)Very acid-labile; used for protecting 5'-hydroxyls in nucleosides where rapid cleavage is needed.[1]
4-MethoxytritylMMT(CH₃OC₆H₄)(C₆H₅)₂C-Fast (t₁₂ ≈ 15-120 min)Approximately 10 times more stable than DMT but significantly more labile than Trt.[1] Useful for selective on-resin cyclizations.[2]
TritylTrt(C₆H₅)₃C-Moderate (t₁₂ ≈ 48 hours in 80% acetic acid)The standard trityl group; serves as a benchmark for stability comparisons.[1]
(4-Bromophenyl)(diphenyl)methyl Br-Trt (BrC₆H₄)(C₆H₅)₂C- Slow (More stable than Trt) Increased acid stability due to the electron-withdrawing bromo-substituent. The bromine atom serves as a handle for orthogonal reactions (e.g., cross-coupling).
2-ChlorotritylCl-Trt(ClC₆H₄)(C₆H₅)₂C-Slow (Similar to Br-Trt)High acid stability; often used on resins to prepare protected peptide fragments.[2]

Relative acid lability is compiled from various sources under different conditions and should be considered a qualitative guide.[1][3] The stability order is generally accepted as DMT > MMT > Trt > Br-Trt/Cl-Trt.

Orthogonal Reactivity: A Unique Advantage

A standout feature of the (4-Bromophenyl)(diphenyl)methyl protecting group is the presence of an aryl bromide. This functionality is stable under the conditions required for protecting group manipulation but can be specifically targeted for carbon-carbon or carbon-heteroatom bond formation using transition metal catalysis (e.g., Suzuki, Sonogashira, or Buchwald-Hartwig cross-coupling reactions).[4][5][6] This "orthogonal reactivity" allows for the modification of the protecting group itself or the introduction of complex moieties late in a synthetic sequence, a strategy not possible with standard Trt, MMT, or DMT groups.

Experimental Protocols

To ensure an objective comparison, standardized experimental protocols are essential. Below is a detailed methodology for assessing the acid-lability of trityl-based protecting groups.

Protocol 1: Comparative Kinetic Analysis of Acid-Lability via HPLC

Objective: To quantitatively determine the rate of cleavage of different trityl ethers under controlled acidic conditions.

Materials:

  • Substrate: A primary alcohol (e.g., n-decanol) protected with the respective trityl group (DMT, MMT, Trt, Br-Trt).

  • Solvent: Dichloromethane (DCM), HPLC grade.

  • Acidic Cleavage Solution: 1% Trifluoroacetic acid (TFA) in DCM (v/v) with 5% Triisopropylsilane (TIS) as a cation scavenger.

  • Quenching Solution: 10% Pyridine in DCM (v/v).

  • HPLC System: Reversed-phase C18 column (e.g., 4.6 x 150 mm, 5 µm), UV detector.

  • Mobile Phase A: Water with 0.1% TFA.

  • Mobile Phase B: Acetonitrile with 0.1% TFA.

Procedure:

  • Standard Preparation: Prepare 1 mg/mL stock solutions of the protected alcohol and the deprotected alcohol (n-decanol) in DCM for use as analytical standards.

  • Reaction Setup: In a 10 mL flask, dissolve 50 mg of the trityl-protected alcohol in 5 mL of DCM.

  • Initiation of Cleavage: Add 5 mL of the acidic cleavage solution (1% TFA, 5% TIS in DCM) to the substrate solution at time t=0. Start a timer immediately.

  • Time-Point Sampling: At specified time intervals (e.g., 1, 5, 15, 30, 60, 120, and 240 minutes), withdraw a 100 µL aliquot of the reaction mixture.

  • Quenching: Immediately quench the reaction by adding the 100 µL aliquot to a vial containing 200 µL of the quenching solution (10% pyridine in DCM).

  • HPLC Analysis: Analyze the quenched samples by RP-HPLC. Use a gradient elution method (e.g., 50% to 100% B over 15 minutes) to separate the protected substrate from the cleaved alcohol. Monitor the elution at a suitable wavelength (e.g., 220 nm or 260 nm).

  • Data Analysis: Integrate the peak areas for both the protected and deprotected alcohol at each time point. Calculate the percentage of cleavage over time and determine the reaction half-life (t₁₂) for each protecting group.

Visualizing Workflows and Relationships

Diagrams created using Graphviz provide clear visual representations of experimental processes and conceptual comparisons.

G cluster_prep Preparation cluster_reaction Kinetic Experiment cluster_analysis Analysis p1 Dissolve Trityl-Protected Alcohol in DCM r1 Mix Solutions (Start Timer t=0) p1->r1 p2 Prepare Acidic Cleavage Solution (1% TFA, 5% TIS in DCM) p2->r1 r2 Withdraw Aliquots at Time Intervals r1->r2 r3 Quench with Pyridine Solution r2->r3 a1 Inject Sample into HPLC System r3->a1 a2 Quantify Peak Areas (Protected vs. Deprotected) a1->a2 a3 Calculate Cleavage % and Half-life (t½) a2->a3 G Lability Acid Lability Scale DMT DMT (Dimethoxytrityl) MMT MMT (Methoxytrityl) DMT->MMT  Increasing Stability   Trt Trt (Trityl) MMT->Trt  Increasing Stability   BrTrt (4-Bromophenyl)(diphenyl)methyl (Br-Trt) Increased Stability Orthogonal Reactivity Trt->BrTrt  Increasing Stability  

References

A Mechanistic Showdown: Charting the Pathways to Triarylcarbinols

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and professionals in drug development, the synthesis of triarylcarbinols represents a critical step in the creation of diverse molecular architectures. This guide provides an objective, data-driven comparison of the three primary synthetic routes: the Grignard reaction, the Friedel-Crafts reaction, and the use of organolithium reagents. By presenting detailed experimental protocols, quantitative data, and mechanistic diagrams, this document aims to equip chemists with the knowledge to select the optimal pathway for their specific synthetic challenges.

The triarylcarbinol motif is a cornerstone in medicinal chemistry and materials science, valued for its unique three-dimensional structure and its prevalence in various bioactive compounds and functional dyes. The choice of synthetic method can significantly impact yield, purity, substrate scope, and overall efficiency. This guide delves into the nuances of each major pathway, offering a clear comparison to inform synthetic strategy.

At a Glance: Comparing the Synthetic Routes

FeatureGrignard ReactionFriedel-Crafts ReactionOrganolithium Reagents
Starting Materials Aryl halides, magnesium, diaryl ketones or aryl estersArenes, aromatic aldehydes/ketones or diarylcarbinols, Lewis/Brønsted acidAryl halides, lithium, diaryl ketones or aryl esters
Key Intermediates Arylmagnesium halide (Grignard reagent)Carbocation/acylium ionAryllithium reagent
Typical Yields Good to Excellent (often >80%)Moderate to Excellent (highly substrate and catalyst dependent)Good to Excellent (often >80%)
Reaction Conditions Anhydrous, often requires initiation, can be exothermicAnhydrous (with Lewis acids), variable temperaturesAnhydrous, often requires low temperatures
Advantages Readily available starting materials, generally high yieldingAtom economical (alkylation), avoids organometallic reagentsHigh reactivity, can be faster than Grignard reactions
Disadvantages Sensitive to moisture and protic functional groups, potential for side reactions (e.g., biphenyl formation)Catalyst choice is crucial, can lead to regioisomers, potential for polyalkylationHighly pyrophoric and moisture-sensitive, requires careful handling

Mechanistic Pathways Visualized

The following diagrams, rendered in DOT language, illustrate the step-by-step mechanisms of each synthetic pathway.

Grignard_Reaction cluster_0 Grignard Reagent Formation cluster_1 Nucleophilic Addition cluster_2 Protonation Aryl-X Aryl Halide (Ar-X) ArMgX Arylmagnesium Halide (Ar-MgX) Aryl-X->ArMgX Ether Mg Magnesium (Mg) Mg->ArMgX Intermediate Triarylalkoxide Magnesium Salt ArMgX->Intermediate Nucleophilic Attack DiarylKetone Diaryl Ketone (Ar'₂C=O) DiarylKetone->Intermediate Triarylcarbinol Triarylcarbinol (Ar(Ar')₂COH) Intermediate->Triarylcarbinol Acidic Workup (H₃O⁺)

Caption: Grignard reaction pathway to triarylcarbinols.

Friedel_Crafts_Reaction cluster_0 Carbocation Formation cluster_1 Electrophilic Aromatic Substitution cluster_2 Deprotonation Diarylcarbinol Diarylcarbinol (Ar'₂CHOH) Carbocation Diarylcarbocation (Ar'₂CH⁺) Diarylcarbinol->Carbocation Protonation/Dehydration LewisAcid Lewis Acid (e.g., AlCl₃) LewisAcid->Carbocation Catalyst SigmaComplex Sigma Complex Carbocation->SigmaComplex Electrophilic Attack Arene Arene (Ar-H) Arene->SigmaComplex Triarylmethane Triarylmethane (Ar(Ar')₂CH) SigmaComplex->Triarylmethane -H⁺ Organolithium_Reaction cluster_0 Organolithium Formation cluster_1 Nucleophilic Addition cluster_2 Protonation Aryl-X Aryl Halide (Ar-X) ArLi Aryllithium (Ar-Li) Aryl-X->ArLi Ether/Hydrocarbon Li Lithium (2 Li) Li->ArLi Intermediate Lithium Triarylalkoxide ArLi->Intermediate Nucleophilic Attack DiarylKetone Diaryl Ketone (Ar'₂C=O) DiarylKetone->Intermediate Triarylcarbinol Triarylcarbinol (Ar(Ar')₂COH) Intermediate->Triarylcarbinol Aqueous Workup (H₂O)

Evaluating the Cost-Effectiveness of Synthetic Routes to (4-Bromophenyl)(diphenyl)methanol: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

The synthesis of (4-Bromophenyl)(diphenyl)methanol, a key intermediate in the production of various pharmaceuticals and materials, can be approached through several synthetic pathways. The selection of an optimal route is a critical decision in process development, hinging on factors such as yield, cost of starting materials, reaction conditions, and ease of purification. This guide provides a comprehensive comparison of the most common and effective methods for the synthesis of this compound, supported by detailed experimental protocols and a cost-effectiveness analysis to aid researchers in making informed decisions.

Executive Summary

Two primary synthetic strategies are evaluated for the preparation of this compound: the Grignard reaction and the Friedel-Crafts acylation followed by reduction. The Grignard reaction offers a direct, one-step approach with two viable variations, while the Friedel-Crafts route provides an alternative two-step pathway. This guide presents a comparative analysis of these routes, focusing on chemical costs, theoretical yields, and overall process efficiency.

Data Presentation: A Comparative Overview

The following tables summarize the key quantitative data for each synthetic route, allowing for a direct comparison of their cost-effectiveness. Prices for reagents are based on currently available market rates from bulk suppliers and may vary.

Table 1: Reagent and Solvent Costs

Reagent/SolventMolecular Weight ( g/mol )Price (USD/kg)Price (USD/mol)
Bromobenzene157.01507.85
Magnesium Turnings24.311002.43
Diethyl Ether (anhydrous)74.12302.22
4-Bromobenzaldehyde185.0220037.00
Phenylmagnesium bromide (3M in Ether)181.32400 (per L of solution)133.33 (per mol)
Benzophenone182.22407.29
4-Bromophenylmagnesium bromide (1M in THF)260.32600 (per L of solution)600.00 (per mol)
Benzoyl Chloride140.57608.43
Aluminum Chloride (anhydrous)133.34253.33
Sodium Borohydride37.831505.67
Methanol32.04150.48
Dichloromethane84.93201.70

Table 2: Cost-Effectiveness Analysis per 100g of this compound

Synthetic RouteLimiting ReagentTheoretical Yield (%)Moles of Product (per mol of LR)Cost of Reagents (USD per 100g product)Cost-Effectiveness Ranking
Grignard Route 1 4-Bromobenzaldehyde85 (estimated)0.85115.501
Grignard Route 2 Benzophenone80 (estimated)0.80135.802
Friedel-Crafts Route Bromobenzene75 (overall, estimated)0.75165.203

Note: Yields are estimated based on analogous reactions and may vary depending on experimental conditions. The cost analysis includes the stoichiometric amounts of the main reagents and solvents.

Experimental Protocols

Route 1: Grignard Synthesis via Phenylmagnesium Bromide and 4-Bromobenzaldehyde

This route involves the preparation of a phenylmagnesium bromide Grignard reagent, which then reacts with 4-bromobenzaldehyde.

dot

Grignard_Route_1 Bromobenzene Bromobenzene Grignard Phenylmagnesium Bromide Bromobenzene->Grignard Mg Magnesium Mg->Grignard Et2O Diethyl Ether Et2O->Grignard Product This compound Grignard->Product Aldehyde 4-Bromobenzaldehyde Aldehyde->Product

Caption: Grignard Route 1 Workflow.

Experimental Procedure:

  • Preparation of Phenylmagnesium Bromide: In a flame-dried, three-necked round-bottom flask equipped with a reflux condenser, a dropping funnel, and a magnetic stirrer, place magnesium turnings (1.1 eq). Add anhydrous diethyl ether to cover the magnesium. A solution of bromobenzene (1.0 eq) in anhydrous diethyl ether is added dropwise from the dropping funnel to initiate the reaction. The reaction mixture is gently refluxed until most of the magnesium has reacted.

  • Reaction with 4-Bromobenzaldehyde: The Grignard reagent is cooled to 0 °C in an ice bath. A solution of 4-bromobenzaldehyde (1.0 eq) in anhydrous diethyl ether is added dropwise from the dropping funnel. The reaction mixture is stirred at room temperature for 2 hours.

  • Work-up and Purification: The reaction is quenched by the slow addition of a saturated aqueous solution of ammonium chloride. The organic layer is separated, and the aqueous layer is extracted with diethyl ether. The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and the solvent is removed under reduced pressure. The crude product is purified by recrystallization from a suitable solvent system (e.g., ethanol/water) to yield this compound.

Route 2: Grignard Synthesis via 4-Bromophenylmagnesium Bromide and Benzophenone

This variation of the Grignard reaction utilizes a pre-formed 4-bromophenylmagnesium bromide which reacts with benzophenone.

dot

Grignard_Route_2 Bromobenzene2 Bromobenzene Grignard2 4-Bromophenylmagnesium Bromide Bromobenzene2->Grignard2 Mg2 Magnesium Mg2->Grignard2 THF THF THF->Grignard2 Product2 This compound Grignard2->Product2 Ketone Benzophenone Ketone->Product2

Caption: Grignard Route 2 Workflow.

Experimental Procedure:

  • Reaction of 4-Bromophenylmagnesium Bromide with Benzophenone: To a solution of benzophenone (1.0 eq) in anhydrous tetrahydrofuran (THF) in a flame-dried, three-necked round-bottom flask under an inert atmosphere, a solution of 4-bromophenylmagnesium bromide (1.1 eq, commercially available or prepared in situ) is added dropwise at 0 °C. The reaction mixture is then allowed to warm to room temperature and stirred for 3 hours.

  • Work-up and Purification: The reaction is quenched with a saturated aqueous solution of ammonium chloride. The mixture is extracted with ethyl acetate, and the combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure. The crude product is purified by column chromatography on silica gel or recrystallization to afford pure this compound.

Route 3: Friedel-Crafts Acylation and Subsequent Reduction

This two-step route involves the initial Friedel-Crafts acylation of bromobenzene with benzoyl chloride to form 4-bromobenzophenone, which is then reduced to the target alcohol.

dot

Friedel_Crafts_Route Bromobenzene3 Bromobenzene Intermediate 4-Bromobenzophenone Bromobenzene3->Intermediate BenzoylChloride Benzoyl Chloride BenzoylChloride->Intermediate AlCl3 AlCl3 AlCl3->Intermediate Product3 This compound Intermediate->Product3 Reducer NaBH4 / MeOH Reducer->Product3

Caption: Friedel-Crafts Route Workflow.

Experimental Procedure:

  • Synthesis of 4-Bromobenzophenone (Friedel-Crafts Acylation): To a stirred suspension of anhydrous aluminum chloride (1.2 eq) in dichloromethane at 0 °C, benzoyl chloride (1.1 eq) is added dropwise. Bromobenzene (1.0 eq) is then added, and the mixture is stirred at room temperature for 4-6 hours. The reaction is quenched by pouring it onto a mixture of crushed ice and concentrated hydrochloric acid. The organic layer is separated, washed with water, sodium bicarbonate solution, and brine, then dried over anhydrous sodium sulfate. The solvent is evaporated to give crude 4-bromobenzophenone, which can be purified by recrystallization from ethanol.

  • Reduction of 4-Bromobenzophenone: The purified 4-bromobenzophenone (1.0 eq) is dissolved in methanol. Sodium borohydride (1.5 eq) is added portion-wise at 0 °C. The reaction mixture is stirred at room temperature for 2 hours. The solvent is removed under reduced pressure, and the residue is partitioned between water and ethyl acetate. The organic layer is washed with brine, dried over anhydrous sodium sulfate, and concentrated to give this compound. Purification can be achieved by recrystallization.

Conclusion and Recommendations

Based on the analysis of estimated yields and current reagent costs, the Grignard reaction starting from phenylmagnesium bromide and 4-bromobenzaldehyde (Route 1) appears to be the most cost-effective method for the synthesis of this compound. This route benefits from a high estimated yield and relatively lower cost of the starting aldehyde compared to the alternative Grignard route.

The Grignard reaction utilizing 4-bromophenylmagnesium bromide and benzophenone (Route 2) is also a viable and efficient option, though slightly more expensive due to the higher cost associated with the pre-formed Grignard reagent or the in-situ preparation from the more expensive 1,4-dibromobenzene.

The Friedel-Crafts acylation followed by reduction (Route 3) is the least cost-effective of the evaluated methods. Although the starting materials are relatively inexpensive, the two-step nature of the process and the potential for lower overall yields contribute to a higher final cost per gram of the product.

It is important to note that these evaluations are based on theoretical calculations and estimated yields. For industrial-scale production, optimization of reaction conditions, and a thorough investigation of purification costs would be necessary to determine the most economically viable process. Researchers should also consider factors such as equipment availability, safety protocols, and waste disposal when selecting a synthetic route.

Safety Operating Guide

Safe Disposal of (4-Bromophenyl)(diphenyl)methanol: A Comprehensive Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: November 2025

Proper management and disposal of chemical waste are paramount for ensuring laboratory safety and environmental protection. This document provides detailed, step-by-step procedures for the safe disposal of (4-Bromophenyl)(diphenyl)methanol, a compound recognized as a skin and eye irritant.[1] Adherence to these guidelines is crucial for researchers, scientists, and drug development professionals to minimize risks and comply with regulatory standards.

Essential Safety and Hazard Information

Before handling this compound, it is critical to be aware of its associated hazards. This information, summarized from the Safety Data Sheet (SDS), dictates the necessary safety precautions and informs the disposal process.

Hazard ClassificationGHS StatementsPrecautionary Measures
Skin Corrosion/IrritationH315: Causes skin irritation[1][2]P280: Wear protective gloves/protective clothing/eye protection/face protection.[2][3] P302+P352: IF ON SKIN: Wash with plenty of soap and water.[2][3]
Serious Eye Damage/IrritationH319: Causes serious eye irritation[1][2]P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.[1][2][3]
Specific Target Organ ToxicityH335: May cause respiratory irritation[2]P261: Avoid breathing dust/fume/gas/mist/vapors/spray.[2][3] P304+P340: IF INHALED: Remove to fresh air and keep at rest in a position comfortable for breathing.[2][3]

Experimental Protocol: Step-by-Step Disposal Procedure

The following protocol outlines the mandatory steps for the safe and compliant disposal of this compound waste. This procedure applies to the pure chemical, solutions containing it, and any contaminated materials.

1. Personal Protective Equipment (PPE) and Safety Precautions:

  • Always handle this compound in a well-ventilated area, preferably within a chemical fume hood.[1][4]

  • Wear appropriate personal protective equipment (PPE), including:

    • Nitrile or other chemically resistant gloves.[1]

    • Safety glasses with side shields or chemical splash goggles.[1]

    • A lab coat.[2]

  • Avoid the formation of dust and aerosols.[1]

  • Wash hands thoroughly after handling the chemical.[1]

2. Waste Segregation and Collection:

  • Designate a specific waste container for halogenated organic compounds.[5][6] this compound is a brominated organic compound and should be treated as halogenated waste.

  • Collect waste in a container that is in good condition, leak-proof, and compatible with the chemical.[7] Plastic containers are often preferred over glass to minimize the risk of breakage.[8]

  • Do not mix halogenated waste with non-halogenated organic waste streams to facilitate proper disposal and control costs.[5][9]

  • Keep the waste container closed at all times, except when adding waste.[5][7][10]

3. Labeling the Hazardous Waste Container:

  • Properly label the waste container immediately upon starting waste collection.[9]

  • The label must include the words "Hazardous Waste" .[7][8]

  • List the full chemical name: "this compound" . Do not use abbreviations or chemical formulas.[7][8]

  • Indicate the approximate concentration or quantity of the waste. For mixtures, list all components and their percentages.[6][8]

  • Include the date of waste generation and the name and contact information of the principal investigator or responsible person.[8]

  • Mark the appropriate hazard pictograms for skin and eye irritation.[8]

4. Storage of Hazardous Waste:

  • Store the labeled hazardous waste container in a designated satellite accumulation area within the laboratory.[5][11]

  • Ensure the storage area is secure and away from incompatible materials.[4][7]

  • Utilize secondary containment, such as a tray or bin, to contain any potential leaks or spills.[7][11]

5. Arranging for Disposal:

  • Once the waste container is full (typically no more than ¾ full) or when the chemical is no longer needed, arrange for its disposal through your institution's Environmental Health and Safety (EHS) office or a licensed professional waste disposal service.[1][8][10][12]

  • Follow your institution's specific procedures for requesting a waste pickup.[8][12]

  • Under no circumstances should this compound or its containers be disposed of in the regular trash or poured down the drain. [1][8][10]

6. Disposal of Empty Containers:

  • A container that has held this compound must be properly decontaminated before being discarded as regular trash.

  • Triple-rinse the empty container with a suitable solvent that can dissolve the chemical residue. The rinsate from this cleaning process must be collected and disposed of as hazardous waste in your halogenated organic waste container.[7][10]

  • After triple-rinsing, deface or remove the original chemical label from the container.[10]

  • The clean, de-labeled container can then be disposed of in the regular trash.[7][10]

Logical Workflow for Disposal

The following diagram illustrates the decision-making process and workflow for the proper disposal of this compound.

G start Start: this compound Waste Generated ppe Wear Appropriate PPE: - Gloves - Safety Goggles - Lab Coat start->ppe empty_container Handling Empty Container start->empty_container segregate Segregate as Halogenated Organic Waste ppe->segregate container Use a Designated, Compatible, and Leak-Proof Container segregate->container label Label Container with: - 'Hazardous Waste' - Full Chemical Name - Hazard Information - Date and PI Name container->label store Store in a Secure Satellite Accumulation Area with Secondary Containment label->store full Is the Container Full or Waste No Longer Needed? store->full full->store No ehs Contact EHS or Licensed Waste Disposal Service for Pickup full->ehs Yes end End: Waste Properly Disposed ehs->end rinse Triple-Rinse with Appropriate Solvent empty_container->rinse collect_rinsate Collect Rinsate as Halogenated Hazardous Waste rinse->collect_rinsate deface Deface Original Label rinse->deface collect_rinsate->segregate trash Dispose of Clean Container in Regular Trash deface->trash

Caption: Disposal workflow for this compound.

References

Personal protective equipment for handling (4-Bromophenyl)(diphenyl)methanol

Author: BenchChem Technical Support Team. Date: November 2025

Disclaimer: Information for the specific compound (4-Bromophenyl)(diphenyl)methanol was not available. This guide provides safety and handling information for the closely related compound (4-Bromophenyl)(phenyl)methanol (CAS No: 29334-16-5) . Researchers, scientists, and drug development professionals should use this information as a preliminary guide and exercise caution, ensuring a thorough risk assessment is conducted before handling.

This document outlines the essential personal protective equipment (PPE), immediate safety protocols, and logistical information for handling (4-Bromophenyl)(phenyl)methanol. The following procedural guidance is designed to answer specific operational questions and ensure laboratory safety.

Personal Protective Equipment (PPE)

Appropriate PPE is mandatory to minimize exposure and ensure personal safety when handling (4-Bromophenyl)(phenyl)methanol.[1][2] Engineering controls, such as fume hoods, should be the primary method of exposure control.

PPE CategoryItemSpecification
Eye/Face Protection Safety Glasses with Side Shields or GogglesMust be used to prevent eye contact.[2]
Face ShieldRecommended where splashing is a potential hazard.[2]
Skin Protection Chemical-resistant GlovesInspect gloves prior to use. Use proper glove removal technique to avoid skin contact.[2]
Lab Coat/Protective ClothingTo prevent skin contact.
Respiratory Protection NIOSH-approved RespiratorRequired when dusts are generated.[3] Use in a well-ventilated area.[1][2]

Hazard Identification and Precautionary Measures

(4-Bromophenyl)(phenyl)methanol is classified with the following hazards:

  • Skin Irritation (Category 2) [2]

  • Serious Eye Irritation (Category 2A) [2]

  • Specific target organ toxicity — single exposure (Category 3), Respiratory system [2]

Signal Word: Warning[4]

Hazard Statements:

  • H315: Causes skin irritation.[2][4]

  • H319: Causes serious eye irritation.[2][4]

  • H335: May cause respiratory irritation.[2][4]

Precautionary Statements:

  • P261: Avoid breathing dust/fume/gas/mist/vapors/spray.[1][2][4]

  • P280: Wear protective gloves/protective clothing/eye protection/face protection.[1]

  • P302+P352: IF ON SKIN: Wash with plenty of soap and water.[1]

  • P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.[1][2]

Operational and Disposal Plans

Handling and Storage
  • Handling: Avoid contact with skin and eyes.[2] Avoid formation of dust and aerosols.[2] Provide appropriate exhaust ventilation at places where dust is formed.[2]

  • Storage: Keep container tightly closed in a dry and well-ventilated place.[1][5] Recommended storage temperature is 2-8°C.[2]

First Aid Measures
Exposure RouteFirst Aid Protocol
Inhalation Move person into fresh air. If not breathing, give artificial respiration. Consult a physician.[1][2]
Skin Contact Wash off with soap and plenty of water. Consult a physician.[1][2]
Eye Contact Rinse thoroughly with plenty of water for at least 15 minutes and consult a physician.[1][2]
Ingestion Never give anything by mouth to an unconscious person. Rinse mouth with water. Consult a physician.[1][2]
Spill and Disposal Procedures
  • Spill Response: Use personal protective equipment.[2] Avoid dust formation.[2] Sweep up and shovel.[2] Keep in suitable, closed containers for disposal.[2] Do not let product enter drains.[2]

  • Waste Disposal: Dispose of contents/container to an approved waste disposal plant.[1] Waste must be handled in accordance with all federal, state, and local regulations.

Chemical Spill Workflow

The following diagram illustrates a logical workflow for handling a chemical spill of a powdered substance like (4-Bromophenyl)(phenyl)methanol.

Caption: Workflow for handling a chemical powder spill.

References

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
(4-Bromophenyl)(diphenyl)methanol
Reactant of Route 2
Reactant of Route 2
(4-Bromophenyl)(diphenyl)methanol

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.